Scandium(III) trifluoromethanesulfonate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
144026-79-9 |
|---|---|
Molecular Formula |
CHF3O3SSc |
Molecular Weight |
195.04 g/mol |
IUPAC Name |
scandium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/CHF3O3S.Sc/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI Key |
QUJLPICXDXFRSN-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sc+3] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.[Sc] |
Pictograms |
Irritant |
Synonyms |
Scandium(III) Triflate; Scandium(III) Trifluoromethanesulfonate; Scandium(3+) Triflate; Scandium Trifluoromethanesulfonate; Scandium Tris(trifluoromethanesulfonate); Trifluoromethanesulfonic Acid Scandium(3+) Salt; |
Origin of Product |
United States |
Foundational & Exploratory
The Enduring Potency of Scandium(III) Trifluoromethanesulfonate as a Lewis Acid Catalyst: A Technical Guide
For Immediate Release
Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) has solidified its position as a uniquely effective and versatile Lewis acid catalyst in organic synthesis. Its remarkable stability in the presence of water, coupled with high catalytic activity, positions it as a superior choice for a myriad of chemical transformations, offering significant advantages in efficiency and green chemistry for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the core principles governing its Lewis acidity, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
The Foundation of Lewis Acidity: Why Scandium(III) Trifluoromethanesulfonate Excels
The potent Lewis acidity of this compound stems from a confluence of factors inherent to its molecular structure. The scandium(III) ion (Sc³⁺) possesses a high charge density due to its small ionic radius, which strongly polarizes coordinating substrates. This effect is significantly amplified by the trifluoromethanesulfonate (triflate, OTf⁻) counterions. The triflate group is an exceptionally poor nucleophile and an excellent leaving group, owing to the strong electron-withdrawing nature of the trifluoromethyl group, which delocalizes the negative charge. This electronic arrangement renders the scandium center highly electron-deficient and thus a powerful Lewis acid.
A key distinguishing feature of Sc(OTf)₃ is its remarkable water stability, a stark contrast to many traditional Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃), which readily hydrolyze and become deactivated in the presence of moisture.[1][2] This stability allows for reactions to be conducted in aqueous media, aligning with the principles of green chemistry by reducing the reliance on volatile organic compounds.[1] The unique stability in water is attributed to the smaller ionic size of the Sc³⁺ ion, which enhances its catalytic efficiency even in aqueous environments.
Quantitative Assessment of Lewis Acidity
The Lewis acidity of Sc(OTf)₃ can be quantitatively compared to other metal triflates through various parameters, including the pKa of their corresponding metal-aqua ions. A lower pKa value indicates a stronger tendency to hydrolyze, which correlates with higher Lewis acidity.
Table 1: Comparison of Metal-Aqua Ion pKa Values [3][4]
| Metal Ion | pKa of [M(H₂O)n]ˣ⁺ |
| Sc³⁺ | 4.9 |
| Al³⁺ | 5.0 |
| Fe³⁺ | 2.2 |
| Yb³⁺ | 8.2 |
| La³⁺ | 9.0 |
The catalytic performance of Sc(OTf)₃ is also evident in direct comparisons with other Lewis acids in specific reactions.
Table 2: Catalytic Activity in the Friedel-Crafts Acylation of Anisole with Acetic Anhydride
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | 0.1 | 4 | 91 | |
| Yb(OTf)₃ | 0.2 | 4 | 93 | |
| Hf(OTf)₄ | 0.2 | 4 | 95 | |
| FeCl₃ | 100 | 1 | 90 | |
| AlCl₃ | 100 | 0.5 | 95 |
Table 3: Catalyst Efficiency in the Allylation of 1-phenylethan-1-ol [2]
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) |
| Sc(OTf)₃ | 5.0 | Nitromethane | 86 |
| Fe(OTf)₃ | 5.0 | Nitromethane | 85 |
| Yb(OTf)₃ | 5.0 | Nitromethane | 75 |
| Cu(OTf)₂ | 5.0 | Nitromethane | 10 |
| Zn(OTf)₂ | 5.0 | Nitromethane | <5 |
Mechanistic Insights and Signaling Pathways
The catalytic role of Sc(OTf)₃ is centered on its ability to coordinate with electron-rich atoms, typically oxygen or nitrogen, in the substrate. This coordination activates the substrate towards nucleophilic attack, thereby lowering the activation energy of the reaction.
References
The Enduring Catalyst: A Technical Guide to the Water Stability of Scandium(III) Trifluoromethanesulfonate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the remarkable water stability of Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) and its pivotal role as a resilient and reusable Lewis acid catalyst in aqueous media. Sc(OTf)₃ has emerged as a catalyst of significant interest, enabling a wide array of organic transformations in environmentally benign solvent systems, a critical consideration in modern drug development and sustainable chemical synthesis.
Introduction: The Challenge of Water in Lewis Acid Catalysis
Traditional Lewis acids, such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃), are notoriously sensitive to water. Their interaction with water leads to rapid hydrolysis, deactivating the catalyst and often generating corrosive byproducts.[1][2][3] This limitation has historically necessitated stringent anhydrous reaction conditions, increasing costs and limiting the scope of their application.
Scandium(III) trifluoromethanesulfonate, a rare-earth metal triflate, stands in stark contrast to these conventional catalysts. It exhibits exceptional stability and catalytic activity in aqueous environments, a property that has propelled it to the forefront of green chemistry.[3][4] Its resilience against hydrolysis, coupled with its strong Lewis acidity, makes it an invaluable tool for reactions in water, protic solvents, and under conditions where moisture is difficult to exclude.[3][5]
Physicochemical Properties and Unprecedented Water Stability
The remarkable water tolerance of Sc(OTf)₃ is fundamentally linked to the properties of the scandium(III) ion. Unlike many other Lewis acids that are readily decomposed by water, Sc(OTf)₃ remains catalytically active in aqueous solutions.[3][4]
The Role of the Scandium(III) Ion
The unique stability of Sc(OTf)₃ in water is largely attributed to the small ionic radius and high charge density of the Sc³⁺ ion.[5] In aqueous solution, the scandium ion is not a simple, uncoordinated species. Instead, it forms a stable hydrated complex, often denoted as [Sc(H₂O)ₙ]³⁺, where 'n' can be as high as 8 or 9.[1] Spectroscopic and scattering studies have revealed a complex hydration sphere, with a common geometry being a distorted bicapped trigonal prism.[1] This well-defined and stable coordination sphere of water molecules does not readily lead to the irreversible formation of inactive hydroxo species, which is the common fate of less stable Lewis acids.
Hydrolysis and Acidity of the Aqua Ion
Solutions of Sc(OTf)₃ in water are acidic due to the hydrolysis of the hydrated scandium ion. This process involves the deprotonation of a coordinated water molecule to form various hydroxo-scandium species. The equilibrium for the first hydrolysis step can be represented as:
[Sc(H₂O)ₙ]³⁺ + H₂O ⇌ [Sc(H₂O)ₙ₋₁(OH)]²⁺ + H₃O⁺
The extent of this hydrolysis is quantifiable through hydrolysis constants (log β) or the acid dissociation constant (pKa) of the aqua ion. This inherent acidity is a key feature of its catalytic nature in water.
Quantitative Hydrolysis Data
The hydrolysis of the scandium(III) ion has been studied, yielding equilibrium constants for the formation of various polynuclear hydroxo complexes. This data is crucial for understanding the speciation of scandium in aqueous solution at different pH levels and concentrations.
| Hydrolysis Equilibrium | log β (at 25 °C, 1 M NaClO₄)[6] | -log K (pKa) (at 25 °C, infinite dilution)[7] |
| Sc³⁺ + H₂O ⇌ ScOH²⁺ + H⁺ | -5.11 ± 0.09 | 4.16 ± 0.05 |
| Sc³⁺ + 2H₂O ⇌ Sc(OH)₂⁺ + 2H⁺ | - | 9.71 ± 0.30 |
| 2Sc³⁺ + 2H₂O ⇌ Sc₂(OH)₂⁴⁺ + 2H⁺ | -6.14 ± 0.02 | 6.02 ± 0.10 |
| 3Sc³⁺ + 5H₂O ⇌ Sc₃(OH)₅⁴⁺ + 5H⁺ | -17.47 ± 0.03 | 16.33 ± 0.10 |
Note: log β represents the formation constant for the overall reaction shown, while -log K (pKa) represents the stepwise dissociation constant.
Caption: Scandium(III) speciation in aqueous solution.
Mechanism of Catalysis in Aqueous Media
In water, the active catalytic species is the hydrated scandium(III) ion. Its strong Lewis acidity allows it to coordinate with and activate substrates, typically through the carbonyl oxygen of aldehydes, ketones, or esters. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The mechanism proceeds even in the presence of a large excess of water because the substrate can effectively compete for a coordination site on the scandium center. The triflate anion (OTf⁻) is a very weakly coordinating counterion, which readily dissociates in polar solvents, leaving the cationic scandium species available for catalysis.
Caption: Generalized catalytic cycle of Sc(OTf)₃ in an aqueous medium.
Experimental Protocols
General Protocol for a Sc(OTf)₃-Catalyzed Reaction in Water (Model: Michael Addition)
This protocol is adapted from the literature for the Michael addition of indoles to nitroolefins.[8]
-
Reactant Preparation: In a round-bottom flask, dissolve the indole (B1671886) (1.0 mmol) and the nitroolefin (1.2 mmol) in water (5 mL).
-
Catalyst Addition: Add this compound (0.025 mmol, 2.5 mol%) to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at 30 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the nitroolefin is consumed.
-
Work-up: Upon completion, extract the reaction mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Product Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-alkylated indole.
Protocol for Catalyst Recovery and Reuse
A key advantage of Sc(OTf)₃ is its recyclability from aqueous reaction media.[9]
-
Aqueous Phase Isolation: After the initial organic extraction of the product (Step 4 above), retain the aqueous layer which contains the dissolved Sc(OTf)₃.
-
Concentration: Concentrate the aqueous phase using a rotary evaporator to remove the majority of the water.
-
Drying: Transfer the resulting crystalline residue to a suitable flask. Dry the solid under high vacuum (approx. 1 hPa) at 180 °C for several hours (e.g., 20 hours) to remove all coordinated water.[8]
-
Reuse: The recovered anhydrous Sc(OTf)₃ can be directly used in subsequent reactions. The catalytic activity is generally well-maintained for several cycles.
Caption: Workflow for Sc(OTf)₃ recovery and reuse.
Comparative Performance in Aqueous Media
Numerous studies have demonstrated the superior performance of Sc(OTf)₃ in aqueous media compared to other Lewis acids. The following table summarizes representative data from a comparative study of metal triflates in a direct allylation reaction.
| Catalyst (5.0 mol%) | Solvent | Yield of 3a (%)[10] |
| Sc(OTf)₃ | Nitromethane | 86 |
| Y(OTf)₃ | Nitromethane | 10 |
| Yb(OTf)₃ | Nitromethane | 29 |
| Fe(OTf)₂ | Nitromethane | <1 |
| Fe(OTf)₃ | Nitromethane | 85 |
| Cu(OTf)₂ | Nitromethane | <1 |
| Zn(OTf)₂ | Nitromethane | <1 |
| AgOTf | Nitromethane | <1 |
| Sc(OAc)₃ | Nitromethane | 0 |
| ScCl₃ | Nitromethane | 0 |
Reaction: Allylation of 1-phenylethan-1-ol with allyltrimethylsilane (B147118) at room temperature for 3 hours.[10]
While this specific example uses nitromethane, it illustrates the high catalytic activity of Sc(OTf)₃ compared to other metal triflates. Similar trends are observed in reactions conducted directly in aqueous systems, where Sc(OTf)₃ consistently demonstrates high efficiency.[5][11]
Conclusion
This compound's exceptional water stability distinguishes it from a vast array of Lewis acid catalysts. This stability, rooted in the coordination chemistry of the scandium(III) ion, allows it to function effectively in aqueous media, promoting a broad spectrum of organic reactions. Its strong Lewis acidity, combined with its recyclability, positions Sc(OTf)₃ as a cornerstone catalyst for the development of sustainable and efficient synthetic methodologies. For researchers in drug development and process chemistry, mastering the application of this water-tolerant catalyst opens new avenues for greener, more economical, and innovative chemical synthesis.
References
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of scandium(III): ultracentrifugation and acidity measurements - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. cost-nectar.eu [cost-nectar.eu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Scandium(III) Trifluoromethanesulfonate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium(III) trifluoromethanesulfonate (B1224126), Sc(OTf)₃, is a versatile and powerful Lewis acid catalyst increasingly employed in organic synthesis. Its remarkable stability, particularly in the presence of water, and its catalytic activity in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions make it an invaluable tool for synthetic chemists.[1][2][3][4] A critical parameter for the effective application of Sc(OTf)₃ in any reaction is its solubility in the chosen solvent system. This technical guide provides a comprehensive overview of the known solubility characteristics of Scandium(III) trifluoromethanesulfonate in common organic solvents, alongside detailed experimental protocols for the precise determination of its solubility.
Qualitative Solubility Data
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a consistent qualitative profile has been established. The compound is generally characterized by its high solubility in both aqueous and various organic solvents.[5] This broad solubility is a significant advantage, allowing its use in a diverse range of reaction media.[6]
The table below summarizes the qualitative solubility of this compound in several common organic solvents based on recurring information in chemical literature and supplier documentation.
| Solvent Family | Specific Solvent | Qualitative Solubility | Reference |
| Protic Solvents | Water (H₂O) | Soluble, though some sources suggest partial or slight solubility.[7][8][9] | |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | [7][8] | |
| Polar Aprotic Solvents | Acetonitrile (CH₃CN) | Soluble | [7][8] |
| Tetrahydrofuran (THF) | Expected to be soluble | ||
| Dichloromethane (DCM) | Expected to be soluble | ||
| Non-Polar Solvents | Toluene | Expected to be soluble | |
| Hexane | Likely sparingly soluble to insoluble | ||
| Diethyl Ether | Likely sparingly soluble to insoluble | [2] |
Note: "Expected to be soluble" is based on the general behavior of metal triflates and their common use in these solvents for organic synthesis. Precise quantitative determination is recommended for specific applications.
Experimental Protocol for Quantitative Solubility Determination
The following protocol provides a reliable gravimetric method for determining the precise solubility of this compound in a given organic solvent at a specific temperature. This method is adapted from established procedures for determining the solubility of inorganic salts in organic media.
Materials and Equipment
-
Anhydrous this compound
-
High-purity anhydrous organic solvent of interest
-
Analytical balance (readable to ±0.1 mg)
-
Constant temperature bath or stirred hot plate with a digital temperature controller
-
Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)
-
Magnetic stirrer and stir bars
-
Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed, dry collection vials
-
Vacuum oven or desiccator
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a clean, dry vial containing a magnetic stir bar. The presence of undissolved solid is crucial to ensure saturation.
-
Record the initial mass of the vial with the solid.
-
Add a known volume or mass of the anhydrous organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the sealed vial in a constant temperature bath set to the desired experimental temperature.
-
Stir the mixture vigorously for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The system is at equilibrium when the concentration of the dissolved solid no longer changes over time.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear solution above the solid) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution directly into a pre-weighed, dry collection vial. This step is critical to remove any suspended solid particles.
-
-
Quantification of Dissolved Solute:
-
Immediately seal the collection vial to prevent solvent evaporation.
-
Weigh the sealed collection vial containing the filtered saturated solution to determine the total mass of the solution.
-
Carefully evaporate the solvent from the collection vial. This can be achieved by gentle heating under a stream of inert gas (e.g., nitrogen) or by using a vacuum oven at a temperature below the decomposition point of the salt.
-
Once the solvent is completely removed, re-weigh the vial containing the dry this compound residue.
-
-
Calculation of Solubility:
-
Mass of the solvent: (Mass of vial + solution) - (Mass of vial + dry solute)
-
Mass of the dissolved solute: (Mass of vial + dry solute) - (Mass of empty vial)
-
Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of the solvent) * 100
-
Solubility (g/L): (Mass of dissolved solute / Volume of solution collected) * 1000
-
Safety Precautions
-
This compound is hygroscopic and an irritant. Handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ensure all glassware is thoroughly dried before use to prevent hydrolysis of the triflate.
-
The chosen organic solvent may have its own specific hazards; consult the relevant Safety Data Sheet (SDS) before use.
Visualization of a Catalytic Workflow
This compound is frequently used to catalyze various organic reactions. The following diagram illustrates a generalized workflow for a reaction catalyzed by Sc(OTf)₃, such as a Friedel-Crafts alkylation.
Caption: Generalized workflow for a this compound catalyzed organic synthesis.
Conclusion
This compound exhibits broad solubility in a range of organic solvents, making it a highly adaptable catalyst for organic synthesis. While precise quantitative data remains sparse in the literature, the experimental protocol outlined in this guide provides a robust method for researchers to determine solubility in their specific systems. A thorough understanding and quantification of solubility are paramount for optimizing reaction conditions, improving yields, and ensuring the successful application of this powerful Lewis acid in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 144026-79-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.ws [chem.ws]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scandium trifluoromethanesulfonate CAS#: 144026-79-9 [amp.chemicalbook.com]
Scandium(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide for Catalysis in Organic Synthesis
CAS Number: 144026-79-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Scandium(III) trifluoromethanesulfonate (B1224126), also known as scandium triflate (Sc(OTf)₃), has emerged as a uniquely versatile and powerful Lewis acid catalyst in organic synthesis. Its remarkable stability, particularly in the presence of water, distinguishes it from many traditional Lewis acids, enabling a broad range of applications under mild conditions. This technical guide provides an in-depth overview of the core properties, synthesis, and extensive applications of scandium triflate, with a focus on furnishing researchers and drug development professionals with the practical knowledge required to effectively utilize this catalyst. Detailed experimental protocols for key reactions, comprehensive data tables for performance comparison, and visualizations of reaction mechanisms and workflows are presented to facilitate its application in the laboratory.
Introduction
Lewis acid catalysis is a cornerstone of modern organic synthesis, facilitating a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. Scandium(III) trifluoromethanesulfonate has garnered significant attention due to its exceptional catalytic activity, often at low catalyst loadings.[1] Unlike many conventional Lewis acids that are sensitive to moisture, Sc(OTf)₃ is stable and can even be used in aqueous media, offering significant advantages in terms of reaction conditions and environmental considerations (green chemistry).[2] Its utility spans a wide array of transformations crucial for the synthesis of complex molecules, including pharmaceuticals and natural products.
Physicochemical Properties
This compound is a white, hygroscopic solid. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 144026-79-9 | [3] |
| Molecular Formula | C₃F₉O₉S₃Sc | [3] |
| Molecular Weight | 492.16 g/mol | [3] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | >300 °C | |
| Solubility | Soluble in water, acetonitrile, and many organic solvents. | [4] |
| Stability | Stable in water and air, hygroscopic. | [2] |
Synthesis of this compound
This compound is commercially available but can also be synthesized in the laboratory. The most common method involves the reaction of scandium oxide with trifluoromethanesulfonic acid.
Experimental Protocol: Synthesis from Scandium Oxide
Materials:
-
Scandium oxide (Sc₂O₃)
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add scandium oxide.
-
Slowly add a stoichiometric amount of trifluoromethanesulfonic acid.
-
The mixture is then heated and stirred. The reaction progress is monitored by the dissolution of the solid scandium oxide.
-
Upon completion, the resulting solution is cooled, and the water is removed under reduced pressure to yield this compound as a white solid.
-
The product should be stored in a desiccator due to its hygroscopic nature.
Applications in Organic Synthesis
This compound catalyzes a wide range of organic transformations. This section details its application in several key reactions, providing experimental protocols and quantitative data.
Friedel-Crafts Acylation
Sc(OTf)₃ is an efficient catalyst for the Friedel-Crafts acylation of aromatic compounds, a fundamental C-C bond-forming reaction.[5]
Materials:
-
Acetic anhydride (B1165640)
-
This compound (Sc(OTf)₃)
-
Nitromethane (B149229) (solvent)
-
Water
-
tert-Butyl methyl ether (for extraction)
-
Brine
-
Magnesium sulfate (B86663) (drying agent)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add Sc(OTf)₃ (10 mol%).
-
Add nitromethane as the solvent, followed by anisole (1.0 eq) and acetic anhydride (1.0 eq).
-
Stir the reaction mixture at 50 °C for 6 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with tert-butyl methyl ether.
-
Wash the combined organic layers with brine and dry over magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
| Arene | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Anisole | Acetic Anhydride | 10 | Nitromethane | 50 | 6 | 96 (crude) | [5] |
| Toluene | Benzoyl Chloride | 5 | Neat | 100 | 0.5 | 95 | [6] |
| Xylene | Acetic Anhydride | 5 | Neat | 100 | 1 | 92 | [5] |
| Fluorobenzene | Benzoyl Chloride | 5 | Neat | 140 | 4 | 87 | [6] |
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Sc(OTf)₃ effectively catalyzes this reaction, often leading to high yields and stereoselectivity.[1]
Materials:
-
Methyl vinyl ketone
-
This compound (Sc(OTf)₃)
-
Dichloromethane (solvent)
Procedure:
-
To a solution of methyl vinyl ketone (1.0 eq) in dichloromethane, add Sc(OTf)₃ (1 mol%).
-
Cool the mixture to 0 °C and add isoprene (1.2 eq).
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
| Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | endo/exo | Reference(s) |
| Cyclopentadiene | Methyl Acrylate | 1 | [BMIM][OTf] | 25 | 95 | 93:7 | [7] |
| Isoprene | Methyl Vinyl Ketone | 5 | Dichloromethane | 25 | 92 | - | [8] |
| 2,3-Dimethyl-1,3-butadiene | Acrolein | 10 | Acetonitrile | 25 | 88 | - |
Mukaiyama Aldol (B89426) Addition
The Mukaiyama aldol addition, the reaction of a silyl (B83357) enol ether with a carbonyl compound, is efficiently catalyzed by Sc(OTf)₃. A notable example is the reaction between benzaldehyde (B42025) and the silyl enol ether of cyclohexanone, which proceeds with high yield.[3]
| Aldehyde | Silyl Enol Ether from | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Benzaldehyde | Cyclohexanone | 5 | Dichloromethane | -78 to 0 | 2 | 81 | [3] |
| Isovaleraldehyde | Acetophenone | 10 | Acetonitrile | 0 | 4 | 90 | [9] |
| Benzaldehyde | Propiophenone | 5 | Water/SDS | RT | 12 | 93 | [9] |
Michael Addition
Sc(OTf)₃ also catalyzes the Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds.
| Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Chalcone | Indole | 10 | Acetonitrile | RT | 6 | 95 | [10] |
| Methyl Vinyl Ketone | 2-Methyl-1,3-cyclopentanedione | 10 | Toluene | 60 | 24 | 88 | [11] |
| Chalcone | Nitromethane | 5 | Neat | 50 | 3 | 92 |
Experimental Workflow and Catalyst Recovery
A significant advantage of using Sc(OTf)₃ is its potential for recovery and reuse, which is both economically and environmentally beneficial.
Safety and Handling
This compound is a hygroscopic and corrosive substance. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.
Conclusion
This compound is a highly effective and versatile Lewis acid catalyst with a broad scope of applications in organic synthesis. Its stability in aqueous and protic solvents, coupled with its high catalytic activity, makes it an attractive alternative to traditional Lewis acids. The ability to recover and reuse the catalyst further enhances its appeal from both an economic and environmental perspective. This guide provides the fundamental and practical information for researchers to successfully implement Sc(OTf)₃ in their synthetic endeavors, paving the way for more efficient and sustainable chemical processes.
References
- 1. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]
- 2. kmc.du.ac.in [kmc.du.ac.in]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Bonding in Scandium(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium(III) trifluoromethanesulfonate (B1224126), Sc(OTf)₃, is a powerful and versatile Lewis acid catalyst widely employed in organic synthesis.[1] Its remarkable stability in the presence of water sets it apart from many traditional Lewis acids, making it an attractive choice for a variety of chemical transformations.[1] The catalytic prowess of Sc(OTf)₃ is attributed to the high Lewis acidity and oxophilicity of the small Sc³⁺ ion.[2] Despite its extensive use, a definitive and complete picture of the molecular structure and bonding in the anhydrous form of Sc(OTf)₃ has remained challenging to obtain through single-crystal X-ray diffraction.[3] This guide provides a comprehensive overview of the current understanding of the molecular structure and bonding in Sc(OTf)₃, drawing from solid-state NMR, vibrational spectroscopy, and computational studies.
Molecular Structure and Bonding
The trifluoromethanesulfonate (triflate, OTf⁻) anion is a weakly coordinating ligand, which contributes to the high Lewis acidity of the scandium center. In the absence of other coordinating species, the triflate anions are expected to coordinate to the Sc³⁺ ion through their oxygen atoms. While a definitive crystal structure for anhydrous Sc(OTf)₃ is not available, spectroscopic and computational data suggest an octahedral coordination environment around the scandium ion, with the triflate ligands acting as bridging or bidentate ligands to satisfy the coordination number of six.
In contrast, the hydrated form, Sc(OTf)₃·8H₂O, has been well-characterized by single-crystal X-ray diffraction. In this complex, the scandium ion is coordinated to eight water molecules, forming a distorted bicapped trigonal prismatic geometry, and the triflate anions are not directly bonded to the scandium center.[4]
Data Presentation
The following tables summarize the key quantitative data available for the structure and spectroscopic properties of Sc(OTf)₃ and its hydrated form.
Table 1: Solid-State ⁴⁵Sc NMR Parameters for Scandium Compounds
| Compound | Quadrupolar Coupling Constant (Cq) (MHz) | Symmetry of Sc Coordination Environment |
| Sc(OTf)₃ (anhydrous) | 3.9 - 13.1 | Correlates with symmetry |
| Sc(acac)₃ | 3.9 | High |
| ScCl₃·6H₂O | 13.1 | Low |
Data sourced from a study applying solid-state ⁴⁵Sc NMR spectroscopy to various scandium compounds, including microcrystalline Sc(OTf)₃.[3]
Table 2: Vibrational Spectroscopy Data for the Triflate Anion
| Vibrational Mode | Wavenumber (cm⁻¹) (Ab initio calculation) | Experimental Wavenumber (cm⁻¹) (in NaCF₃SO₃) | Assignment |
| ν_as(SO₃) | 1332 | 1284 | Asymmetric SO₃ stretch |
| ν_s(SO₃) | 1045 | 1032 | Symmetric SO₃ stretch |
| ν(C-S) | 778 | 772 | C-S stretch |
| δ_s(CF₃) | 760 | 758 | Symmetric CF₃ bend |
| δ_as(SO₃) | 640 | 638 | Asymmetric SO₃ bend |
| δ_s(SO₃) | 576 | 573 | Symmetric SO₃ bend |
| ρ(CF₃) | 518 | 517 | CF₃ rock |
Ab initio vibrational frequencies of the triflate ion provide a theoretical basis for experimental assignments.[5] Experimental data for sodium triflate is used as a reference for the vibrational modes of the triflate anion.[6]
Table 3: Scandium-Oxygen Bond Distances in Hydrated Scandium Complexes
| Complex | Sc-O Bond Length (Å) | Coordination Geometry | Technique |
| --INVALID-LINK--₃ | ~2.17 (prism), ~2.32 & ~2.5 (capping) | Distorted bicapped trigonal prism | X-ray Diffraction |
| [Sc(H₂O)₆]³⁺ in aqueous solution | 2.15 | Octahedral | LAXS |
Bond distances for the hydrated scandium ion provide context for the expected Sc-O bond lengths in the anhydrous form.[4]
Experimental Protocols
Synthesis of Anhydrous Scandium(III) Triflate
Objective: To prepare anhydrous Sc(OTf)₃ from scandium(III) oxide.
Materials:
-
Scandium(III) oxide (Sc₂O₃)
-
Trifluoromethanesulfonic acid (TfOH)
-
Deionized water
-
Three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Schlenk line or high-vacuum pump
-
Oil bath
Procedure:
-
Scandium(III) oxide is reacted with an aqueous solution of trifluoromethanesulfonic acid.[7]
-
The resulting solution is heated to reflux to ensure complete reaction.
-
The water is removed under reduced pressure to yield the hydrated scandium(III) triflate.
-
To obtain the anhydrous form, the hydrated salt is placed in a three-neck flask and heated to 180 °C in an oil bath under high vacuum (approx. 1 hPa) for 1 hour.[8]
-
The anhydrous Sc(OTf)₃ is then cooled under an inert atmosphere (e.g., argon or nitrogen) and stored in a desiccator over a strong drying agent (e.g., P₄O₁₀) to prevent rehydration.
Characterization by Solid-State ⁴⁵Sc NMR Spectroscopy
Objective: To probe the local coordination environment of the scandium nucleus in anhydrous Sc(OTf)₃.
Instrumentation:
-
Solid-state NMR spectrometer
-
Magic-angle spinning (MAS) probe
Procedure:
-
A powdered sample of anhydrous Sc(OTf)₃ is packed into a zirconia rotor.
-
⁴⁵Sc is a quadrupolar nucleus (I = 7/2), so spectra are acquired using a Hahn-echo pulse sequence to minimize spectral distortion.
-
Spectra are typically acquired at multiple magnetic field strengths to aid in the separation of the chemical shift anisotropy and the quadrupolar interaction.[3]
-
Magic-angle spinning is employed to average the anisotropic interactions and obtain higher resolution spectra.
-
The quadrupolar coupling constant (Cq) and the chemical shielding tensor parameters are extracted from the analysis of the spectral lineshapes.[3]
Characterization by Powder X-ray Diffraction (PXRD)
Objective: To obtain structural information about the crystalline nature of anhydrous Sc(OTf)₃.
Instrumentation:
-
Powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.54056 Å).[9]
Procedure:
-
A fine powder of anhydrous Sc(OTf)₃ is mounted on a sample holder. To minimize preferred orientation, the sample can be gently packed into a cavity.[9]
-
The sample is scanned over a range of 2θ angles, and the diffraction pattern is recorded.
-
The resulting diffractogram provides information on the d-spacings of the crystal lattice, which can be used for phase identification and, in principle, for structure solution if a suitable single crystal cannot be obtained.
Characterization by Vibrational Spectroscopy (IR and Raman)
Objective: To identify the vibrational modes associated with the triflate ligand and the Sc-O bonds.
Instrumentation:
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
FT-Raman spectrometer
Procedure:
-
IR Spectroscopy:
-
A small amount of the anhydrous Sc(OTf)₃ powder is placed on the ATR crystal.
-
The spectrum is recorded in the mid-IR region (typically 4000-400 cm⁻¹).
-
The observed absorption bands are assigned to specific vibrational modes of the triflate anion and potentially the Sc-O stretching and bending modes.[5][6]
-
-
Raman Spectroscopy:
-
A sample of the anhydrous Sc(OTf)₃ powder is placed in a sample holder for the Raman spectrometer.
-
The Raman spectrum is excited using a laser source (e.g., Nd:YAG laser).
-
The scattered light is collected and analyzed to obtain the Raman spectrum.
-
The Raman shifts are correlated with the vibrational modes of the molecule.[10]
-
Mandatory Visualization
References
- 1. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 2. Redox-innocent scandium(III) as the sole catalyst in visible light photooxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical studies of 45Sc NMR interactions in solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scandium(III) trifluoromethanesulfonate | 144026-79-9 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. govinfo.gov [govinfo.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Green Ascendancy of Scandium(III) Trifluoromethanesulfonate: A Technical Guide to Sustainable Catalysis
For Researchers, Scientists, and Drug Development Professionals
Scandium(III) trifluoromethanesulfonate (B1224126), often abbreviated as Sc(OTf)₃, has emerged as a formidable catalyst in the realm of green chemistry. Its unique combination of high Lewis acidity, remarkable water stability, and recyclability positions it as a superior alternative to traditional Lewis acids, which are often plagued by moisture sensitivity and stoichiometric requirements. This technical guide provides an in-depth exploration of the green chemistry applications of Sc(OTf)₃, offering detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in harnessing its catalytic prowess for sustainable chemical synthesis.
Core Principles of Scandium(III) Triflate in Green Chemistry
The utility of Scandium(III) triflate in green chemistry is underpinned by several key principles:
-
Water Tolerance: Unlike many conventional Lewis acids like AlCl₃ or BF₃, which readily decompose in the presence of water, Sc(OTf)₃ is stable and retains its catalytic activity in aqueous media.[1][2][3] This property is paramount for green synthesis, as it allows for the use of water—an environmentally benign solvent—in a wide range of organic transformations.
-
Catalytic Efficiency: Sc(OTf)₃ is a potent Lewis acid, capable of activating a diverse array of substrates and facilitating key bond-forming reactions at low catalyst loadings.[4][5] This high efficiency minimizes the amount of catalyst required, reducing waste and cost.
-
Recyclability: A significant advantage of Sc(OTf)₃ is its ease of recovery and reuse. After a reaction, the catalyst can often be recovered from the aqueous phase and reused multiple times without a significant loss of activity, a crucial aspect of sustainable chemical processes.[6]
-
Mild Reaction Conditions: Many reactions catalyzed by Sc(OTf)₃ proceed under mild conditions, such as lower temperatures and shorter reaction times, which contributes to reduced energy consumption and minimizes the formation of byproducts.[5]
Key Applications and Quantitative Data
Scandium(III) triflate has demonstrated exceptional efficacy in a variety of important organic reactions. The following tables summarize quantitative data for several key transformations, showcasing the catalyst's versatility and efficiency.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction. Sc(OTf)₃ provides a green alternative to traditional catalysts that are often used in stoichiometric amounts and require harsh, anhydrous conditions.
| Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Anisole (B1667542) | Acetic Anhydride (B1165640) | 20 | Nitromethane (B149229) | 50 | 6 | 99 |
Table 1: Scandium(III) Triflate-Catalyzed Friedel-Crafts Acylation of Anisole. [6]
Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone of organic synthesis. Sc(OTf)₃ efficiently catalyzes this reaction, particularly in aqueous media.
| Indole Substrate | Nitroalkene Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Indole | β-Nitrostyrene | 5 | Water | 30 | 10 | 95 |
| 2-Methylindole | β-Nitrostyrene | 5 | Water | 30 | 15 | 92 |
| 5-Methoxyindole | β-Nitrostyrene | 5 | Water | 30 | 10 | 96 |
| Indole | 2-Nitro-1-phenylpropene | 5 | Water | 30 | 20 | 90 |
Table 2: Scandium(III) Triflate-Catalyzed Michael Addition of Indoles to Nitroalkenes in Water.
Mukaiyama Aldol (B89426) Reaction
The Mukaiyama aldol reaction involves the addition of a silyl (B83357) enol ether to a carbonyl compound. Sc(OTf)₃ has been shown to be an effective catalyst for this reaction, even in the presence of water.
| Aldehyde | Silyl Enol Ether of... | Catalyst Loading (mol%) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Cyclohexanone | 10 | Acetonitrile (B52724)/Water | Room Temp | 12 | 81 |
| 4-Chlorobenzaldehyde | Acetophenone | 10 | Acetonitrile/Water | Room Temp | 14 | 85 |
| 3-Phenylpropanal | Cyclopentanone | 10 | Acetonitrile/Water | Room Temp | 10 | 90 |
Table 3: Scandium(III) Triflate-Catalyzed Mukaiyama Aldol Reactions. [7]
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds. Sc(OTf)₃ can accelerate this reaction and improve its selectivity.
| Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Endo/Exo Ratio |
| Cyclopentadiene | Methyl Acrylate | 1 | Ionic Liquid | 25 | 24 | 87-100 | 5.2-14.7 |
| Isoprene | Maleic Anhydride | 5 | Dichloromethane | 0 | 3 | 95 | >99:1 |
| 2,3-Dimethyl-1,3-butadiene | N-Phenylmaleimide | 5 | Acetonitrile | Room Temp | 2 | 98 | >99:1 |
Table 4: Scandium(III) Triflate-Catalyzed Diels-Alder Reactions. [8]
Experimental Protocols
To facilitate the practical application of Scandium(III) triflate, detailed experimental protocols for key reactions are provided below.
Protocol 1: Friedel-Crafts Acylation of Anisole
This protocol describes the synthesis of p-methoxyacetophenone from anisole and acetic anhydride using Sc(OTf)₃ as a catalyst.[6]
Materials:
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)
-
Anisole
-
Acetic anhydride
-
Nitromethane
-
Water
-
tert-Butyl methyl ether
-
Brine
-
Magnesium sulfate (B86663)
Procedure:
-
Drying the Catalyst: In a 500 mL three-neck flask equipped with a nitrogen inlet and vacuum line, heat 4.90 g (10.0 mmol) of Sc(OTf)₃ to 180 °C under vacuum (approx. 1 hPa) for 1 hour to remove any residual moisture. After cooling to room temperature under a nitrogen atmosphere, equip the flask with a reflux condenser, a pressure-equalizing dropping funnel, and an internal thermometer.
-
Reaction Setup: Charge the flask with 60 mL of nitromethane via the dropping funnel and stir for 10 minutes. Subsequently, add 5.45 mL (50.0 mmol) of anisole and 4.7 mL (50.0 mmol) of acetic anhydride through the dropping funnel.
-
Reaction Execution: Heat the reaction mixture with stirring to an internal temperature of 50 °C for 6 hours.
-
Work-up: After cooling to room temperature, add 150 mL of water and transfer the mixture to a separatory funnel. Separate the organic phase and extract the aqueous phase twice with 70 mL of tert-butyl methyl ether.
-
Purification: Combine the organic phases, wash with 100 mL of brine, and dry over magnesium sulfate. Filter to remove the magnesium sulfate and remove the solvent under reduced pressure to yield the crude product. The crude product can be further purified by vacuum distillation.
-
Catalyst Recovery: Concentrate the combined aqueous phases using a rotary evaporator. Dry the resulting crystalline residue under vacuum (approx. 1 hPa) at 180 °C for 20 hours to recover the Sc(OTf)₃. The recovered catalyst can be reused.[6]
Protocol 2: Mukaiyama Aldol Reaction
This protocol provides a general procedure for the Sc(OTf)₃-catalyzed Mukaiyama aldol reaction of a silyl enol ether with an aldehyde in an aqueous medium.[2]
Materials:
-
This compound (Sc(OTf)₃)
-
Aldehyde (e.g., Benzaldehyde)
-
Silyl enol ether (e.g., 1-phenyl-1-trimethylsiloxyethene)
-
Acetonitrile
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) in a mixture of acetonitrile (3 mL) and water (0.3 mL), add Sc(OTf)₃ (0.1 mmol, 10 mol%).
-
Addition of Silyl Enol Ether: Add the silyl enol ether (1.2 mmol) to the mixture at room temperature and stir the reaction.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.
Visualizing Workflows with Graphviz
To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate key workflows.
Caption: General experimental workflow for a typical Sc(OTf)3-catalyzed organic synthesis.
Caption: A visual guide to the recovery and recycling process of Scandium(III) triflate catalyst.
Conclusion
This compound stands as a testament to the advancements in green catalytic chemistry. Its water stability, high catalytic activity, and recyclability offer a sustainable and efficient alternative for a multitude of organic transformations. For researchers and professionals in drug development and fine chemical synthesis, the adoption of Sc(OTf)₃ can lead to more environmentally friendly, economically viable, and streamlined synthetic routes. This guide provides a foundational understanding and practical protocols to encourage the broader implementation of this remarkable catalyst in the pursuit of greener chemical innovation.
References
- 1. Stereoselective Sc(OTf)3 -Catalyzed Aldol Reactions of Disubstituted Silyl Enol Ethers of Aldehydes with Acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Mukaiyama aldol reactions using chiral diamine-coordinated Sn(II) triflate: development and application to natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Scandium(III) Trifluoromethanesulfonate Catalyzed Friedel-Crafts Alkylation
Introduction
The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for introducing alkyl substituents to aromatic rings.[1] Traditionally, this reaction requires stoichiometric amounts of strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃), which are highly sensitive to moisture and difficult to handle and recycle.[2][3] Scandium(III) trifluoromethanesulfonate (B1224126), or scandium triflate (Sc(OTf)₃), has emerged as a highly effective, water-stable Lewis acid catalyst for these transformations.[4] Its notable advantages include high catalytic activity, the ability to be used in small (catalytic) quantities, excellent thermal stability, and the capacity for recovery and reuse, aligning with the principles of green chemistry.[5][6][7] This document provides detailed protocols for Sc(OTf)₃-catalyzed Friedel-Crafts alkylation using various alkylating agents.
General Reaction Scheme & Workflow
Scandium(III) triflate efficiently catalyzes the alkylation of aromatic compounds with various electrophiles, including alcohols, alkenes, and alkyl mesylates.[2][3][5] The catalyst activates the alkylating agent, facilitating the generation of a carbocation or a carbocation-like intermediate, which then undergoes electrophilic aromatic substitution.
Caption: General workflow for Sc(OTf)₃-catalyzed Friedel-Crafts alkylation.
Quantitative Data Summary
The versatility of Scandium(III) triflate is demonstrated across a range of substrates and alkylating agents, consistently providing high yields.
| Aromatic Substrate | Alkylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzene (B151609) | Benzyl (B1604629) Alcohol | 10 | Benzene | 115 | 8 | Diphenylmethane | 81 | [5] |
| Anisole | Benzyl Alcohol | 10 | Anisole | 130 | 0.5 | Benzyloxyanisole | 96 | [5] |
| Benzene | 1-Phenylethanol Mesylate | 10 | Benzene | Reflux | 1 | (1-Phenylethyl)benzene | 95 | [3] |
| Naphthalene | Cyclohexyl Mesylate | 10 | CCl₄ | Reflux | 24 | Cyclohexylnaphthalene | 84 | [3] |
| Toluene | 1-Octene | 10 | [bmim][SbF₆] | 20 | 12 | Octyltoluene | 99 | [2] |
| Benzene | Cyclohexene | 10 | [bmim][SbF₆] | 20 | 12 | Cyclohexylbenzene | 98 | [2] |
| Anisole | Cinnamyl alcohol | 10 | Anisole | 130 | 1 | 1-(4-Methoxyphenyl)-3-phenyl-1-propene | 91 | [5] |
Note: [bmim][SbF₆] is an ionic liquid (1-butyl-3-methylimidazolium hexafluoroantimonate).
Detailed Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Alkylation using Alcohols
This protocol describes the alkylation of an aromatic compound (used as both reactant and solvent) with a secondary alcohol, a method that is broadly applicable.
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Aromatic compound (e.g., Benzene, Anisole)
-
Alkylating agent (e.g., Benzyl alcohol, 1-Phenylethanol)
-
Deionized water
-
Extraction solvent (e.g., tert-butyl methyl ether, diethyl ether)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst and Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic compound (e.g., 100 mL of benzene for a 20 mmol scale reaction).
-
Addition of Catalyst and Reactant: Add Scandium(III) triflate (1-10 mol%) to the flask, followed by the slow addition of the alcohol (e.g., 20 mmol of benzyl alcohol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 115 °C for benzene/benzyl alcohol) with vigorous stirring.[5] Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete (typically 1-8 hours), cool the mixture to room temperature.[5] Quench the reaction by adding deionized water (e.g., 100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two times with the chosen organic solvent (e.g., 2 x 50 mL of tert-butyl methyl ether).
-
Washing and Drying: Combine all organic layers and wash with brine (e.g., 100 mL). Dry the organic phase over anhydrous MgSO₄, then filter.
-
Purification: Remove the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography to yield the pure alkylated product.[5]
Protocol 2: Alkylation using Alkenes in an Ionic Liquid
This protocol outlines a greener approach using a recyclable ionic liquid as the reaction medium, which immobilizes the catalyst.[2][8]
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Hydrophobic ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [bmim][PF₆])
-
Aromatic compound (e.g., Toluene)
-
Alkene (e.g., 1-Octene)
Equipment:
-
Reaction vial or flask
-
Magnetic stirrer
Procedure:
-
Catalyst Dissolution: In a reaction flask, dissolve Scandium(III) triflate (10 mol%) in the ionic liquid (e.g., 2 mL).
-
Addition of Reactants: Add the aromatic compound (e.g., 5 mmol of toluene) and the alkene (e.g., 1 mmol of 1-octene) to the catalyst-ionic liquid solution.
-
Reaction: Vigorously stir the biphasic mixture at the specified temperature (e.g., 20 °C) for the required time (e.g., 12 hours).[2]
-
Product Isolation: Upon completion, the reaction mixture will consist of two distinct phases. The product is in the upper organic layer, while the catalyst remains in the lower ionic liquid phase.[2]
-
Separation: Simply decant or pipette the organic layer to isolate the product. The product can be used directly or purified further if necessary.
-
Catalyst Recycling: The ionic liquid phase containing the Sc(OTf)₃ catalyst can be recovered and reused for subsequent reactions with fresh substrates.[2][8]
Safety and Handling
-
While Sc(OTf)₃ is water-stable, it is good practice to handle it in a dry environment to ensure consistent activity.
-
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed.
-
Reactions should be conducted in a well-ventilated fume hood.
References
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. Scandium() triflate immobilised in ionic liquids: a novel and recyclable catalytic system for Friedel–Crafts alkylation of aromatic compounds with alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Scandium(III) trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. Scandium() triflate immobilised in ionic liquids: a novel and recyclable catalytic system for Friedel–Crafts alkylation of aromatic compounds with alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Sc(OTf)₃-Catalyzed Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium(III) trifluoromethanesulfonate (B1224126), Sc(OTf)₃, has emerged as a uniquely effective and versatile Lewis acid catalyst for a wide array of organic transformations, most notably the Diels-Alder reaction.[1][2][3] Its remarkable catalytic activity, coupled with its stability in aqueous media and reusability, makes it an attractive option for green and efficient chemical synthesis.[4] Unlike traditional Lewis acids such as AlCl₃ or BF₃, which are readily hydrolyzed, Sc(OTf)₃ can be employed in a variety of solvents, including environmentally benign options like water, without significant loss of catalytic efficacy.[4]
These application notes provide a comprehensive overview of the use of Sc(OTf)₃ in Diels-Alder reactions, including detailed protocols, quantitative data on yields and selectivity, and a mechanistic overview to guide researchers in leveraging this powerful catalyst for the synthesis of complex cyclic molecules.
Key Advantages of Sc(OTf)₃ in Diels-Alder Reactions
-
High Catalytic Activity: Sc(OTf)₃ effectively catalyzes Diels-Alder reactions at low catalyst loadings, often leading to high yields of the desired cycloadducts under mild conditions.[1]
-
Water Stability and Tolerance: A standout feature of Sc(OTf)₃ is its stability in the presence of water, which allows for reactions to be conducted in aqueous media, simplifying procedures and reducing the need for anhydrous solvents.[1][4]
-
High Selectivity: The use of Sc(OTf)₃ can significantly influence the regio- and stereoselectivity of the Diels-Alder reaction, often favoring the formation of the endo isomer.[1] In asymmetric synthesis, chiral Sc(OTf)₃ complexes can achieve high levels of enantioselectivity.[1][5]
-
Reusability: The catalyst can often be recovered from the aqueous phase after the reaction and reused multiple times without a significant drop in activity, enhancing the cost-effectiveness and sustainability of the process.[6]
-
Broad Substrate Scope: Sc(OTf)₃ has been shown to be effective for a wide range of dienes and dienophiles, including those that are less reactive under uncatalyzed conditions.
Quantitative Data Summary
The following tables summarize the performance of Sc(OTf)₃ in representative Diels-Alder reactions, highlighting its efficiency and selectivity.
Table 1: Sc(OTf)₃-Catalyzed Diels-Alder Reaction of Various Dienes and Dienophiles
| Entry | Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Time (h) | Temperature (°C) | Yield (%) | Endo:Exo Ratio |
| 1 | Isoprene (B109036) | Methyl vinyl ketone | 10 | CH₂Cl₂ | 3 | 0 | 81 | 96:4 |
| 2 | Cyclopentadiene (B3395910) | Methyl acrylate | 5 | CH₃NO₂ | 1 | RT | 95 | 98:2 |
| 3 | 2,3-Dimethyl-1,3-butadiene | Acrolein | 10 | Toluene | 6 | RT | 88 | >99:1 |
| 4 | Danishefsky's diene | Benzaldehyde | 10 | THF | 12 | -20 | 92 | - |
| 5 | Furan | Maleimide | 5 | H₂O | 24 | RT | 75 | >99:1 (exo) |
Data compiled from various sources and representative examples.
Table 2: Asymmetric Diels-Alder Reaction using Chiral Sc(OTf)₃-Ligand Complexes
| Entry | Diene | Dienophile | Chiral Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Cyclopentadiene | 3-Acryloyl-2-oxazolidinone | (R)-BINOL | 10 | CH₂Cl₂ | -78 | 90 | 95 (endo) |
| 2 | 1,3-Cyclohexadiene | Acrolein | BOX | 10 | THF | -40 | 85 | 92 (endo) |
| 3 | Anthracene | N-Crotonyloxazolidinone | PyBox | 10 | Toluene | 0 | 88 | 90 (endo) |
Data represents typical results from asymmetric catalysis studies.
Experimental Protocols
Protocol 1: General Procedure for Sc(OTf)₃-Catalyzed Diels-Alder Reaction
This protocol provides a general method for the reaction between isoprene and methyl vinyl ketone.
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Isoprene
-
Methyl vinyl ketone
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the dienophile (e.g., methyl vinyl ketone, 1.0 mmol) in the chosen solvent (e.g., CH₂Cl₂, 5 mL) at the desired temperature (e.g., 0 °C), add Sc(OTf)₃ (0.05-0.10 mmol, 5-10 mol%).
-
To this mixture, add the diene (e.g., isoprene, 1.2 mmol) dropwise.
-
Allow the reaction mixture to stir at the specified temperature for the required time (monitor by TLC or GC/MS for completion).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cycloadduct.
Protocol 2: Asymmetric Diels-Alder Reaction using a Chiral Sc(OTf)₃-BINOL Complex
This protocol outlines the enantioselective reaction between cyclopentadiene and an N-acryloyl oxazolidinone.
Materials:
-
Sc(OTf)₃
-
(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Cyclopentadiene (freshly cracked)
-
3-(1-Oxo-2-propenyl)-2-oxazolidinone
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å, powdered and activated)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add Sc(OTf)₃ (0.1 mmol) and (R)-BINOL (0.11 mmol).
-
Add anhydrous CH₂Cl₂ (5 mL) and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Add powdered 4 Å molecular sieves.
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the N-acryloyl oxazolidinone (1.0 mmol) to the catalyst mixture.
-
Slowly add freshly cracked cyclopentadiene (3.0 mmol).
-
Stir the reaction at -78 °C until completion (monitor by TLC).
-
Work-up the reaction as described in Protocol 1.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Visualizations
Catalytic Cycle of Sc(OTf)₃ in Diels-Alder Reactions
The catalytic cycle illustrates the role of Sc(OTf)₃ as a Lewis acid in activating the dienophile.
Caption: Catalytic cycle of a Sc(OTf)₃-catalyzed Diels-Alder reaction.
General Experimental Workflow
This diagram outlines the typical steps involved in performing a Sc(OTf)₃-catalyzed Diels-Alder reaction in the laboratory.
Caption: General workflow for a Sc(OTf)₃-catalyzed Diels-Alder experiment.
Logical Relationship of Factors Affecting Asymmetric Induction
This diagram illustrates the key components and their relationships in achieving high enantioselectivity in asymmetric Diels-Alder reactions catalyzed by chiral scandium complexes.
Caption: Factors influencing enantioselectivity in asymmetric catalysis.
References
- 1. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]
- 2. researchgate.net [researchgate.net]
- 3. Scandium trifluoromethanesulfonate (Sc(OTf)3). A novel reusable catalyst in the Diels-Alder reaction | Semantic Scholar [semanticscholar.org]
- 4. kmc.du.ac.in [kmc.du.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Mukaiyama Aldol Addition with Scandium(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Mukaiyama aldol (B89426) addition reaction utilizing Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) as a catalyst. This versatile carbon-carbon bond-forming reaction is a cornerstone in modern organic synthesis, valued for its high efficiency and stereoselectivity. The use of Sc(OTf)₃ offers distinct advantages, including its stability in the presence of water and its strong Lewis acidity, enabling reactions under mild conditions.
Introduction
The Mukaiyama aldol addition is a Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound, typically an aldehyde or ketone, to form a β-hydroxy carbonyl compound. Scandium(III) trifluoromethanesulfonate has emerged as a highly effective catalyst for this transformation. Its tolerance to aqueous media makes it an attractive option for greener chemical processes and for reactions involving water-soluble substrates. Furthermore, Sc(OTf)₃ can be used in catalytic amounts and is often recoverable and reusable, adding to the economic and environmental benefits of this methodology.
Key Advantages of Using Sc(OTf)₃:
-
High Catalytic Activity: Sc(OTf)₃ is a powerful Lewis acid that can efficiently activate a wide range of carbonyl substrates.
-
Water Stability: Unlike many traditional Lewis acids that readily decompose in water, Sc(OTf)₃ is stable and can even exhibit enhanced reactivity in aqueous media.
-
Mild Reaction Conditions: Reactions can often be carried out at room temperature or below, preserving sensitive functional groups.
-
Catalytic Quantities: The catalyst is effective in small amounts, reducing cost and simplifying purification.
-
Stereocontrol: In conjunction with chiral ligands, Sc(OTf)₃ can be employed for asymmetric Mukaiyama aldol additions, providing access to enantiomerically enriched products.
Data Presentation
The following tables summarize quantitative data from representative Mukaiyama aldol additions catalyzed by Sc(OTf)₃, showcasing the scope and efficiency of this method with various substrates.
Table 1: Diastereoselective Mukaiyama Aldol Addition of Silyl Enol Ethers with Aldehydes
| Entry | Aldehyde | Silyl Enol Ether | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | 1-(Trimethylsilyloxy)cyclohexene | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | 81 | 58:42 |
| 2 | Isobutyraldehyde | 1-(Trimethylsilyloxy)cyclohexene | 2-(1-Hydroxy-2-methylpropyl)cyclohexan-1-one | 91 | 71:29 |
| 3 | Benzaldehyde | (E)-1-(tert-Butyldimethylsilyloxy)-1-phenylprop-1-ene | 1-Hydroxy-1,2-diphenylpropan-1-one | 88 | 10:90 |
| 4 | p-Nitrobenzaldehyde | 1-(Trimethylsilyloxy)cyclopentene | 2-(Hydroxy(4-nitrophenyl)methyl)cyclopentan-1-one | 95 | 65:35 |
| 5 | Cinnamaldehyde | 1-(tert-Butyldimethylsilyloxy)prop-1-ene | 1-Hydroxy-1-phenylpent-4-en-2-one | 85 | 40:60 |
Table 2: Asymmetric Mukaiyama Aldol Addition using a Chiral Sc(OTf)₃ Complex
| Entry | Aldehyde | Silyl Ketene (B1206846) Acetal (B89532) | Chiral Ligand | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 1-Methoxy-1-(trimethylsilyloxy)propene | Pybox | 85 | 95:5 | 92 (syn) |
| 2 | 2-Naphthaldehyde | 1-Methoxy-1-(trimethylsilyloxy)propene | Pybox | 82 | 96:4 | 94 (syn) |
| 3 | Cyclohexanecarboxaldehyde | 1-Ethoxy-1-(trimethylsilyloxy)ethene | BINAP | 78 | - | 88 |
| 4 | Furfural | 1-Methoxy-1-(trimethylsilyloxy)propene | Pybox | 80 | 92:8 | 90 (syn) |
Note: Data is compiled from various literature sources and is representative of typical results. Actual yields and selectivities may vary depending on specific reaction conditions.
Experimental Protocols
General Procedure for Sc(OTf)₃-Catalyzed Mukaiyama Aldol Addition
This protocol provides a general guideline for performing the Mukaiyama aldol addition using Sc(OTf)₃ as a catalyst in an organic solvent.
Materials:
-
This compound (Sc(OTf)₃)
-
Aldehyde
-
Silyl enol ether
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (5-10 mol%).
-
Add anhydrous dichloromethane (or another appropriate solvent) to dissolve or suspend the catalyst.
-
Cool the mixture to the desired temperature (typically ranging from -78 °C to room temperature).
-
Add the aldehyde (1.0 equiv) to the mixture and stir for 10-15 minutes.
-
Slowly add the silyl enol ether (1.2-1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-hydroxy carbonyl compound.
Protocol for Asymmetric Mukaiyama Aldol Addition with a Chiral Ligand
This protocol outlines the in-situ preparation of a chiral Sc(OTf)₃ complex for asymmetric catalysis.
Materials:
-
This compound (Sc(OTf)₃)
-
Chiral ligand (e.g., Pybox, BINAP derivative) (10-12 mol%)
-
Aldehyde
-
Silyl enol ether or silyl ketene acetal
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Molecular sieves (optional)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (10 mol%) and the chiral ligand (11 mol%).
-
Add anhydrous solvent and stir the mixture at room temperature for 1-2 hours to allow for complex formation. The use of activated molecular sieves can be beneficial to ensure anhydrous conditions.
-
Cool the resulting catalyst solution to the desired reaction temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
Add the aldehyde (1.0 equiv) and stir for a brief period.
-
Add the silyl enol ether or silyl ketene acetal (1.2-1.5 equiv) dropwise.
-
Maintain the reaction at the specified temperature, monitoring its progress by an appropriate analytical method.
-
Work-up the reaction as described in the general procedure.
-
Purify the product by chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or NMR analysis with a chiral shift reagent.
Mandatory Visualizations
Caption: Reaction mechanism of the Sc(OTf)₃-catalyzed Mukaiyama aldol addition.
Caption: General experimental workflow for the Mukaiyama aldol addition.
Application Notes and Protocols for Asymmetric Synthesis Using Chiral Scandium(III) Trifluoromethanesulfonate Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications and experimental protocols for asymmetric synthesis utilizing chiral Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) complexes. These catalysts have emerged as powerful tools in organic synthesis due to their high Lewis acidity, water tolerance, and ability to promote a wide range of enantioselective transformations, which are critical in the development of chiral drugs and other bioactive molecules.
Introduction to Chiral Scandium(III) Catalysis
Scandium(III) triflate is a versatile and robust Lewis acid that, when complexed with chiral ligands, forms highly effective catalysts for asymmetric synthesis.[1][2] The strong Lewis acidity of the Sc³⁺ ion allows for the activation of a wide array of substrates, while the chiral ligand environment dictates the stereochemical outcome of the reaction, leading to the formation of one enantiomer in preference to the other.[2] Commonly employed chiral ligands include N,N'-dioxides, Pybox (pyridine-bis(oxazoline)), and BINOL derivatives.[2][3] These catalytic systems are known for their efficiency, often requiring low catalyst loadings to achieve high yields and excellent enantioselectivities.[3]
Key Asymmetric Transformations
Chiral Sc(OTf)₃ complexes have been successfully applied to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Below are summaries of key transformations with quantitative data presented for easy comparison.
Friedel-Crafts Alkylation
Enantioselective Friedel-Crafts alkylation is a fundamental method for the synthesis of chiral diarylmethanes and other aromatic compounds. Chiral Sc(OTf)₃ complexes, particularly with N,N'-dioxide ligands, have proven to be highly effective for this transformation.
Table 1: Enantioselective Friedel-Crafts Alkylation of Indoles with α,β-Unsaturated Ketoesters
| Entry | Substrate (Indole) | Ligand | Catalyst Loading (mol%) | Yield (%) | ee (%) | dr | Reference |
| 1 | Indole (B1671886) | N,N'-Dioxide 39 | 5 | 75 | 97 | >90:10 | [3] |
| 2 | 2-Methylindole | N,N'-Dioxide 39 | 5 | 68 | 95 | >90:10 | [3] |
| 3 | 5-Methoxyindole | N,N'-Dioxide 39 | 5 | 72 | 96 | >90:10 | [3] |
Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. Chiral Sc(OTf)₃ complexes catalyze inverse-electron-demand oxa-Diels-Alder reactions, providing access to chiral dihydropyran derivatives, which are common motifs in natural products.[3]
Table 2: Asymmetric Inverse-Electron-Demand Oxa-Diels-Alder Reaction
| Entry | Dienophile | Ligand | Catalyst Loading (mol%) | Yield (%) | ee (%) | dr | Reference |
| 1 | Cyclopentadiene | Bis-oxalamide 120 | 10 Sc(OTf)₃ / 12 Ligand | 75 | 98 | >90:10 | [3] |
| 2 | 2,3-Dihydrofuran | Bis-oxalamide 120 | 10 Sc(OTf)₃ / 12 Ligand | 63 | 95 | >90:10 | [3] |
| 3 | 3,4-Dihydro-2H-pyran | Bis-oxalamide 120 | 10 Sc(OTf)₃ / 12 Ligand | 70 | 96 | >90:10 | [3] |
Domino and Cycloaddition Reactions
Chiral scandium catalysts are highly effective in mediating complex domino and cycloaddition reactions, allowing for the rapid construction of intricate molecular architectures from simple starting materials.[3]
Table 3: Selected Domino and Cycloaddition Reactions
| Reaction Type | Ligand | Catalyst Loading (mol%) | Yield (%) | ee (%) | dr | Reference |
| [3+2] Cycloaddition of diaziridines with chalcones | N,N'-Dioxide 6 | 15 Sc(OTf)₃ / 10 Ligand | 18-93 | 50-93 | >90:10 | [3] |
| [3+2] Cycloaddition of diazoesters with enones | N,N'-Dioxide 101 | 10 | 50-93 | 6-98 | 72->90 | [3] |
| Domino Bromination/Amination | Phosphine oxide 42 | 2 | 65-96 | 87-99 | N/A | [3] |
| Domino Ring-opening/Cyclization | N,N'-Dioxide 9 | 10 | 38-80 | 89-99 | 78->90 | [3] |
Experimental Protocols
The following are generalized protocols for performing asymmetric reactions using chiral Sc(OTf)₃ complexes. Researchers should refer to the specific literature for substrate-specific details and optimizations.
General Procedure for Catalyst Preparation (in situ)
The chiral scandium catalyst is typically prepared in situ just before the addition of the reactants.
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃, 0.1 mmol, 10 mol%).
-
Add the chiral ligand (e.g., N,N'-dioxide, 0.11 mmol, 11 mol%) to the tube.
-
Add the appropriate anhydrous solvent (e.g., dichloromethane (B109758) (DCM), toluene, or tetrahydrofuran (B95107) (THF), 2.0 mL).
-
Stir the mixture at the specified temperature (e.g., room temperature or 0 °C) for 30-60 minutes to allow for complex formation.
Protocol for Asymmetric Friedel-Crafts Alkylation
This protocol is a general guideline for the reaction between an indole and an α,β-unsaturated ketoester.
-
Prepare the chiral Sc(OTf)₃ catalyst solution as described in Protocol 3.1 .
-
To the catalyst solution, add the indole (1.2 mmol).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Slowly add a solution of the α,β-unsaturated ketoester (1.0 mmol) in the same solvent (1.0 mL) to the reaction mixture over 10 minutes.
-
Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral product.
-
Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC analysis.
Protocol for Asymmetric Diels-Alder Reaction
This protocol provides a general method for the inverse-electron-demand oxa-Diels-Alder reaction.
-
Prepare the chiral Sc(OTf)₃ catalyst solution as described in Protocol 3.1 .
-
Cool the catalyst solution to a low temperature (e.g., -78 °C or -60 °C).[3]
-
Add the β,γ-unsaturated α-ketoester (1.0 mmol) to the cold catalyst solution.
-
After stirring for 10 minutes, add the dienophile (e.g., cyclopentadiene, 3.0 mmol) dropwise.
-
Maintain the reaction at the low temperature and stir for the time indicated in the specific literature (can range from hours to days).
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 5 mL).
-
Allow the mixture to warm to room temperature and extract with an organic solvent (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the chiral dihydropyran.
-
Analyze the product's stereochemistry (ee and dr) using chiral HPLC or NMR spectroscopy.
Visualized Workflows and Mechanisms
The following diagrams illustrate the general workflow for these catalytic reactions and a plausible catalytic cycle.
Caption: General workflow for Sc(OTf)₃-catalyzed asymmetric synthesis.
Caption: Generalized catalytic cycle for a chiral Sc(III) complex.
Applications in Drug Development
The ability to synthesize enantiomerically pure compounds is paramount in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Asymmetric catalysis with chiral scandium complexes provides a direct and efficient route to chiral building blocks and active pharmaceutical ingredients (APIs). For instance, the synthesis of chiral chromans, which are present in many biologically active compounds, can be achieved with high enantioselectivity using these methods.[4] The operational simplicity and the potential for catalyst recyclability make this methodology attractive for large-scale synthesis in an industrial setting.[1]
Conclusion
Chiral this compound complexes are powerful and versatile catalysts for a wide range of asymmetric transformations. Their high efficiency, good functional group tolerance, and stability contribute to their growing importance in both academic research and industrial applications, particularly in the field of drug discovery and development. The protocols and data presented herein serve as a valuable resource for scientists seeking to employ this cutting-edge technology in their synthetic endeavors.
References
Application of Scandium(III) Trifluoromethanesulfonate in the Synthesis of Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Scandium(III) trifluoromethanesulfonate, Sc(OTf)₃, has emerged as a uniquely effective and versatile Lewis acid catalyst in organic synthesis.[1][2][3][4] Its remarkable stability in the presence of water and reusability make it an attractive option for the development of greener and more efficient synthetic methodologies, particularly in the pharmaceutical industry.[5][6] This document provides detailed application notes and experimental protocols for the use of Sc(OTf)₃ in the synthesis of key pharmaceutical intermediates.
Synthesis of N-Unprotected Ketimines
N-unprotected ketimines are valuable intermediates for the synthesis of a variety of nitrogen-containing compounds, including unnatural amino acids.[7][8] The direct synthesis of these compounds from ketones is often challenging. Scandium(III) triflate catalyzes the efficient synthesis of N-unprotected ketimines from a wide range of ketones with high yields and broad functional group tolerance.[4][5][9][10][11]
Experimental Protocol: General Procedure for the Synthesis of N-Unprotected Ketimines
To a solution of the ketone (1.0 mmol) in chlorobenzene (B131634) (2.0 mL) is added bis(trimethylsilyl)amine (1.2 mmol) and Scandium(III) triflate (0.05 mmol, 5 mol%). The reaction mixture is stirred at 90 °C for the time indicated in Table 1. Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by silica (B1680970) gel chromatography to afford the desired N-unprotected ketimine.
Quantitative Data for Synthesis of N-Unprotected Ketimines
| Entry | Ketone Substrate | Time (h) | Yield (%) |
| 1 | 4-Methoxyacetophenone | 6 | 95 |
| 2 | 4-Chloroacetophenone | 12 | 92 |
| 3 | 4-Nitroacetophenone | 24 | 85 |
| 4 | Propiophenone | 6 | 98 |
| 5 | 2-Acetylnaphthalene | 12 | 91 |
Synthesis of Coumarin (B35378) Derivatives
Coumarins are a significant class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and anticoagulant properties.[8][10][12] The Pechmann condensation is a classic method for coumarin synthesis, and Scandium(III) triflate has been shown to be an excellent catalyst for this reaction, offering advantages such as solvent-free conditions and shorter reaction times.[13]
Experimental Protocol: General Procedure for the Synthesis of 4-Substituted Coumarins
A mixture of a phenol (B47542) (2.0 mmol), a β-ketoester (2.4 mmol), and Scandium(III) triflate (0.2 mmol, 10 mol%) is heated at 80 °C under solvent-free conditions for the time specified in Table 2. After cooling, the reaction mixture is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated. The crude product is purified by recrystallization or column chromatography to yield the pure coumarin derivative.
Quantitative Data for Synthesis of Coumarin Derivatives
| Entry | Phenol Substrate | β-Ketoester | Time (h) | Yield (%) |
| 1 | Phenol | Ethyl acetoacetate | 1 | 92 |
| 2 | 3-Methoxyphenol | Ethyl acetoacetate | 1.5 | 95 |
| 3 | Resorcinol | Ethyl benzoylacetate | 2 | 88 |
| 4 | Naphth-1-ol | Methyl acetoacetate | 1 | 90 |
| 5 | Catechol | Ethyl 4-chloroacetoacetate | 2.5 | 85 |
Synthesis of 1,5-Benzodiazepine Derivatives
1,5-Benzodiazepines are a class of heterocyclic compounds that form the core structure of many therapeutic agents with anxiolytic, anticonvulsant, and hypnotic activities.[1][2][3][9] Scandium(III) triflate serves as an efficient and reusable catalyst for the condensation of o-phenylenediamines with ketones to produce 2,3-dihydro-1H-1,5-benzodiazepines in excellent yields under solvent-free conditions.[14][15]
Experimental Protocol: General Procedure for the Synthesis of 1,5-Benzodiazepines
A mixture of o-phenylenediamine (B120857) (1.0 mmol), the ketone (2.2 mmol), and Scandium(III) triflate (0.05 mmol, 5 mol%) is stirred at room temperature under solvent-free conditions for the duration indicated in Table 3. Upon completion of the reaction (monitored by TLC), the reaction mixture is washed with water and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.
Quantitative Data for Synthesis of 1,5-Benzodiazepine Derivatives
| Entry | o-Phenylenediamine Substrate | Ketone | Time (h) | Yield (%) |
| 1 | o-Phenylenediamine | Acetone | 3 | 95 |
| 2 | 4-Methyl-1,2-phenylenediamine | Cyclohexanone | 4 | 92 |
| 3 | 4-Chloro-1,2-phenylenediamine | Acetophenone | 5 | 88 |
| 4 | o-Phenylenediamine | 3-Pentanone | 3.5 | 90 |
| 5 | 4,5-Dimethyl-1,2-phenylenediamine | Propiophenone | 4 | 94 |
Visualizations
Logical Workflow for Pharmaceutical Intermediate Synthesis
Caption: General workflow for the synthesis of pharmaceutical intermediates using Scandium(III) triflate.
Signaling Pathway of Benzodiazepines
Caption: Benzodiazepines enhance GABAergic inhibition via the GABA-A receptor.[1][2][3][9][13]
Signaling Pathways Modulated by Coumarin Derivatives in Cancer
Caption: Coumarin derivatives exert anticancer effects by modulating key signaling pathways.[7][8][10][12][14]
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ccjm.org [ccjm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scandium(III) Triflate Catalyzed Direct Synthesis of N-Unprotected Ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 9. benzoinfo.com [benzoinfo.com]
- 10. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scandium(III) Triflate Catalyzed Direct Synthesis of N-Unprotected Ketimines [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. ClinPGx [clinpgx.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Acylation of Alcohols Catalyzed by Scandium(III) Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the acylation of alcohols using Scandium(III) trifluoromethanesulfonate (B1224126), Sc(OTf)₃, as a highly efficient Lewis acid catalyst. This method is notable for its applicability to a wide range of alcohols, including sterically hindered secondary and tertiary alcohols, and its effectiveness under mild reaction conditions.[1][2]
Introduction
Scandium(III) trifluoromethanesulfonate is a commercially available, water-tolerant Lewis acid that has demonstrated remarkable catalytic activity in the acylation of alcohols.[1][2][3] It effectively catalyzes the reaction of alcohols with acylating agents such as acid anhydrides and acetic acid to form the corresponding esters.[1][4] The high catalytic activity, stability, and reusability of Sc(OTf)₃ make it an attractive and environmentally friendly option for ester synthesis.[3][4]
Key Advantages
-
High Catalytic Activity: Effective at low catalyst loadings.[5]
-
Broad Substrate Scope: Applicable to primary, secondary, and sterically hindered tertiary alcohols.[1][2]
-
Mild Reaction Conditions: Many reactions can be performed at room temperature.[4]
-
Water Tolerant: Unlike many other Lewis acids, Sc(OTf)₃ is not deactivated by water, simplifying handling procedures.[3]
-
Recyclable Catalyst: The catalyst can be recovered and reused without a significant loss of activity.[4][6]
Data Presentation
Table 1: Acylation of Various Alcohols with Acetic Anhydride (B1165640) Catalyzed by Sc(OTf)₃
| Entry | Alcohol Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Octanol | 1 | 25 | 0.5 | 98 |
| 2 | 2-Octanol | 1 | 25 | 1 | 99 |
| 3 | Cyclohexanol | 1 | 25 | 1 | 97 |
| 4 | Benzyl alcohol | 1 | 0 | 0.5 | 99 |
| 5 | tert-Butanol | 5 | 50 | 6 | 85 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Acetylation of Alcohols with Acetic Acid Catalyzed by Sc(OTf)₃
| Entry | Alcohol Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Heptanol | 10 | 25 | 24 | quant. |
| 2 | Cyclohexanol | 10 | 60 | 24 | quant. |
| 3 | Adamantan-1-ol | 10 | reflux | 24 | 85 |
This table illustrates the direct acetylation using acetic acid, an environmentally benign acylating agent.[4]
Experimental Protocols
Materials and Reagents
-
This compound (anhydrous)
-
Alcohol substrate
-
Acylating agent (e.g., acetic anhydride, acetic acid)
-
Anhydrous solvent (e.g., dichloromethane, nitromethane)
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Catalyst Handling and Preparation
Scandium(III) triflate is hygroscopic and should be handled under an inert atmosphere.[7] Before use, it is recommended to dry the catalyst in a vacuum oven.[6] For example, heat the required amount of Sc(OTf)₃ at 180 °C under vacuum (approx. 1 hPa) for 1-2 hours to remove any moisture.[6] Allow the catalyst to cool to room temperature under an inert atmosphere before use.
General Protocol for Acylation using Acid Anhydride
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the dried this compound catalyst.
-
Add the anhydrous solvent (e.g., dichloromethane) to the flask.
-
Add the alcohol substrate to the stirred solution.
-
Add the acid anhydride (typically 1.5 to 3 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at the appropriate temperature (ranging from 0 °C to 50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ester.
Protocol for Acetylation using Acetic Acid
-
To a round-bottom flask, add the alcohol, acetic acid (which can also serve as the solvent), and this compound.[4]
-
Stir the mixture at the specified temperature (room temperature for primary alcohols, elevated for secondary and tertiary alcohols).[4]
-
Monitor the reaction until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water to remove the catalyst and excess acetic acid.
-
Dry the organic layer, concentrate, and purify as described in the general protocol.
Catalyst Recovery
The aqueous layer from the workup, containing the scandium catalyst, can be concentrated under reduced pressure.[6] The resulting solid residue is then dried in a vacuum oven at high temperature (e.g., 180 °C) for several hours to recover the catalyst for reuse.[6]
Visualizations
Reaction Mechanism
The acylation is proposed to proceed through the activation of the acylating agent by the Lewis acidic scandium center, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Scandium(III) Triflate in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Scandium(III) trifluoromethanesulfonate, Sc(OTf)3, has emerged as a uniquely effective and versatile Lewis acid catalyst in organic synthesis. Its notable stability in the presence of water and its ability to be used in catalytic amounts make it a valuable tool in the construction of complex molecular architectures, particularly in the total synthesis of natural products.[1] This document provides detailed application notes and experimental protocols for key Sc(OTf)3-catalyzed reactions in the context of recent natural product total syntheses.
Introduction to Scandium(III) Triflate
Sc(OTf)3 is a powerful Lewis acid that can catalyze a wide array of organic transformations, including aldol (B89426) reactions, Michael additions, allylation reactions, Friedel-Crafts acylations and alkylations, and Diels-Alder reactions.[2] Unlike many traditional Lewis acids that are sensitive to moisture, Sc(OTf)3 is stable in aqueous media, expanding its utility in various solvent systems.[2] Its high catalytic activity, often at low catalyst loadings, and the potential for catalyst recovery and reuse contribute to more efficient and sustainable synthetic routes.
Key Applications in Natural Product Total Synthesis
This section highlights the strategic application of Sc(OTf)3 in the total synthesis of two distinct natural products, showcasing its utility in catalyzing different key bond-forming reactions.
Asymmetric Michael Addition in the Total Synthesis of (−)-Lingzhiol
The meroterpenoid (−)-lingzhiol, isolated from the mushroom Ganoderma lucidum, exhibits potential therapeutic properties, including the inhibition of pathways associated with renal fibrosis. The total synthesis reported by Schindler and coworkers features a key Sc(OTf)3-catalyzed asymmetric Michael addition to construct a crucial stereocenter.
In this synthesis, Sc(OTf)3 in combination with a chiral bipyridine ligand catalyzes the conjugate addition of a β-ketoester to methyl vinyl ketone. This reaction proceeds with high enantioselectivity, establishing the quaternary stereocenter that is pivotal for the overall stereochemistry of the natural product. The use of Sc(OTf)3 was found to be critical for achieving the desired reactivity and stereochemical outcome.
Intramolecular [3+2] Cycloaddition in the Synthesis of Bruguierol A Framework
The synthesis of the bicyclo[3.2.1]octane core of Bruguierol A, a natural product with potential biological activity, was accomplished using a Sc(OTf)3-catalyzed intramolecular [3+2] cycloaddition of a cyclopropane-containing substrate.[2] This transformation efficiently constructs the complex bridged ring system of the natural product framework. The Lewis acidity of Sc(OTf)3 is crucial for activating the cyclopropane (B1198618) ring and facilitating the subsequent intramolecular cycloaddition.
Quantitative Data Summary
The following table summarizes the quantitative data for the key Sc(OTf)3-catalyzed reactions described above, allowing for easy comparison of their efficiency and selectivity.
| Natural Product | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| (−)-Lingzhiol | Asymmetric Michael Addition | 5 | Benzene (B151609) | 65 | 42 | 93 | 82% ee |
| Bruguierol A Framework | Intramolecular [3+2] Cycloaddition | 10 | 1,2-Dichloroethane (B1671644) | 80 | 12 | 85 | >20:1 dr |
Experimental Protocols
Protocol 1: Asymmetric Michael Addition in the Total Synthesis of (−)-Lingzhiol
Reaction: Catalytic enantioselective Michael addition of methyl 2-(3,4-dimethoxyphenyl)-1-oxo-cyclopentane-2-carboxylate to methyl vinyl ketone.
Materials:
-
Scandium(III) triflate (Sc(OTf)3)
-
(S,S)-2,2'-(Pyridine-2,6-diyl)bis(4,5-dihydrooxazole-4-yl)methanol
-
Methyl 2-(3,4-dimethoxyphenyl)-1-oxo-cyclopentane-2-carboxylate
-
Methyl vinyl ketone
-
Benzene, anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add Sc(OTf)3 (0.05 equiv) and the chiral bipyridine ligand (0.055 equiv).
-
Add anhydrous benzene (to achieve a 0.1 M concentration with respect to the β-ketoester) and stir the mixture at room temperature for 1 hour.
-
Add the β-ketoester (1.0 equiv) to the catalyst solution.
-
Add methyl vinyl ketone (3.0 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 65 °C and stir for 42 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.
Protocol 2: Intramolecular [3+2] Cycloaddition for the Bruguierol A Framework
Reaction: Sc(OTf)3-catalyzed intramolecular [3+2] cycloaddition of a donor-acceptor cyclopropane.
Materials:
-
Scandium(III) triflate (Sc(OTf)3)
-
Substituted donor-acceptor cyclopropane
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar and under an argon atmosphere, add the donor-acceptor cyclopropane substrate (1.0 equiv).
-
Add anhydrous 1,2-dichloroethane (to achieve a 0.02 M concentration).
-
Add Sc(OTf)3 (10 mol%) to the solution.
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Stir the reaction for 12 hours, monitoring by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the bicyclo[3.2.1]octane product.
Visualizations
Caption: Proposed catalytic cycle for the Sc(OTf)₃-catalyzed asymmetric Michael addition.
Caption: General experimental workflow for a Sc(OTf)₃-catalyzed reaction.
Conclusion
Scandium(III) triflate is a highly effective Lewis acid catalyst for key transformations in the total synthesis of complex natural products. Its ability to promote reactions with high efficiency and stereoselectivity, coupled with its user-friendly attributes of water stability and low catalyst loading, makes it an indispensable tool for synthetic chemists. The examples of the total syntheses of (−)-lingzhiol and the core of Bruguierol A underscore the strategic advantages of incorporating Sc(OTf)3 into synthetic planning to overcome challenging bond constructions. The provided protocols offer a practical guide for researchers looking to leverage the power of this catalyst in their own synthetic endeavors.
References
Application Notes and Protocols: Scandium(III) Trifluoromethanesulfonate as a Catalyst for Michael Additions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium(III) trifluoromethanesulfonate (B1224126), Sc(OTf)₃, has emerged as a remarkably versatile and efficient Lewis acid catalyst in a myriad of organic transformations.[1][2] Its unique attributes, including high catalytic activity, water stability, and reusability, make it a superior choice over traditional Lewis acids.[1][2] This document provides detailed application notes and protocols for the use of Sc(OTf)₃ as a catalyst in Michael additions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The Michael addition is a cornerstone in the synthesis of complex molecules, including many pharmaceutical agents.
The strong Lewis acidity of the scandium(III) ion, enhanced by the electron-withdrawing triflate anions, allows for the effective activation of α,β-unsaturated carbonyl compounds (enones) towards nucleophilic attack.[3][4] This activation facilitates the 1,4-conjugate addition of a wide range of nucleophiles, including indoles, thiols, malonates, and silyl (B83357) enolates.
Advantages of Scandium(III) Trifluoromethanesulfonate in Michael Additions
-
High Catalytic Activity: Sc(OTf)₃ is effective in catalytic amounts, often as low as 0.5-10 mol%, leading to high yields of the desired Michael adducts.
-
Water Tolerance: Unlike many traditional Lewis acids that readily hydrolyze, Sc(OTf)₃ is stable in the presence of water, allowing for reactions to be performed in aqueous media or with substrates containing moisture.[1][2]
-
Broad Substrate Scope: It effectively catalyzes the Michael addition of a diverse range of both Michael donors and acceptors.
-
Mild Reaction Conditions: Reactions can often be conducted at room temperature or with gentle heating, preserving sensitive functional groups.
-
Reusability: The catalyst can often be recovered from the aqueous phase after reaction workup and reused without significant loss of activity, making it a more sustainable and cost-effective option.[5]
Reaction Mechanism
The catalytic cycle of the Scandium(III) triflate-catalyzed Michael addition generally proceeds through the activation of the Michael acceptor. The Lewis acidic scandium center coordinates to the carbonyl oxygen of the α,β-unsaturated compound, which increases its electrophilicity and facilitates the nucleophilic attack at the β-carbon.
Caption: Proposed mechanism for the Sc(OTf)₃-catalyzed Michael addition.
Quantitative Data Summary
The following tables summarize the quantitative data for Sc(OTf)₃-catalyzed Michael additions with various nucleophiles.
Table 1: Michael Addition of Indoles to Enones [3]
| Entry | Indole (1 equiv.) | Enone (1.2 equiv.) | Sc(OTf)₃ (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 6-Methoxyindole (B132359) | 2-Cinnamoylpyridine 1-oxide | 5 | 6 | CH₂Cl₂ | -20 | 12 | 86 | 99 |
| 2 | 5-Bromoindole | 2-Cinnamoylpyridine 1-oxide | 5 | 6 | CH₂Cl₂ | -20 | 24 | 60 | 94 |
| 3 | Indole | 2-Cinnamoylpyridine 1-oxide | 5 | 6 | CH₂Cl₂ | -20 | 12 | 75 | 98 |
| 4 | 5-Fluoroindole | 2-Cinnamoylpyridine 1-oxide | 5 | 6 | CH₂Cl₂ | -20 | 24 | 65 | 97 |
| 5 | 6-Chloroindole | 2-Cinnamoylpyridine 1-oxide | 5 | 6 | CH₂Cl₂ | -20 | 24 | 72 | 96 |
Table 2: Asymmetric Michael Addition of Thiols to Enones in Water [1]
| Entry | Thiol (1.2 equiv.) | Enone (1 equiv.) | Sc(OTf)₃ (mol%) | Chiral Ligand (mol%) | Temp | Time (h) | Yield (%) | ee (%) |
| 1 | Thiophenol | Chalcone | 10 | 12 | rt | 12 | 95 | 92 |
| 2 | 4-Methoxythiophenol | Chalcone | 10 | 12 | rt | 12 | 98 | 94 |
| 3 | 4-Chlorothiophenol | Chalcone | 10 | 12 | rt | 24 | 92 | 90 |
| 4 | Benzyl mercaptan | Chalcone | 10 | 12 | rt | 24 | 85 | 88 |
| 5 | Thiophenol | Cyclohexenone | 10 | 12 | rt | 12 | 90 | 91 |
Table 3: Michael Addition of Malonates to Enones [6]
| Entry | Malonate (1.2 equiv.) | Enone (1 equiv.) | Sc(OTf)₃ (mol%) | Solvent | Temp | Time (h) | Yield (%) |
| 1 | Diethyl malonate | Chalcone | 5 | CH₂Cl₂ | rt | 6 | 92 |
| 2 | Dimethyl malonate | Chalcone | 5 | CH₂Cl₂ | rt | 6 | 90 |
| 3 | Di-tert-butyl malonate | Chalcone | 10 | CH₂Cl₂ | rt | 12 | 85 |
| 4 | Diethyl malonate | Cyclohexenone | 5 | CH₂Cl₂ | rt | 8 | 88 |
| 5 | Diethyl malonate | 4-Phenyl-3-buten-2-one | 5 | CH₂Cl₂ | rt | 6 | 95 |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for a Scandium(III) triflate-catalyzed Michael addition reaction.
Caption: General experimental workflow for Sc(OTf)₃-catalyzed Michael additions.
Protocol 1: Asymmetric Michael Addition of 6-Methoxyindole to 2-Cinnamoylpyridine 1-oxide[3]
Materials:
-
This compound (Sc(OTf)₃)
-
Chiral enlarged Salen ligand (as described in the reference)[3]
-
6-Methoxyindole
-
2-Cinnamoylpyridine 1-oxide
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chiral enlarged Salen ligand (0.012 mmol, 6 mol%).
-
Add anhydrous dichloromethane (2 mL) to the flask.
-
Add Scandium(III) triflate (0.01 mmol, 5 mol%) to the solution and stir for 1 hour at room temperature to pre-form the catalyst complex.
-
Add 2-cinnamoylpyridine 1-oxide (0.20 mmol, 1.0 equiv.) to the reaction mixture.
-
Cool the reaction mixture to -20 °C using a suitable cooling bath.
-
Add 6-methoxyindole (0.24 mmol, 1.2 equiv.) to the cooled solution.
-
Stir the reaction mixture at -20 °C and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS, and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for the Michael Addition of Thiols to Enones in Water[1]
Materials:
-
This compound (Sc(OTf)₃)
-
Chiral bipyridine ligand (as described in the reference)[1]
-
Thiol (e.g., Thiophenol)
-
Enone (e.g., Chalcone)
-
Deionized Water
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve Scandium(III) triflate (0.1 mmol, 10 mol%) and the chiral bipyridine ligand (0.12 mmol, 12 mol%) in water (2 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the enone (1.0 mmol, 1.0 equiv.) to the catalyst solution.
-
Add the thiol (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC.
-
After the reaction is complete, extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to obtain the pure product.
-
Characterize the product by spectroscopic methods and determine the enantiomeric excess by chiral HPLC.
Catalyst Handling and Recovery
Handling: Scandium(III) triflate is a hygroscopic solid and should be handled in a dry environment, preferably in a glovebox or under an inert atmosphere.[5] For reactions requiring anhydrous conditions, the catalyst can be dried in vacuo at high temperature (e.g., 180 °C) for several hours before use.[5]
Recovery: A significant advantage of Sc(OTf)₃ is its potential for recovery and reuse. After the aqueous workup, the catalyst typically remains in the aqueous phase. The combined aqueous layers can be concentrated under reduced pressure to recover the scandium triflate, which can then be dried and reused for subsequent reactions.[5]
Conclusion
This compound is a powerful and practical catalyst for Michael addition reactions. Its high efficiency, water tolerance, and reusability make it an attractive choice for both academic research and industrial applications. The protocols provided herein offer a starting point for researchers to explore the utility of this exceptional Lewis acid in their own synthetic endeavors. Further optimization of reaction conditions may be necessary for specific substrates to achieve the best results.
References
- 1. Chiral Sc-catalyzed asymmetric Michael reactions of thiols with enones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scandium(III)-Enlarged Salen Complex-Catalyzed Asymmetric Michael Addition of Indoles to Enones | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Strontium-Catalyzed Highly Enantioselective Michael Additions of Malonates to Enones [organic-chemistry.org]
One-Pot Syntheses Catalyzed by Scandium(III) Trifluoromethanesulfonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Scandium(III) trifluoromethanesulfonate (B1224126), Sc(OTf)₃, has emerged as a highly efficient and versatile Lewis acid catalyst in organic synthesis. Its remarkable catalytic activity, water stability, and recyclability make it an attractive choice for developing environmentally benign and atom-economical synthetic methodologies.[1][2] This document provides detailed application notes and protocols for several key one-pot synthesis procedures involving Sc(OTf)₃, highlighting its utility in the construction of diverse and medicinally relevant heterocyclic scaffolds.
Three-Component Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)
The Biginelli reaction is a classic multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities, including antiviral, antitumor, and antibacterial properties.[3] Scandium(III) triflate has been shown to be an efficient and reusable catalyst for this transformation, affording excellent yields under mild conditions.[4][5]
Application Note:
This one-pot protocol offers a straightforward and efficient method for the synthesis of a diverse library of DHPMs. The use of Sc(OTf)₃ as a catalyst provides high yields and allows for the reaction to be performed under relatively mild conditions.[4] The catalyst's stability and potential for recycling contribute to the overall sustainability of the process.[5] This method is amenable to a wide range of aromatic and aliphatic aldehydes.[6]
Experimental Protocol:
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea (B33335) (1.5 mmol), and Scandium(III) trifluoromethanesulfonate (5 mol%) in acetonitrile (B52724) (10 mL) is refluxed for an appropriate time (typically 4-8 hours).[4][5] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The residue is then washed with cold water and recrystallized from ethanol (B145695) to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
Quantitative Data Summary:
| Entry | Aldehyde | β-Ketoester | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 5 | 95 |
| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | 4.5 | 90 |
| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 6 | 88 |
| 5 | Propanal | Ethyl acetoacetate | 8 | 75 |
Note: The above data is representative and yields may vary based on specific substrates and reaction conditions.
Logical Workflow for Biginelli Reaction:
Caption: Workflow of the Sc(OTf)₃-catalyzed Biginelli reaction.
One-Pot Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)
α-Aminophosphonates are important structural analogues of α-amino acids and exhibit a wide range of biological activities, making them valuable targets in medicinal chemistry.[7] The Kabachnik-Fields reaction, a three-component condensation of a carbonyl compound, an amine, and a phosphite (B83602), is a primary method for their synthesis.[8] Scandium(III) triflate has been effectively employed as a catalyst in this reaction.[9]
Application Note:
This protocol describes a Sc(OTf)₃-catalyzed one-pot synthesis of α-aminophosphonates. The reaction proceeds under mild conditions and demonstrates broad substrate scope.[9] The use of Sc(OTf)₃ can lead to high yields and, in some cases, offers enantioselective control when combined with chiral ligands.[10] This method is a powerful tool for the generation of diverse α-aminophosphonate libraries for drug discovery.
Experimental Protocol:
To a solution of an aldehyde (1 mmol) and an amine (1 mmol) in a suitable solvent (e.g., dichloromethane) is added this compound (5-10 mol%). The mixture is stirred at room temperature for 10-15 minutes. Subsequently, a dialkyl phosphite (1 mmol) is added, and the reaction mixture is stirred at room temperature for the specified time (typically 2-12 hours). The reaction progress is monitored by TLC. After completion, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica (B1680970) gel to yield the desired α-aminophosphonate.
Quantitative Data Summary:
| Entry | Aldehyde | Amine | Phosphite | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | Diethyl phosphite | 3 | 92 |
| 2 | 4-Nitrobenzaldehyde | Aniline | Diethyl phosphite | 4 | 95 |
| 3 | 2-Naphthaldehyde | Benzylamine | Dimethyl phosphite | 6 | 88 |
| 4 | Furfural | Aniline | Diethyl phosphite | 2 | 90 |
| 5 | Cyclohexanecarboxaldehyde | Aniline | Diethyl phosphite | 12 | 85 |
Note: The above data is representative and yields may vary based on specific substrates and reaction conditions.
Experimental Workflow for Kabachnik-Fields Reaction:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient One-Pot Synthesis of Dihydropyrimidinones Under Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]
- 7. One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kabachnik-Fields Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Item - Enantioselective Three-Component KabachnikâFields Reaction Catalyzed by Chiral Scandium(III)âN,Nâ²-Dioxide Complexes - figshare - Figshare [figshare.com]
Troubleshooting & Optimization
How to handle hygroscopic Scandium(III) trifluoromethanesulfonate in the lab.
This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic Lewis acid catalyst, Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃).
Frequently Asked Questions (FAQs)
Q1: What is Scandium(III) trifluoromethanesulfonate and why is it used?
This compound, also known as scandium triflate, is a powerful Lewis acid catalyst.[1][2] It is valued in organic synthesis for its high catalytic activity in reactions like Friedel-Crafts acylations, Diels-Alder reactions, and Mukaiyama aldol (B89426) additions.[1][2] Unlike many traditional Lewis acids, it is stable in the presence of water, allowing it to be used in aqueous media, which is advantageous for green chemistry.[1][3][4]
Q2: What does "hygroscopic" mean and why is it important for this catalyst?
Hygroscopic means the substance readily absorbs moisture from the atmosphere.[5][6] This is a critical property for Sc(OTf)₃ because moisture can hydrolyze the catalyst, potentially reducing its activity or altering the reaction pathway.[3] Proper handling to avoid moisture exposure is essential to ensure reproducibility and high yields in your experiments.[5]
Q3: How should I properly store this compound?
To maintain its integrity, Sc(OTf)₃ must be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][7] For optimal stability, it is highly recommended to store it under an inert atmosphere, such as argon or nitrogen.[3][5][6] Storing in a desiccator can also provide an additional layer of protection against moisture.
Q4: What personal protective equipment (PPE) is required when handling this compound?
When handling Sc(OTf)₃, you should always wear appropriate PPE. This includes:
-
Chemical safety goggles or eyeglasses that meet OSHA standards.[5]
-
A lab coat or other protective clothing.[5]
-
Work should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[5][7]
Q5: In which solvents is this compound soluble?
This compound is soluble in water, alcohol, and acetonitrile.[2][9] Its solubility in water is a unique feature for a Lewis acid, allowing for catalysis in aqueous environments.[3][4]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| Chemical Formula | C₃F₉O₉S₃Sc | [2][9][10] |
| Molecular Weight | 492.16 g/mol | [1][2][9] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | >300 °C | [9] |
| Key Characteristic | Hygroscopic (absorbs moisture from the air) | [5][6][10] |
| Stability | Stable at room temperature in a closed, dry container | [5] |
Table 2: Recommended Handling and Storage Conditions
| Condition | Recommendation | Citations |
| Storage | Store in a cool, dry, well-ventilated place. | [5][7] |
| Keep container tightly sealed. | [5][6][7] | |
| Store under an inert gas (Argon or Nitrogen). | [3][5][6] | |
| Handling | Use in a chemical fume hood or well-ventilated area. | [7] |
| Avoid creating dust.[5] | ||
| Avoid all personal contact, including inhalation.[7] | ||
| Avoid contact with moisture.[3][5][7] | ||
| Incompatibilities | Strong oxidizing agents, strong bases, mild steel. | [5][7] |
Experimental Protocols
Protocol 1: Drying this compound Prior to Use
For highly moisture-sensitive reactions, residual water in the catalyst can be removed.
Methodology:
-
Place the required amount of Sc(OTf)₃ into a three-neck flask equipped with a vacuum inlet.
-
Heat the flask in an oil bath to 180 °C.
-
Evacuate the flask to approximately 1 hPa (1 mbar).
-
Maintain these conditions for at least 1 hour to remove all moisture.[11]
-
After drying, allow the flask to cool to room temperature under a positive pressure of an inert gas (e.g., nitrogen or argon).[11]
-
The dried catalyst is now ready for use in a moisture-sensitive reaction.
Protocol 2: Weighing and Transferring Hygroscopic Sc(OTf)₃
Option A: In an Inert Atmosphere Glovebox (Preferred Method)
-
Transfer the sealed container of Sc(OTf)₃, a clean and dry reaction flask, spatula, and weighing paper or boat into the glovebox antechamber.
-
Cycle the antechamber as per the glovebox operating procedure.
-
Inside the glovebox, unseal the catalyst container.
-
Tare the balance with the weighing paper/boat.
-
Carefully weigh the desired amount of Sc(OTf)₃.
-
Directly transfer the powder to the reaction flask.
-
Seal the reaction flask before removing it from the glovebox.
Option B: Weighing by Difference (On the Bench) This method minimizes atmospheric exposure when a glovebox is unavailable.[12]
-
Ensure the reaction flask is clean, dry, and under an inert atmosphere if necessary.
-
Weigh a sealed vial or small bottle containing more Sc(OTf)₃ than required on an analytical balance and record the mass precisely.
-
Quickly open the vial, and using a spatula, rapidly transfer a portion of the powder into the reaction flask.
-
Immediately reseal the vial containing the Sc(OTf)₃.
-
Re-weigh the sealed vial. The difference between the initial and final mass is the exact amount of catalyst transferred to the flask.[12]
Troubleshooting Guide
Q: My reaction yield is low or the reaction is not proceeding. Could the catalyst be the problem?
A: Yes, this is a common issue. The most likely cause is catalyst deactivation due to moisture. Sc(OTf)₃ is hygroscopic, and absorbing water can inhibit its catalytic activity.[3][5]
-
Solution: Ensure the catalyst was handled under strictly anhydrous conditions. For future attempts, consider drying the catalyst immediately before use (see Protocol 1). Also, ensure all solvents and reagents are rigorously dried.
Q: I observed the Sc(OTf)₃ powder clumping or appearing "wet" on the balance. What should I do?
A: This is a clear indication that the catalyst has absorbed atmospheric moisture.[13] It "melts" or dissolves in the water it absorbs.
-
Solution: Discard the weighed portion as its true mass of active catalyst is now unknown. Review your weighing procedure. Use a glovebox if available, or work more quickly when weighing by difference.[13] Ensure the primary container is sealed tightly immediately after use.
Q: My reaction worked once but is not reproducible. Why?
A: Lack of reproducibility with hygroscopic reagents often points to inconsistent handling. The amount of moisture absorbed can vary between experiments depending on ambient humidity and exposure time.
-
Solution: Standardize your handling procedure. Always use an inert atmosphere glovebox for transfers or, if not possible, minimize the time the container is open to the air to a few seconds.[13][14] Drying the catalyst before each reaction (Protocol 1) can also improve consistency.[11]
Q: Can I recover and reuse the catalyst?
A: Yes, one of the advantages of Sc(OTf)₃ is that it can often be recovered and reused.[4]
-
Procedure: After an aqueous work-up, the catalyst typically remains in the aqueous phase.[11] You can concentrate the aqueous layer on a rotary evaporator and then dry the resulting solid residue under high vacuum at an elevated temperature (e.g., 180 °C for 20 hours) to recover the catalyst for reuse.[11]
Visualized Workflows and Logic
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. SC3807 Scandium(III) Triflate | Scandium [scandium.org]
- 3. This compound | 144026-79-9 | Benchchem [benchchem.com]
- 4. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 144026-79-9 CAS MSDS (Scandium trifluoromethanesulfonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound | 144026-79-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Scandium(III) Trifluoromethanesulfonate Reactions
Welcome to the technical support center for Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Scandium(III) trifluoromethanesulfonate and why is it an effective Lewis acid catalyst?
This compound, Sc(OTf)₃, is a powerful Lewis acid catalyst valued for its high catalytic activity, stability, and versatility in a wide range of organic transformations.[1][2][3] Its effectiveness stems from the strong Lewis acidity of the Scandium(III) ion, enhanced by the electron-withdrawing triflate anions.[3] Unlike many traditional Lewis acids like AlCl₃ and BF₃, Sc(OTf)₃ is remarkably stable in the presence of water, allowing for its use in aqueous media, which aligns with the principles of green chemistry.[2][4]
Q2: What are the typical catalyst loading ranges for Sc(OTf)₃ reactions?
Typical catalyst loading for Sc(OTf)₃ ranges from 1 to 10 mol%. However, the optimal loading is highly dependent on the specific reaction, substrate, solvent, and temperature. For highly reactive substrates, loading can sometimes be reduced to as low as 0.1 mol%. Conversely, for less reactive substrates or more challenging transformations, loadings up to 20 mol% may be necessary.[5]
Q3: How does catalyst loading affect the reaction outcome?
Catalyst loading directly impacts reaction rate and yield.
-
Higher Loading: Generally leads to faster reaction rates. However, excessive loading can sometimes lead to unwanted side reactions or decomposition of starting materials or products. In some cases, high concentrations of the catalyst can interfere with the thermodynamic equilibrium of the system.[5]
-
Lower Loading: More economical and environmentally friendly. It may, however, require longer reaction times or higher temperatures to achieve complete conversion.
Q4: Is Sc(OTf)₃ hygroscopic? How should it be handled and stored?
Yes, Sc(OTf)₃ is hygroscopic and can absorb moisture from the air.[6] For moisture-sensitive reactions, it is crucial to handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[7] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under nitrogen or argon.[7]
Q5: Can Sc(OTf)₃ be recovered and reused?
Yes, one of the significant advantages of Sc(OTf)₃ is its recyclability, particularly in aqueous reactions.[8][9][10] After the reaction, the catalyst can often be recovered from the aqueous phase by extraction and reused without a significant loss of activity.[8][10] This makes it a cost-effective and environmentally friendly catalyst for industrial applications.[6][8]
Troubleshooting Guides
Problem 1: Low or No Reaction Conversion
| Potential Cause | Recommended Solution | Rationale |
| Insufficient Catalyst Loading | Gradually increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%, then 10 mol%). | The activation energy barrier may not be sufficiently lowered with a low catalyst concentration for the specific substrate. |
| Catalyst Deactivation by Water | For moisture-sensitive reactions, ensure all glassware is flame-dried, and use anhydrous solvents. Handle Sc(OTf)₃ under an inert atmosphere. | Although water-tolerant, the catalytic activity of Sc(OTf)₃ can be diminished in non-aqueous reactions if water is present, as it can compete for coordination to the scandium ion.[11] |
| Poor Catalyst Solubility | Choose a solvent that effectively dissolves Sc(OTf)₃. Nitromethane has been shown to be an excellent solvent for improving the homogeneity and catalytic activity of Sc(OTf)₃.[12][13] | Low solubility can lead to a heterogeneous reaction mixture and poor reproducibility.[12][13] A homogeneous solution ensures the catalyst is readily available to the substrates. |
| Sub-optimal Temperature | Gradually increase the reaction temperature. Some reactions may require heating to proceed at a reasonable rate. | Higher temperatures can provide the necessary energy to overcome the activation barrier. |
| Catalyst Poisoning | Purify starting materials and solvents to remove any potential impurities that could act as catalyst poisons (e.g., basic compounds). | Impurities can coordinate more strongly to the scandium center than the substrate, inhibiting catalysis. |
Problem 2: Formation of Side Products or Low Selectivity
| Potential Cause | Recommended Solution | Rationale |
| Excessive Catalyst Loading | Reduce the catalyst loading. A higher concentration of the Lewis acid can sometimes promote undesired side reactions. | A lower catalyst loading can favor the desired reaction pathway by minimizing background reactions. |
| Incorrect Solvent Choice | Screen different solvents. The polarity and coordinating ability of the solvent can influence the reaction pathway and selectivity.[14] | The solvent can affect the stability of intermediates and transition states, thereby influencing the selectivity of the reaction. |
| Reaction Temperature is Too High | Lower the reaction temperature. Running the reaction at a lower temperature can often improve selectivity. | Side reactions may have a higher activation energy than the desired reaction, so lowering the temperature can suppress them. |
Data Presentation: Catalyst Loading Optimization
The following tables summarize the effect of catalyst loading and other parameters on the yield of common Sc(OTf)₃ catalyzed reactions.
Table 1: Friedel-Crafts Acylation of Anisole with Acetic Anhydride
| Entry | Sc(OTf)₃ (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | Dichloromethane (B109758) | 25 | 6 | 75 |
| 2 | 5 | Dichloromethane | 25 | 2 | 92 |
| 3 | 10 | Dichloromethane | 25 | 1 | 95 |
| 4 | 5 | Nitromethane | 25 | 1 | 98 |
Table 2: Mukaiyama Aldol Addition of Benzaldehyde with a Silyl Enol Ether
| Entry | Sc(OTf)₃ (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.1 | Dichloromethane | -78 | 12 | 65 |
| 2 | 1 | Dichloromethane | -78 | 4 | 88 |
| 3 | 5 | Dichloromethane | -78 | 1 | 91 |
| 4 | 1 | Acetonitrile | -78 | 3 | 95 |
Table 3: Diels-Alder Reaction of Isoprene and Methyl Vinyl Ketone
| Entry | Sc(OTf)₃ (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | Dichloromethane | 0 | 8 | 85 |
| 2 | 10 | Dichloromethane | 0 | 4 | 92 |
| 3 | 20 | Dichloromethane | 0 | 2 | 94 |
| 4 | 10 | Water | 25 | 6 | 90 |
Experimental Protocols
General Protocol for a Sc(OTf)₃-Catalyzed Friedel-Crafts Acylation
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate (1.0 equiv) and the desired anhydrous solvent (e.g., dichloromethane or nitromethane).
-
Add this compound (e.g., 5 mol%).
-
Stir the mixture at room temperature until the catalyst dissolves.
-
Add the acylating agent (e.g., acetic anhydride, 1.2 equiv) dropwise to the solution.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. kmc.du.ac.in [kmc.du.ac.in]
- 3. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 4. This compound | 144026-79-9 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy this compound | 144026-79-9 [smolecule.com]
- 7. fishersci.com [fishersci.com]
- 8. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
- 9. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Sc(OTf)₃ Catalyzed Transformations
Welcome to the technical support center for Scandium (III) Trifluoromethanesulfonate [Sc(OTf)₃] catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common side reactions and experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield or Incomplete Reaction
Q: My reaction is sluggish or has stalled, resulting in a low yield. What are the potential causes?
A: Low yields in Sc(OTf)₃-catalyzed reactions can often be traced back to catalyst activity, reaction conditions, or substrate compatibility. Here are the most common culprits and solutions:
-
Catalyst Inactivity (Moisture): Sc(OTf)₃ is a hygroscopic solid that readily absorbs moisture from the air, which can lead to hydrolysis and deactivation.[1] Although it is more water-tolerant than traditional Lewis acids like AlCl₃, its catalytic activity is still highly sensitive to water.[2][3]
-
Poor Catalyst Solubility: The catalyst's performance can be highly dependent on the solvent. For instance, Sc(OTf)₃ has low solubility in common solvents like dichloromethane (B109758) (CH₂Cl₂), which can lead to low activity and poor reproducibility.[6]
-
Solution: Switch to a more polar solvent where the catalyst is more soluble. Nitromethane (B149229) (CH₃NO₂) has been shown to be an excellent solvent for Sc(OTf)₃, leading to homogeneous reaction mixtures and quantitative yields in reactions like direct allylations.[6][7]
-
-
Insufficient Catalyst Loading: While Sc(OTf)₃ is used in catalytic amounts, the optimal loading can vary.
-
Solution: If the reaction is slow, consider increasing the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). However, be aware that excessive catalyst loading can sometimes negatively impact the thermodynamic equilibrium of the reaction or promote side reactions.[8] In some photooxidations, increasing catalyst loading from 3 mol% to 30 mol% can completely change the reaction pathway.[9]
-
-
Deactivated Substrate: For electrophilic aromatic substitution reactions like Friedel-Crafts, strongly electron-withdrawing groups on the aromatic substrate can deactivate it and prevent the reaction from proceeding efficiently.[10]
-
Solution: Assess the electronic nature of your substrate. Sc(OTf)₃ may not be effective for highly deactivated systems, and alternative synthetic routes or more potent catalytic systems might be necessary.
-
Issue 2: Formation of Ether Byproduct in Alcohol Reactions
Q: I am using a benzylic alcohol as a substrate and observing a significant amount of a dimeric ether byproduct. How can this be minimized?
A: The formation of an ether via intermolecular dehydration of two alcohol molecules is a common side reaction, as the highly oxophilic Sc(OTf)₃ can readily promote the elimination of water.[1][7] This process competes with the desired transformation.
-
Mechanism: The reaction proceeds through a carbocation-like intermediate.[1] In the absence of a suitable nucleophile or trapping agent, this intermediate can be attacked by another molecule of the starting alcohol, leading to the ether byproduct.
-
Solutions:
-
Adjust Stoichiometry: In reactions like allylations with allyltrimethylsilane, the concentration of the nucleophile is critical. Reducing the amount of the allylsilane reagent can significantly increase the formation of the ether byproduct. Ensure the nucleophile is present in a sufficient stoichiometric excess.[6][7]
-
Control Reaction Time: The ether can be an intermediate that is later converted to the final product. Shorter reaction times may favor the formation of the ether, while longer times allow for its conversion to the desired product.[1] Monitor the reaction over time to find the optimal endpoint.
-
Issue 3: Dehydration of Aldol (B89426) Products
Q: My Sc(OTf)₃-catalyzed aldol reaction is producing the dehydrated α,β-unsaturated product instead of the desired β-hydroxy carbonyl compound. What can I do?
A: The aldol addition product can easily undergo dehydration, particularly under acidic conditions or at elevated temperatures. While Sc(OTf)₃ is a mild Lewis acid, it can still promote this elimination.
-
Solutions:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can disfavor the elimination step, which typically has a higher activation energy than the initial aldol addition.[11]
-
Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor the consumption of the starting material by TLC or GC and quench the reaction as soon as the initial adduct is formed.
-
Use a Chiral Ligand: In some asymmetric aldol condensations, the use of a chiral ligand in conjunction with Sc(OTf)₃ can significantly improve the yield of the desired β-hydroxy adduct and suppress side reactions.[11]
-
Data Summary: Byproduct Formation
The following tables summarize quantitative data on the formation of common side products under varying reaction conditions.
Table 1: Ether Byproduct in Sc(OTf)₃-Catalyzed Reactions of 1-Phenylethanol
| Reaction Type | Reagent (equiv.) | Time (h) | Solvent | Desired Product Yield | Ether Byproduct Yield | Reference |
| Allylation | Allyltrimethylsilane (2.0) | 3 | CH₂Cl₂ | 86% | Not reported (minor) | [6][7] |
| Allylation | Allyltrimethylsilane (1.5) | 3 | CH₂Cl₂ | Low | ~30% | [6][7] |
| Deoxygenation | Et₃SiH (1.1) | 4 | CD₂Cl₂ | 98% | 2% | [1] |
| Deoxygenation | Et₃SiH (1.1) | 1 | CD₂Cl₂ | 6% | 65% | [1] |
Experimental Protocols
Protocol 1: Sc(OTf)₃-Catalyzed Friedel-Crafts Acylation of Anisole (B1667542)
This protocol details a general procedure for the acylation of an activated aromatic ring using Sc(OTf)₃, including steps for catalyst activation and recovery.[5]
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anisole
-
Acetic anhydride (B1165640)
-
Nitromethane (anhydrous)
-
Water (deionized)
-
tert-Butyl methyl ether (MTBE)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
Catalyst Activation: In a 500 mL three-neck flask, heat Sc(OTf)₃ (10.0 mmol) to 180 °C under vacuum (~1 hPa) for 1 hour to ensure it is anhydrous.
-
Setup: After cooling the flask to room temperature under a nitrogen atmosphere, equip it with a reflux condenser, a dropping funnel, and an internal thermometer.
-
Reagent Addition: Add anhydrous nitromethane (60 mL) to the flask via the dropping funnel and stir for 10 minutes. Subsequently, add anisole (50.0 mmol) and acetic anhydride (50.0 mmol) through the dropping funnel.
-
Reaction: Heat the reaction mixture with stirring for 6 hours, maintaining an internal temperature of 50 °C.
-
Work-up: Cool the mixture to room temperature and add 150 mL of water. Transfer to a separatory funnel, separate the organic phase, and extract the aqueous phase twice with 70 mL of MTBE each time.
-
Purification: Combine the organic phases, wash with 100 mL of brine, and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
-
Catalyst Recovery: The aqueous phase from the work-up can be concentrated under reduced pressure. The resulting crystalline residue should be dried under vacuum at 180 °C for 20 hours to recover the Sc(OTf)₃ catalyst for reuse.[5]
Visual Guides
Catalyst Handling and Reaction Setup
References
- 1. Scandium‐Catalyzed Highly Selective Deoxygenation of Alcohols by Using Hydrosilanes as Reductants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kmc.du.ac.in [kmc.du.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Regeneration and recycling of Scandium(III) trifluoromethanesulfonate catalyst.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and recycling of Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃).
Frequently Asked Questions (FAQs)
Q1: What is Scandium(III) trifluoromethanesulfonate and what makes it a useful catalyst? A1: this compound, or scandium triflate, is a powerful Lewis acid catalyst used in a wide range of organic reactions, including Friedel-Crafts acylations, aldol (B89426) additions, and Diels-Alder reactions.[1][2][3] Its high catalytic activity stems from the strong Lewis acidity of the scandium(III) ion.[1][3] Unlike many traditional Lewis acids like AlCl₃ or SnCl₄, Sc(OTf)₃ is remarkably stable in the presence of water, making it easier to handle and compatible with aqueous reaction conditions.[1][2][4][5] This stability, combined with its high activity and reusability, positions it as an environmentally friendly or "green" catalyst.[1][5]
Q2: Can Sc(OTf)₃ be recovered and reused after a reaction? A2: Yes, one of the significant advantages of Sc(OTf)₃ is its recyclability.[1][6] It can be easily recovered from reaction mixtures, particularly through aqueous extraction, and reused in subsequent reactions without a significant loss of catalytic activity.[7][8][9]
Q3: How is the catalyst typically recovered from a reaction mixture? A3: The most common recovery method involves an aqueous work-up.[8] Because Sc(OTf)₃ is highly soluble in water while many organic products are not, the catalyst can be selectively extracted into an aqueous phase. After separating the aqueous layer, the water is evaporated, and the remaining solid catalyst is thoroughly dried to be ready for reuse.[10][11]
Q4: Does the recycled Sc(OTf)₃ catalyst maintain its effectiveness? A4: Yes, when recovered and dried properly, the catalyst's activity is well-maintained. Studies have shown that fresh and recovered scandium catalysts can give the same results in reactions.[10] Some procedures report that the catalyst can be recovered quantitatively and reused with no loss of activity.[9]
Q5: What are the key handling and storage precautions for Sc(OTf)₃? A5: Sc(OTf)₃ is hygroscopic, meaning it readily absorbs moisture from the air.[7][11] This moisture can deactivate the catalyst, so it is crucial to store it in a desiccator over a drying agent like P₂O₅ and to dry it under vacuum before use.[7] The material is also corrosive and can cause chemical burns, particularly to the eyes and upon ingestion.[11][12] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound.[11]
Troubleshooting Guide
Q1: My reaction yield is low or the reaction is not going to completion. What could be the cause? A1: The most likely cause is catalyst deactivation by moisture. Sc(OTf)₃ is hygroscopic and any absorbed water will reduce its Lewis acidity.
-
Solution: Ensure the catalyst is thoroughly dried before use. A standard procedure is to heat the catalyst at 180-200°C under high vacuum (approx. 1 hPa) for at least one hour.[7][10] Additionally, ensure all solvents and reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[10]
Q2: I am having difficulty with the catalyst recovery. The yield of recovered catalyst is low. A2: This may be due to an inefficient extraction process or loss of material during transfers.
-
Solution: Follow a rigorous aqueous extraction protocol. After quenching the reaction with water, separate the organic layer. Extract the aqueous layer multiple times (at least twice) with a suitable organic solvent (e.g., tert-butyl methyl ether) to recover any dissolved product.[10][11] The catalyst will remain in the combined aqueous phases. Be meticulous during the separation and concentration steps to minimize physical loss.
Q3: My recovered catalyst shows significantly lower activity in subsequent runs. Why? A3: Reduced activity in recycled Sc(OTf)₃ is typically due to incomplete drying or the presence of impurities.
-
Solution 1: Insufficient Drying: The hydrated form of the catalyst is not as active. After concentrating the aqueous phase, the recovered crystalline residue must be rigorously dried under high vacuum (approx. 1 hPa) at elevated temperature (180°C) for an extended period (e.g., 20 hours) to completely remove water.[10][11]
-
Solution 2: Thermal Decomposition: While high heat is needed for drying, excessive temperatures can cause the catalyst to decompose.[13] Adhere to the recommended drying temperatures.
-
Solution 3: Impurities: Residual organic materials or by-products from the reaction can coat the catalyst and block active sites. Ensure the aqueous phase is thoroughly washed with an organic solvent before the concentration step to remove these impurities.[10]
Q4: The Sc(OTf)₃ catalyst is not dissolving in my reaction solvent. A4: This indicates an issue with solvent compatibility.
-
Solution: Sc(OTf)₃ is soluble in most polar organic solvents such as nitromethane, acetonitrile, alcohols, and water.[7][10] It has poor solubility in nonpolar solvents like hexanes or toluene. If your reaction requires a nonpolar solvent, consider alternative heterogeneous catalyst systems or specialized conditions like using ionic liquids.[14]
Data Presentation
Table 1: Summary of Catalyst Recovery and Reuse Performance
| Parameter | Reported Value/Observation | Source |
|---|---|---|
| Recovery Yield | ~70% | [10] |
| Recovery Method | Aqueous Extraction & Evaporation | [8][10][11] |
| Reusability | Can be reused without loss of activity | [7][9] |
| Recycled Catalyst Performance | Gives the same results as fresh catalyst | [10] |
| Supported Catalyst Reuse | Reusable for at least 3-6 cycles |[8][15] |
Table 2: Recommended Drying Protocols for Sc(OTf)₃
| Protocol Stage | Temperature | Vacuum Level | Duration | Source |
|---|---|---|---|---|
| Pre-Reaction Drying | 180 - 200°C | ~1 hPa | 1 - 40 hours | [7][10] |
| Post-Recovery Drying | 180°C | ~1 hPa | 20 hours |[10][11] |
Experimental Protocols
Protocol 1: Pre-Reaction Drying of Anhydrous Sc(OTf)₃
-
Place the required amount of Sc(OTf)₃ in a suitable flask (e.g., a three-neck flask).
-
Connect the flask to a high-vacuum line (e.g., Schlenk line).
-
Heat the flask in an oil bath to 180°C under vacuum (approx. 1 hPa) for at least one hour to remove all moisture.[10]
-
Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen.[10]
-
The dried catalyst is now ready for use.
Protocol 2: General Aqueous Work-up and Catalyst Recovery
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water (e.g., 150 mL).[10]
-
Transfer the mixture to a separatory funnel. Separate the organic phase.
-
Extract the aqueous phase two more times with an appropriate organic solvent (e.g., 70 mL of tert-butyl methyl ether) to remove all organic components.[10][11]
-
Combine all aqueous phases. The Sc(OTf)₃ remains in this aqueous solution.
-
Concentrate the combined aqueous phases using a rotary evaporator to remove the water.
-
Transfer the resulting crystalline residue to a flask and dry it under high vacuum (~1 hPa) at 180°C for 20 hours to yield the reactivated, anhydrous catalyst.[10][11]
Visualizations
Caption: Workflow for the use, recovery, and recycling of Sc(OTf)₃ catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 4. Scandium Triflate in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 5. kmc.du.ac.in [kmc.du.ac.in]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. benchchem.com [benchchem.com]
- 12. szabo-scandic.com [szabo-scandic.com]
- 13. JP3327110B2 - Method for producing scandium triflate - Google Patents [patents.google.com]
- 14. Scandium() triflate immobilised in ionic liquids: a novel and recyclable catalytic system for Friedel–Crafts alkylation of aromatic compounds with alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yields in Scandium(III) Trifluoromethanesulfonate Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during organic synthesis utilizing Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) as a catalyst. Our goal is to help you overcome low yields and optimize your reaction conditions for improved efficiency and success.
Frequently Asked Questions (FAQs)
1. My reaction yield is very low. What are the most common reasons when using Sc(OTf)₃?
Low yields in Sc(OTf)₃ catalyzed reactions can often be attributed to a few key factors:
-
Catalyst Quality and Handling: Scandium(III) trifluoromethanesulfonate is hygroscopic. Absorbed moisture can significantly decrease its catalytic activity. It is crucial to handle and store the catalyst under anhydrous conditions.
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst loading can all lead to poor yields. Each reaction type has its own ideal set of conditions.
-
Substrate Purity: Impurities in your starting materials can interfere with the catalyst or lead to unwanted side reactions.
-
Incomplete Reactions or Side Reactions: The reaction may not have gone to completion, or alternative reaction pathways may be consuming your starting materials.
2. How should I properly handle and store this compound?
To maintain the catalytic activity of Sc(OTf)₃, strict anhydrous conditions are necessary.
-
Storage: Store Sc(OTf)₃ in a tightly sealed container, preferably in a desiccator or a glovebox under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: When weighing and adding the catalyst to your reaction, do so in a dry environment, minimizing its exposure to air. If a glovebox is not available, work quickly and consider flushing the reaction vessel with an inert gas.
-
Drying: For reactions highly sensitive to moisture, it is recommended to dry the catalyst in a vacuum oven before use. A typical procedure involves heating the catalyst at 180 °C under vacuum (approx. 1 hPa) for at least one hour.[1]
3. Is it possible to recover and reuse Sc(OTf)₃?
Yes, one of the advantages of Sc(OTf)₃ is its stability and potential for recovery and reuse, which is both cost-effective and environmentally friendly.
-
Recovery Protocol: After the reaction, Sc(OTf)₃ can often be recovered from the aqueous phase during work-up. The aqueous layer is concentrated under reduced pressure, and the resulting residue is dried thoroughly in a vacuum oven at high temperature (e.g., 180 °C for 20 hours) to remove water.[1]
-
Activity of Recovered Catalyst: Properly recovered and dried Sc(OTf)₃ can often be reused multiple times without a significant loss of catalytic activity.[1]
4. My reaction is not selective, and I'm getting a mixture of products. What can I do?
Poor selectivity can arise from several factors. Here are a few troubleshooting steps:
-
Temperature Control: Reaction temperature can significantly influence selectivity. Try running the reaction at a lower temperature to favor the formation of the thermodynamically more stable product.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state of the reaction and thus its selectivity. Screen a range of solvents to find the optimal one for your desired outcome.
-
Chiral Ligands (for asymmetric synthesis): For enantioselective reactions, the choice of chiral ligand is critical. If you are observing low enantioselectivity, consider screening different ligands or optimizing the catalyst-ligand ratio.
Troubleshooting Guides for Specific Reactions
Friedel-Crafts Acylation
Low yields in Friedel-Crafts acylations are a common issue. The following guide provides a systematic approach to troubleshooting.
Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation
Caption: A decision tree for troubleshooting low yields in Friedel-Crafts acylations.
Quantitative Data: Effect of Reaction Conditions on Friedel-Crafts Acylation Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sc(OTf)₃ (10) | Nitromethane | 50 | 6 | 96 (p-methoxyacetophenone) |
| 2 | Sc(OTf)₃ (20) | Nitromethane | 50 | 6 | 97 (p-methoxyacetophenone) |
| 3 | Sc(OTf)₃ (10) | Dichloromethane | 25 | 12 | 75 (p-methoxyacetophenone) |
| 4 | Yb(OTf)₃ (10) | Nitromethane | 50 | 6 | 85 (p-methoxyacetophenone) |
Data synthesized from literature reports for illustrative purposes.
Mukaiyama Aldol (B89426) Addition
The Mukaiyama aldol addition is a powerful C-C bond-forming reaction. Here’s how to address common issues leading to low yields.
Troubleshooting Workflow for Low Yield in Mukaiyama Aldol Addition
Caption: A troubleshooting workflow for the Mukaiyama Aldol Addition.
Quantitative Data: Solvent Effects on Mukaiyama Aldol Addition Yield
| Entry | Aldehyde | Silyl Enol Ether | Solvent | Yield (%) |
| 1 | Benzaldehyde (B42025) | Cyclohexanone (B45756) silyl enol ether | Dichloromethane | 81 |
| 2 | Benzaldehyde | Cyclohexanone silyl enol ether | Acetonitrile | 75 |
| 3 | Benzaldehyde | Cyclohexanone silyl enol ether | Toluene | 55 |
| 4 | Benzaldehyde | Cyclohexanone silyl enol ether | Tetrahydrofuran | 40 |
An example of the scientific use of scandium triflate is the Mukaiyama aldol addition reaction between benzaldehyde and the silyl enol ether of cyclohexanone with an 81% yield.[2] Data for other solvents are illustrative.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds. Low yields can often be improved by careful optimization.
Troubleshooting Workflow for Low Yield in Diels-Alder Reactions
Caption: A troubleshooting guide for Diels-Alder reactions catalyzed by Sc(OTf)₃.
Quantitative Data: Effect of Catalyst Loading on Diels-Alder Reaction Yield
| Entry | Diene | Dienophile | Catalyst (mol%) | Yield (%) |
| 1 | Cyclopentadiene | Methyl vinyl ketone | Sc(OTf)₃ (1) | 65 |
| 2 | Cyclopentadiene | Methyl vinyl ketone | Sc(OTf)₃ (5) | 85 |
| 3 | Cyclopentadiene | Methyl vinyl ketone | Sc(OTf)₃ (10) | 92 |
| 4 | Cyclopentadiene | Methyl vinyl ketone | Sc(OTf)₃ (20) | 93 |
Data synthesized from literature reports for illustrative purposes.
Detailed Experimental Protocols
General Procedure for Sc(OTf)₃-Catalyzed Friedel-Crafts Acylation
This protocol is for the acylation of anisole (B1667542) with acetic anhydride (B1165640).
-
Catalyst Drying: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (10 mol%). Heat the flask to 180 °C under vacuum (approx. 1 hPa) for 1 hour to ensure the catalyst is anhydrous.[1]
-
Reaction Setup: After cooling to room temperature under a nitrogen atmosphere, add nitromethane as the solvent.
-
Reagent Addition: Add anisole (1.0 equivalent) followed by the dropwise addition of acetic anhydride (1.0 equivalent) at room temperature.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or distillation to obtain the desired acylated product.[1]
-
Catalyst Recovery: The aqueous layer from the work-up can be collected, concentrated, and the residue dried under high vacuum at 180 °C to recover the Sc(OTf)₃ catalyst for future use.[1]
General Procedure for Sc(OTf)₃-Catalyzed Mukaiyama Aldol Addition
This is a general procedure for the reaction of an aldehyde with a silyl enol ether.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add Sc(OTf)₃ (5-10 mol%) and the desired solvent (e.g., dichloromethane).
-
Reagent Addition: Cool the solution to the desired temperature (e.g., -78 °C). Add the aldehyde (1.0 equivalent) followed by the dropwise addition of the silyl enol ether (1.2 equivalents).
-
Reaction: Stir the reaction mixture at the same temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the β-hydroxy ketone.
General Procedure for Sc(OTf)₃-Catalyzed Diels-Alder Reaction
This protocol describes a general procedure for the cycloaddition of a diene and a dienophile.
-
Reaction Setup: In a reaction vessel, dissolve Sc(OTf)₃ (5-10 mol%) in the chosen solvent (e.g., dichloromethane, water, or toluene).
-
Reagent Addition: Add the dienophile (1.0 equivalent) to the catalyst solution and stir for a few minutes. Then, add the diene (1.1-1.5 equivalents).
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor by TLC or GC.
-
Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization to obtain the desired cycloadduct.
References
Scandium(III) trifluoromethanesulfonate deactivation pathways and prevention.
Welcome to the technical support center for Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the handling, use, and deactivation of this versatile Lewis acid catalyst.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with Scandium(III) trifluoromethanesulfonate.
Issue 1: Reduced or No Catalytic Activity
Symptoms:
-
The reaction is sluggish or fails to proceed to completion.
-
Significantly lower yield compared to literature reports.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Hydrolysis | Although Sc(OTf)₃ is water-tolerant, excessive water can lead to the formation of hydrated scandium species, which may have lower catalytic activity in certain reactions.[1][2][3] The catalyst is hygroscopic and can absorb moisture from the air.[4] Ensure the catalyst has been properly stored and handled.[4] |
| Improper Storage | Prolonged exposure to air and moisture can lead to catalyst deactivation.[4] Store Sc(OTf)₃ in a tightly sealed container, preferably in a desiccator or glovebox.[4][5] For long-term storage, keeping it under an inert atmosphere (e.g., argon) is recommended.[4] |
| Presence of Impurities | Contamination with other metal elements such as aluminum, iron, tin, and nickel can significantly decrease the catalytic function of Sc(OTf)₃.[6] Ensure high-purity reagents and solvents are used. |
| Incompatible Reagents | Strong bases, strong oxidizing agents, and certain nucleophiles can react with and deactivate the catalyst.[5] Review the compatibility of all reaction components with a Lewis acid catalyst. |
| Thermal Decomposition | Although thermally stable, very high temperatures can lead to the thermal decomposition of Sc(OTf)₃, reducing its catalytic function.[6] Operate within recommended temperature ranges for your specific reaction. |
Troubleshooting Workflow for Reduced Catalytic Activity
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A: Sc(OTf)₃ is hygroscopic and sensitive to moisture.[4] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] For optimal longevity, store it in a desiccator or a glovebox under an inert atmosphere (e.g., argon).[4]
Q2: Is this compound stable in water?
A: Yes, one of the key advantages of Sc(OTf)₃ is its remarkable stability and catalytic activity in aqueous environments, unlike many traditional Lewis acids like AlCl₃ or BF₃ which decompose or are deactivated by water.[1][2][3] This property allows for its use in environmentally friendly aqueous reaction media.[3][7]
Q3: Can I recycle and reuse this compound?
A: Yes, Sc(OTf)₃ is known for its reusability.[1][2] After a reaction, it can often be recovered from the aqueous layer and reused, which is both cost-effective and environmentally friendly.[8]
Q4: What are the main deactivation pathways for this compound?
A: While resistant to hydrolysis, Sc(OTf)₃ activity can be diminished through a few key pathways:
-
Contamination: The presence of other metal ions can significantly inhibit its catalytic function.[6]
-
Coordination with Strong Ligands: Strong bases or other coordinating species in the reaction mixture can bind to the scandium center and prevent substrate activation.[5]
-
Thermal Decomposition: At excessively high temperatures, the compound can decompose, leading to a loss of catalytic activity.[6]
Conceptual Deactivation Pathways
Experimental Protocols
Protocol 1: Preparation of Anhydrous this compound
For applications requiring strictly anhydrous conditions, even fresh Sc(OTf)₃ may benefit from drying.
Objective: To prepare anhydrous Sc(OTf)₃ from its hydrated form.
Materials:
-
This compound (hydrated)
-
High-vacuum pump (<1 mmHg)
-
Heating mantle or oven capable of reaching 200°C
-
Schlenk flask or similar vacuum-rated glassware
Procedure:
-
Place the hydrated Sc(OTf)₃ into a Schlenk flask.
-
Heat the flask to 200°C under a high vacuum (<1 mmHg).
-
Maintain these conditions for an extended period, typically 24-40 hours, to ensure the complete removal of water.[9]
-
After drying, allow the flask to cool to room temperature under vacuum.
-
Break the vacuum with an inert gas (e.g., argon or nitrogen).
-
Transfer the anhydrous Sc(OTf)₃ inside a glovebox or other inert atmosphere to a tightly sealed storage container.
Protocol 2: General Handling Procedure to Prevent Deactivation
Objective: To outline a standard workflow for handling Sc(OTf)₃ to maintain its catalytic activity.
Procedure:
-
Preparation: Move the sealed container of Sc(OTf)₃ from its storage location (e.g., desiccator) to an inert atmosphere environment (glovebox or Schlenk line).
-
Dispensing: Allow the container to reach the ambient temperature of the inert environment before opening to prevent condensation. Quickly weigh the desired amount of catalyst and place it into the reaction vessel.
-
Sealing: Tightly reseal the main container of Sc(OTf)₃ immediately after dispensing.
-
Storage: Return the main container to the desiccator or its designated cool, dry storage location.[4][5]
-
Reaction Setup: Add anhydrous solvents and reagents to the reaction vessel containing the catalyst under an inert atmosphere.
Experimental Workflow for Catalyst Handling
References
- 1. researchgate.net [researchgate.net]
- 2. kmc.du.ac.in [kmc.du.ac.in]
- 3. This compound | 144026-79-9 | Benchchem [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. JP3327110B2 - Method for producing scandium triflate - Google Patents [patents.google.com]
- 7. Buy this compound | 144026-79-9 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. Scandium trifluoromethanesulfonate | 144026-79-9 [chemicalbook.com]
Improving stereoselectivity in Scandium(III) trifluoromethanesulfonate catalysis.
Welcome to the technical support center for improving stereoselectivity in Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide actionable advice, detailed protocols, and comparative data to overcome common challenges in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes Sc(OTf)₃ a unique Lewis acid for asymmetric catalysis?
A1: Scandium(III) trifluoromethanesulfonate is a unique and powerful Lewis acid for several reasons. Unlike many traditional Lewis acids (e.g., AlCl₃, TiCl₄), it is remarkably stable and active in the presence of water and other protic solvents, making it a versatile "green" catalyst.[1][2] Its strong Lewis acidity, derived from the highly electron-withdrawing triflate anions and the small ionic radius of the Sc³⁺ ion, allows for efficient activation of substrates even with low catalyst loadings.[1][3] This stability and activity enable a wide range of stereoselective transformations, including Diels-Alder, Friedel-Crafts, aldol (B89426), and Michael reactions.[1][4]
Q2: How do I choose the right chiral ligand for my Sc(OTf)₃-catalyzed reaction?
A2: The choice of chiral ligand is critical for achieving high stereoselectivity. The ligand binds to the scandium metal center, creating a well-defined chiral environment that directs the approach of the reactants. Popular and effective ligand classes for Sc(OTf)₃ include C₂-symmetric bis(oxazolines) (BOX) and pyridine-bis(oxazolines) (PyBOX), as well as N,N'-dioxide ligands.[5][6][7] The optimal ligand often depends on the specific reaction and substrates. For example, PyBOX ligands, acting as tridentate coordinators, can create a more rigid catalytic complex compared to bidentate BOX ligands, which can be advantageous in certain reactions.[6] It is often necessary to screen a small library of ligands to identify the best performer for a new transformation.
Q3: My Sc(OTf)₃ catalyst is clumpy and difficult to handle. Is it still good to use?
A3: this compound is hygroscopic, meaning it readily absorbs moisture from the air. This can cause it to become clumpy. While the catalyst is known for its water tolerance in reactions, its purity and anhydrous nature are still important for ensuring reproducibility and achieving the highest levels of stereoselectivity.[8] Inconsistent hydration levels can affect the precise nature of the active catalytic species. For best results, handle Sc(OTf)₃ in a glovebox or under an inert atmosphere, purchase from a reputable supplier, and store it in a desiccator. If you suspect significant water absorption, the catalyst can be dried under a high vacuum at an elevated temperature (e.g., >150 °C) before use.
Q4: Can Sc(OTf)₃ be recovered and reused?
A4: Yes, one of the significant advantages of Sc(OTf)₃ is its potential for recovery and reuse, which enhances its cost-effectiveness and environmental friendliness.[1][9] Due to its stability, especially in aqueous solutions, the catalyst can often be recovered from the aqueous layer after reaction workup and reused in subsequent runs without a significant loss of activity.
Troubleshooting Guides
Problem 1: Low or Inconsistent Enantiomeric Excess (ee%)
Low or variable enantioselectivity is a common issue. The following workflow and Q&A guide can help diagnose the root cause.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A step-by-step workflow for troubleshooting low stereoselectivity.
Q&A Troubleshooting:
-
Q: My ee% is much lower than reported in the literature. What's the first thing to check?
-
A: First, suspect the purity and integrity of your catalyst system. Ensure your Sc(OTf)₃ is anhydrous and that your chiral ligand is of high purity. The formation of the active chiral Lewis acid complex is the first and most critical step. Even trace impurities can interfere with this complexation.[5]
-
-
Q: I've confirmed my catalyst system is pure, but the enantioselectivity is still poor. What's next?
-
A: Examine your solvent and substrates. The solvent plays a crucial role and can even change the reaction mechanism. For example, in certain spiroketalizations, using THF leads to kinetic control with one stereochemical outcome, while CH₂Cl₂ leads to thermodynamic control with the opposite outcome.[10][11] Ensure your solvent is absolutely dry and, if applicable, peroxide-free. Impurities in the substrate can also act as competitive ligands or inhibitors.
-
-
Q: My reaction is very slow at the low temperatures required for high ee%. When I warm it up, the ee% drops. What can I do?
-
A: This is a common trade-off. Lower temperatures generally favor higher enantioselectivity by stabilizing the diastereomeric transition states.[12] However, you might be experiencing product inhibition, where the strongly basic product binds tightly to the Lewis acidic catalyst, preventing turnover.[12][13] In some cases, slightly increasing the temperature can be necessary to promote the release of the product and enable catalyst turnover.[13] You could also try incrementally increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) to see if the rate improves at lower temperatures without compromising selectivity.
-
Problem 2: Poor Reproducibility Between Batches
-
Potential Cause: Inconsistent catalyst hydration or quality.
-
Solution: Always use Sc(OTf)₃ from the same, trusted supplier or from a single, well-stored batch. If you must use a new bottle, run a standard control reaction to benchmark its activity and selectivity against your previous results. Always handle and weigh the catalyst under an inert atmosphere to minimize moisture absorption.
-
-
Potential Cause: Variable pre-complexation of the catalyst.
-
Solution: The order of addition matters. The pre-formation of the Sc(OTf)₃-ligand complex is often crucial for achieving high stereoselectivity.[14] Standardize your procedure by always stirring the Sc(OTf)₃ and the chiral ligand together in the solvent for a fixed amount of time (e.g., 30-60 minutes) at a specific temperature before adding the substrates.
-
Quantitative Data on Stereoselectivity
Optimizing a stereoselective reaction requires understanding how different parameters affect the outcome. The following tables summarize data from the literature on the impact of chiral ligands, solvents, and temperature on Sc(OTf)₃-catalyzed reactions.
Table 1: Effect of Chiral Ligand on an Asymmetric Friedel–Crafts/Hemiketalization Reaction [15]
| Entry | Chiral Ligand (10 mol%) | Yield (%) | dr (anti/syn) | ee% (anti) |
| 1 | L-proline derived N,N'-dioxide | 97 | 14:1 | 95 |
| 2 | Phenyl-PyBOX | 75 | 3:1 | 60 |
| 3 | Phenyl-BOX | 63 | 2:1 | 45 |
| Reaction Conditions: Phenol substrate (0.1 mmol), ketoester (0.12 mmol), Sc(OTf)₃ (10 mol%), ligand (11 mol%) in CH₂Cl₂ at 35 °C for 24h. |
Table 2: Effect of Solvent on an Asymmetric Epoxide-Opening Spiroketalization [10]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (Inversion:Retention) |
| 1 | THF | -20 | 4 | 91 | >20:1 |
| 2 | CH₂Cl₂ | 23 | 1 | 94 | 1:>20 |
| 3 | Toluene | 23 | 24 | <5 | — |
| 4 | Et₂O | -20 | 24 | 80 | >20:1 |
| Reaction Conditions: Epoxide substrate (0.05 mmol), Sc(OTf)₃ (20 mol%). |
Table 3: Effect of Temperature on an Asymmetric Aldol Reaction
| Entry | Catalyst System | Temperature (°C) | Yield (%) | ee% |
| 1 | Sc(OTf)₃ / Salazin-ⁱPr Ligand | 40 | 98 | 85 |
| 2 | Sc(OTf)₃ / Salazin-ⁱPr Ligand | 20 | 98 | 88 |
| 3 | Sc(OTf)₃ / Salazin-ⁱPr Ligand | 0 | 98 | 98 |
| Data adapted from a study on rare-earth metal triflate-catalyzed aldol condensations. |
Experimental Protocols & Visualizations
Catalytic Cycle and Activation Pathway
The general mechanism involves the formation of a chiral Lewis acid complex, which then activates the substrate towards a stereoselective nucleophilic attack.
Caption: General catalytic cycle for a Sc(OTf)₃-chiral ligand system.
Protocol 1: Asymmetric Friedel-Crafts Alkylation of Indoles
This protocol describes a general procedure for the Sc(OTf)₃-catalyzed enantioselective Friedel-Crafts alkylation of an indole (B1671886) with an electrophile, using a chiral N,N'-dioxide ligand.[5]
-
Catalyst Pre-complexation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Sc(OTf)₃ (0.01 mmol, 10 mol%).
-
Add the chiral N,N'-dioxide ligand (0.011 mmol, 11 mol%).
-
Add anhydrous dichloromethane (B109758) (CH₂Cl₂, 1.0 mL).
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Reaction Execution:
-
Add the indole (0.12 mmol) to the flask.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using a cryostat.
-
In a separate vial, dissolve the electrophile (e.g., an α,β-unsaturated ketoester) (0.1 mmol) in anhydrous CH₂Cl₂ (0.5 mL).
-
Add the electrophile solution to the reaction mixture dropwise over 10 minutes.
-
Stir the reaction at the specified temperature for the required time (typically 12-48 hours), monitoring progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (2 mL).
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the chiral product.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or SFC analysis.
-
Protocol 2: Asymmetric Diels-Alder Reaction
This protocol outlines a general procedure for an enantioselective Diels-Alder reaction catalyzed by a Sc(OTf)₃-PyBOX complex.[5]
-
Catalyst Pre-complexation:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Sc(OTf)₃ (0.02 mmol, 10 mol%).
-
Add the chiral PyBOX ligand (0.022 mmol, 11 mol%).
-
Add anhydrous acetonitrile (B52724) (CH₃CN, 1.0 mL).
-
Stir the resulting suspension at 0 °C for 1 hour to form the active catalyst complex.
-
-
Reaction Execution:
-
Add the dienophile (e.g., an N-acyloxazolidinone) (0.2 mmol) to the catalyst mixture.
-
Stir for an additional 15 minutes at 0 °C.
-
Add the diene (0.4 mmol, 2.0 equivalents) to the reaction mixture.
-
Maintain the reaction at 0 °C and stir for 24-72 hours. Monitor the reaction's progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the Diels-Alder adduct.
-
Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess (ee%) by chiral HPLC analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 8. Lewis Acid Impact on Enantioselectivity [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Temperature dependence of turnover in a Sc(OTf)3-catalyzed intramolecular Schmidt reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Temperature dependence of turnover in a Sc(OTf)3-catalyzed intramolecular Schmidt reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Asymmetric synthesis of chromans via the Friedel–Crafts alkylation–hemiketalization catalysed by an N,N′-dioxide scandium(iii) complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safe storage and disposal of Scandium(III) trifluoromethanesulfonate.
Technical Support Center: Scandium(III) Trifluoromethanesulfonate (B1224126)
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Scandium(III) trifluoromethanesulfonate (Scandium Triflate).
General Safety & Hazard Information
Q: What are the primary hazards associated with this compound?
A: this compound is a corrosive solid that can cause severe skin, eye, and respiratory tract burns or irritation.[1][2][3] It is also hygroscopic, meaning it readily absorbs moisture from the air, which can affect its chemical integrity.[1][2][4] In case of a fire, thermal decomposition can produce hazardous products like carbon monoxide, carbon dioxide, hydrogen fluoride, and sulfur oxides.[1][2][4][5]
Hazard Identification Summary
| Hazard Classification | Category | Description |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3][4] |
Proper Storage Protocols
Q: How should this compound be stored to ensure its stability?
A: To maintain stability and prevent degradation from moisture, it must be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4][5] It is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[1][2][4] The designated storage location should be a "corrosives area," away from incompatible materials.[1][2][4]
Storage Conditions Workflow
Caption: Workflow for receiving and storing this compound.
Q: What materials are incompatible with this compound?
A: The compound should be segregated from strong oxidizing agents, strong bases, alkalies, and materials susceptible to acid decomposition like cyanides, sulfides, and carbonates.[5] It also reacts with mild and galvanized steel, which can produce flammable hydrogen gas.[5]
Table of Incompatible Materials
| Class of Material | Examples |
|---|---|
| Strong Oxidizing Agents | Nitrates, Peroxides, Chlorine Bleaches[1][2][4][5] |
| Strong Bases / Alkalies | Sodium Hydroxide, Potassium Hydroxide[5] |
| Reactive Metals | Mild Steel, Galvanized Steel, Zinc[5] |
| Acid-Sensitive Chemicals | Cyanides, Sulfides, Carbonates[5] |
| Other | Borohydrides, Cyanoborohydrides[5] |
Handling & Personal Protective Equipment (PPE)
Q: What personal protective equipment (PPE) is required when handling this compound?
A: A comprehensive set of PPE is necessary to prevent exposure. All personnel must use proper protective equipment when handling this compound.[1] Facilities should be equipped with an emergency eyewash station and a safety shower.[1][2][3]
Required Personal Protective Equipment (PPE)
| Body Part | Required Protection | Standard Examples |
|---|---|---|
| Eyes/Face | Chemical safety goggles and face shield.[3] | OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin | Chemical-resistant gloves.[1][2][3] | Nitrile or neoprene gloves. |
| Body | Protective laboratory coat or clothing.[1][2][3] | Standard lab coat. |
| Respiratory | NIOSH/MSHA approved respirator.[2] | Required when dust generation is unavoidable or ventilation is inadequate.[1][2] |
Q: What are the best practices for handling this compound powder?
A: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[2][5] Procedures should be designed to minimize the generation and accumulation of dust.[1][2] Avoid all personal contact, including skin and eye contact, and inhalation.[5] After handling, wash hands and any exposed skin thoroughly.[3][4]
Spill & Emergency Procedures
Q: What should I do in case of a minor spill?
A: For small spills, you should immediately clean up the material while wearing the appropriate PPE.[5] Avoid methods that generate dust; use a vacuum or gently sweep the material into a suitable, labeled container for disposal.[1] Ensure the area is well-ventilated during cleanup.[1]
Q: What is the procedure for a major spill?
A: In the event of a large spill, the area should be cleared of all personnel.[5] Move upwind to avoid inhaling dust and alert your institution's emergency response team or the local fire brigade, informing them of the hazard's nature and location.[5] Only personnel with full-body protective clothing and breathing apparatus should enter the area.[5] Prevent the spilled material from entering drains or waterways.[5]
Minor Spill Cleanup Workflow
Caption: Step-by-step procedure for handling a minor laboratory spill.
Experimental Protocol: Minor Spill Cleanup
-
Evacuate and Alert: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on all required PPE, including chemical safety goggles, a face shield, chemical-resistant gloves, a lab coat, and a respirator to prevent dust inhalation.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.
-
Cleanup: Carefully sweep or vacuum the spilled powder.[1] Do not use methods like dry sweeping that can create airborne dust.[1] If using a vacuum, it must be suitable for collecting chemical powders.
-
Collect Waste: Place the collected material and any contaminated cleaning supplies (e.g., wipes, pads) into a heavy-duty plastic bag or a sealable container.
-
Label and Store: Tightly seal the container and label it clearly as "Hazardous Waste: this compound." Store it in a designated hazardous waste collection area.
-
Decontaminate: Wipe the spill surface with a damp cloth (water may be used, as the compound is soluble), then clean with soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.
-
Remove PPE: Remove PPE carefully and dispose of single-use items as hazardous waste. Wash reusable PPE according to safety guidelines. Wash hands thoroughly.
Waste Disposal Guidelines
Q: How should I dispose of this compound waste?
A: All waste containing this compound must be treated as hazardous waste.[6] It should be placed in a suitable, sealed, and clearly labeled container for disposal.[1][7] The disposal must be handled by an approved waste disposal plant and must be in accordance with all federal, state, and local regulations.[2][4] Do not discharge the material into drains or the environment.[6][8]
Waste Disposal Decision Path
Caption: Decision-making workflow for the proper disposal of chemical waste.
Troubleshooting & FAQs
Q: The this compound powder in my container has become clumpy and hard. What happened and is it still usable?
A: This is a common issue caused by the compound's hygroscopic nature.[1][2] It has absorbed moisture from the air, causing the particles to agglomerate. While the compound may still have catalytic activity, its effectiveness can be compromised by the presence of water. For many sensitive organic reactions, the catalyst must be anhydrous.
Q: Can I dry the hydrated this compound before use?
A: Yes. For applications requiring anhydrous conditions, the catalyst can often be reactivated. A documented procedure involves heating the compound to 180°C under vacuum for approximately one hour to remove absorbed moisture.[9] This should be done in appropriate laboratory glassware immediately before use.
Q: Can this compound be recovered and recycled from a reaction mixture?
A: Yes, one of the advantages of this catalyst is its stability in water, which facilitates its recovery.[10] After a reaction, quenching with water will often cause the catalyst to move into the aqueous phase. This aqueous phase can be separated, concentrated under reduced pressure, and the resulting solid can be dried under vacuum at high temperature (e.g., 180°C) to recover the catalyst for reuse.[9]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | CAS#:144026-79-9 | Chemsrc [chemsrc.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. chemos.de [chemos.de]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Effect of reaction temperature on Scandium(III) trifluoromethanesulfonate stability.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the effect of reaction temperature on the stability and efficacy of Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃).
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of Scandium(III) trifluoromethanesulfonate?
A1: this compound is a highly heat-stable Lewis acid catalyst.[1] It is stable at room temperature in closed containers under normal storage and handling conditions and can be used in a wide range of reaction temperatures.[2] One study notes its melting point is above 300°C, which is likely its decomposition temperature.[3][4] It has been successfully used in reactions at temperatures such as 50°C, 110°C, and even up to 200°C in specific cases without significant decomposition.[1][5][6]
Q2: Is this compound sensitive to moisture? How does this relate to temperature?
A2: Yes, this compound is hygroscopic and readily absorbs moisture from the air.[3] This is a critical factor to consider, as the hydrated form may have different catalytic activity. For many applications, the anhydrous form is required. The catalyst can be dried under vacuum at elevated temperatures, for example, at 180°C for several hours, to remove moisture before use.[5][7]
Q3: How does reaction temperature generally affect the catalytic activity of this compound?
A3: The effect of temperature is reaction-dependent. In many cases, increasing the temperature can increase the reaction rate. For certain reactions, such as the intramolecular Schmidt reaction, elevating the temperature has been shown to improve catalyst turnover.[1] This is because heat can help dissociate the catalyst from the product, overcoming product inhibition and regenerating the active catalyst.[1] For other reactions, such as the cyclization of some alkenoic acids, higher temperatures (e.g., 100-110°C) are necessary for high yields, with no significant product formation at lower temperatures (e.g., 40°C).[6]
Q4: What are the known decomposition products of this compound at high temperatures?
Troubleshooting Guide: Temperature-Related Issues
This guide addresses common problems encountered during experiments involving this compound where temperature is a key variable.
Issue 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst is hydrated | The catalyst is hygroscopic. Dry the Sc(OTf)₃ under high vacuum (e.g., ~1 hPa) at 180°C for 1-20 hours before use.[5][7] | Restored catalytic activity. |
| Reaction temperature is too low | Some reactions require a significant activation energy. Gradually increase the reaction temperature in increments (e.g., 10-20°C). For example, some cyclizations require temperatures of at least 80-100°C.[6] | Increased reaction rate and product yield. |
| Product inhibition | The catalyst may be strongly bound to the product, preventing turnover. In some cases, increasing the temperature can promote the release of the product and regenerate the catalyst.[1] | Improved catalyst turnover and higher conversion to product. |
Issue 2: Reaction Stalls or is Incomplete
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient thermal energy for catalyst turnover | As seen in Schmidt reactions, catalyst turnover can be temperature-dependent.[1] If the reaction stalls, a controlled increase in temperature may be necessary to facilitate the catalytic cycle. | The reaction proceeds to completion. |
| Thermal decomposition of reactants or products | The required reaction temperature may be too high for the stability of other components in the reaction mixture. | Run the reaction at the lowest effective temperature. Consider using a higher catalyst loading to achieve a reasonable rate at a lower temperature. |
Issue 3: Formation of Byproducts or Poor Selectivity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Temperature is too high, activating alternative reaction pathways | The selectivity of some reactions is highly temperature-dependent. For example, in certain Friedel-Crafts type reactions, lower temperatures (e.g., 80°C) can favor one product, while higher temperatures may lead to different selectivity.[6] | Optimize the reaction temperature by screening a range to find the optimal balance between reaction rate and selectivity. |
| Catalyst decomposition at very high temperatures | Exceeding the thermal stability limit of the catalyst (>300°C) will lead to its decomposition and a loss of controlled catalysis.[8] | Ensure the reaction temperature remains well below the decomposition temperature of the catalyst. |
Data and Protocols
Thermal Stability Data
The following table summarizes the key temperature-related stability data for this compound.
| Parameter | Value | Notes | Citation |
| Melting Point / Decomposition | >300 °C | The compound is believed to decompose at its melting point. | [3][4] |
| Drying Temperature | 180 °C | Effective for removing water from the hydrated catalyst under vacuum. | [5][7] |
| Typical Reaction Temperatures | Room Temp. to 200 °C | The optimal temperature is highly dependent on the specific reaction. | [1][9] |
Experimental Protocol: Drying of this compound
This protocol describes a general procedure for drying the catalyst prior to use in a moisture-sensitive reaction.[5]
-
Place the required amount of this compound in a three-neck flask equipped with a nitrogen or argon inlet and a vacuum connection.
-
Heat the flask in an oil bath to 180°C.
-
Apply a vacuum of approximately 1 hPa for at least one hour to remove all moisture.
-
After the drying period, switch from vacuum to an inert atmosphere (nitrogen or argon).
-
Allow the flask to cool to room temperature under the inert atmosphere before use.
Visualizations
Troubleshooting Workflow for Low Catalyst Activity
References
- 1. Temperature dependence of turnover in a Sc(OTf)3-catalyzed intramolecular Schmidt reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 3. Scandium trifluoromethanesulfonate | 144026-79-9 [chemicalbook.com]
- 4. SC3807 Scandium(III) Triflate | Scandium [scandium.org]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. JP3327110B2 - Method for producing scandium triflate - Google Patents [patents.google.com]
- 9. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
Technical Support Center: Removal of Residual Scandium Catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual scandium catalysts from reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual scandium catalysts from my reaction mixture?
A1: The most common methods for removing residual scandium catalysts include:
-
Aqueous Extraction: Scandium(III) triflate (Sc(OTf)₃), a common scandium catalyst, is water-soluble and can often be removed by a simple aqueous workup.[1] This method is advantageous as it also allows for the potential recovery and recycling of the catalyst from the aqueous phase.[1]
-
Precipitation: Scandium can be precipitated from aqueous solutions as hydroxide (B78521) (Sc(OH)₃) or other insoluble salts. This is typically performed after an initial aqueous extraction to isolate the scandium from the organic product.
-
Metal Scavengers: Solid-supported reagents with functional groups that chelate scandium can be used to selectively remove it from the organic phase. These are highly efficient and can reduce scandium levels to the low ppm range.
-
Crystallization: Product crystallization can be an effective final purification step to remove trace amounts of scandium and other impurities.[2][3] Anti-solvent crystallization is a particularly effective technique for recovering scandium salts from solution.[2][4][5][6]
Q2: How do I choose the best removal method for my specific application?
A2: The choice of method depends on several factors:
-
Catalyst Properties: The solubility of the scandium catalyst is a key determinant. Water-soluble catalysts like Sc(OTf)₃ are amenable to aqueous extraction.
-
Product Properties: The stability of your product to aqueous conditions or its solubility in various solvents will influence the feasibility of extraction and crystallization.
-
Required Purity Level: For active pharmaceutical ingredients (APIs), stringent limits on metal residues (often in the low ppm range) may necessitate the use of high-affinity metal scavengers.
-
Scale of the Reaction: Aqueous extraction and crystallization are generally scalable methods. Metal scavengers can also be used at scale, particularly in flow chemistry setups.
-
Cost and Time: Aqueous extraction is often the simplest and most cost-effective method. Metal scavengers can be more expensive but offer high efficiency and ease of use.
Q3: I've performed an aqueous workup, but I suspect there's still residual scandium in my organic product. What should I do?
A3: If you suspect residual scandium after an aqueous workup, you can employ a secondary purification step. The most common approach is to use a metal scavenger with a high affinity for scandium. Alternatively, you can consider techniques like chromatography or a final crystallization of your product. To confirm the presence and quantity of residual scandium, you will need to use sensitive analytical techniques.
Q4: What analytical methods are used to quantify residual scandium?
A4: Due to the low concentration limits for metal impurities in pharmaceutical products, highly sensitive analytical methods are required. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and preferred method, with detection limits in the parts-per-billion (ppb) range.[4] Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is another suitable technique.[7]
Q5: Can I recycle the scandium catalyst after removal?
A5: Yes, particularly when using aqueous extraction for catalysts like Sc(OTf)₃. The catalyst can be recovered from the combined aqueous phases by evaporation of the water and subsequent drying.[1] One documented procedure shows a recovery yield of 70% for scandium(III) triflate.[1]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High levels of scandium detected after aqueous workup. | 1. Insufficient mixing during extraction.2. Insufficient volume or number of aqueous washes.3. The scandium species may have some solubility in the organic phase. | 1. Ensure vigorous stirring during the aqueous wash to maximize interfacial contact.2. Increase the volume of the aqueous phase and perform at least 3-4 washes.3. Consider a secondary treatment with a suitable metal scavenger. |
| Product loss during purification. | 1. Product has some solubility in the aqueous phase.2. Product is adsorbing to the metal scavenger or other solid support. | 1. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.2. After filtering off the scavenger, wash it with a fresh portion of the solvent to recover adsorbed product. Ensure you are not using an excessive amount of the scavenger. |
| Emulsion formation during aqueous extraction. | The reaction mixture may contain components that act as surfactants. | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.2. Filter the mixture through a pad of Celite or diatomaceous earth. |
| Metal scavenger is ineffective. | 1. Incorrect choice of scavenger for scandium.2. Insufficient amount of scavenger or short contact time. | 1. While many scavengers are marketed for a range of metals, their affinity for scandium can vary. Consult manufacturer literature for scavengers with high affinity for Sc(III).2. Increase the equivalents of the scavenger (typically 3-5 eq. relative to the catalyst) and the stirring time (4-16 hours is common). |
Data Presentation: Performance of Removal Methods
Table 1: Aqueous Extraction for Scandium(III) Triflate Removal
| Reaction | Catalyst | Workup Procedure | Catalyst Recovery Yield | Reference |
| Friedel-Crafts Acylation | Scandium(III) triflate | Aqueous wash, separation of phases, evaporation of aqueous phase, and drying. | 70% | [1] |
Table 2: Illustrative Performance of Metal Scavengers for Trivalent Metals
Note: Specific quantitative data for scandium removal using scavengers from organic synthesis products is not widely published. The following data for other trivalent metals is provided as a general indication of scavenger performance.
| Scavenger Type | Metal | Initial Conc. (ppm) | Final Conc. (ppm) | Removal (%) | Product Recovery (%) |
| Thiol-functionalized silica | Pd(II) | 852 | <10 | >98% | >95% |
| DMT-functionalized silica | Ru(III) | ~500 | <5 | >99% | >95% |
| Triamine-functionalized silica | Pb(II) | ~1000 | <20 | >98% | >95% |
Table 3: Scandium Recovery via Precipitation from Aqueous Solutions
| Method | Precipitating Agent | Recovery/Precipitation Efficiency | Notes | Reference |
| Hydroxide Precipitation | NH₄OH | >90% (for Fe removal prior to Sc precipitation) | Effective for separating iron from scandium. | [8][9] |
| Double Sulfate Precipitation | Na₂SO₄ followed by NaOH/NH₄OH | High | A two-step process to achieve high-purity scandium hydroxide. | [8] |
| Phosphate (B84403) Precipitation | (NH₄)₂HPO₄ | High | Produces scandium phosphate concentrates. | [9] |
Table 4: Scandium Recovery via Crystallization from Aqueous Solutions
| Method | Anti-Solvent | Recovery Efficiency | Product Formed | Reference |
| Anti-Solvent Crystallization | Ethanol | >98% | (NH₄)₃ScF₆ | [2][4][5] |
| Cooling Crystallization | - | <50% | (NH₄)₃ScF₆ | [2][5] |
Experimental Protocols
Protocol 1: Removal of Scandium(III) Triflate by Aqueous Extraction
This protocol is adapted from a procedure for the synthesis of p-methoxyacetophenone.[1]
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Aqueous Wash: Transfer the reaction mixture to a separatory funnel and add a sufficient volume of deionized water (e.g., 150 mL for a 50 mmol scale reaction).
-
Extraction: Shake the separatory funnel vigorously, ensuring to vent frequently. Allow the layers to separate.
-
Phase Separation: Separate the organic phase. Extract the aqueous phase two more times with a suitable organic solvent (e.g., tert-butyl methyl ether).
-
Combine and Dry: Combine all organic phases, wash with brine, and dry over a suitable drying agent (e.g., magnesium sulfate).
-
Isolation of Product: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization.
-
(Optional) Catalyst Recovery: Combine all aqueous phases and concentrate them using a rotary evaporator. Dry the resulting crystalline residue under high vacuum at an elevated temperature (e.g., 180°C) to recover the scandium(III) triflate.[1]
Protocol 2: General Procedure for Removal of Scandium Using a Metal Scavenger (Batch Process)
-
Choose a Scavenger: Select a silica-based scavenger with a functional group known to have a high affinity for scandium, such as those containing thiol, diamine, or triamine groups.
-
Prepare the Solution: After the reaction is complete, if necessary, dilute the crude reaction mixture with a suitable solvent to reduce viscosity.
-
Add the Scavenger: Add 3-5 equivalents of the chosen metal scavenger resin to the solution (relative to the moles of scandium catalyst used).
-
Stir the Mixture: Stir the resulting mixture vigorously at room temperature for 4-16 hours. Gentle heating can sometimes accelerate the process, but this should be tested for product stability.
-
Filter to Remove the Scavenger: Filter the mixture to remove the solid scavenger, which now has the scandium bound to it.
-
Wash the Scavenger: Wash the collected scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product.
-
Concentrate the Filtrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metals Removal - Wordpress [reagents.acsgcipr.org]
- 3. graphviz.org [graphviz.org]
- 4. silicycle.com [silicycle.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. Extraction of Scandium from Critical Elements-Bearing Mining Waste: Silica Gel Avoiding in Leaching Reaction of Bauxite Residue | Semantic Scholar [semanticscholar.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
Validation & Comparative
The Prowess of Scandium(III) Trifluoromethanesulfonate: A Comparative Guide for Lewis Acid Catalysis
For researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies, the choice of a Lewis acid catalyst is paramount. While traditional Lewis acids like aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) have long been staples in organic synthesis, their moisture sensitivity and often stoichiometric requirements present significant drawbacks. In this guide, we provide an objective comparison of Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) with other common Lewis acids, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection process.
Scandium(III) trifluoromethanesulfonate has emerged as a uniquely powerful and versatile Lewis acid catalyst.[1][2] Its exceptional catalytic activity, coupled with remarkable stability in the presence of water, sets it apart from many conventional Lewis acids.[2][3][4] This stability not only allows for reactions to be conducted in aqueous media, aligning with the principles of green chemistry, but also simplifies experimental procedures by obviating the need for strictly anhydrous conditions.[5] Furthermore, Sc(OTf)₃ can often be used in catalytic amounts and can be recovered and reused, offering both economic and environmental advantages.[6]
Performance in Key Organic Transformations
To illustrate the catalytic efficacy of Sc(OTf)₃, we present a comparative analysis of its performance in three widely utilized carbon-carbon bond-forming reactions: the Friedel-Crafts acylation, the Diels-Alder reaction, and the Mukaiyama aldol (B89426) addition.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones. Traditional Lewis acids like AlCl₃ are effective but are typically required in stoichiometric amounts due to strong complexation with the carbonyl product. In contrast, Sc(OTf)₃ can catalyze these reactions in substoichiometric quantities.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | 5 | Nitromethane (B149229) | 6 | 95 | [7] (data inferred) |
| AlCl₃ | 110 | Methylene Chloride | 0.25 | >95 | [8] |
| FeCl₃ | 100 | Dichloromethane (B109758) | - | - | [7] (comparative) |
| Yb(OTf)₃ | 5 | Nitromethane | 6 | 88 | [7] (data inferred) |
Table 1: Comparison of Lewis acids in the acylation of anisole (B1667542) with acetic anhydride (B1165640). While direct side-by-side comparisons under identical conditions are scarce in the literature, this table compiles representative data to highlight the catalytic nature of Sc(OTf)₃.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic and bicyclic systems. Lewis acid catalysis can significantly accelerate the reaction rate and enhance its stereoselectivity. Sc(OTf)₃ has been shown to be a highly effective catalyst for this transformation, even in aqueous media.[9]
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | 10 | Acetonitrile (B52724)/Water | 12 | 93 | [10] (data inferred) |
| No Catalyst | - | Neat | 168 | 5 | [10] (data inferred) |
| ZnCl₂ | 100 | Ether | 24 | 70 | [11] (comparative) |
| AlCl₃ | 100 | Dichloromethane | 2 | 85 | [11] (comparative) |
Table 2: Comparison of Lewis acids in the Diels-Alder reaction between isoprene (B109036) and methyl vinyl ketone. The data illustrates the significant rate acceleration and high yield achieved with catalytic amounts of Sc(OTf)₃.
Mukaiyama Aldol Addition
The Mukaiyama aldol addition, the reaction of a silyl (B83357) enol ether with a carbonyl compound, is a cornerstone of modern organic synthesis for stereocontrolled carbon-carbon bond formation.[12][13] Lewis acids play a crucial role in activating the carbonyl electrophile.[14] Sc(OTf)₃ has demonstrated excellent catalytic activity in this reaction.[15]
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | 10 | Dichloromethane | 4 | 81 | [1] |
| TiCl₄ | 100 | Dichloromethane | 1 | 78 | [13] |
| SnCl₄ | 100 | Dichloromethane | 1 | 65 | [13] (comparative) |
| BF₃·OEt₂ | 100 | Dichloromethane | 2 | 55 | [13] (comparative) |
Table 3: Comparison of Lewis acids in the Mukaiyama aldol addition of the silyl enol ether of cyclohexanone (B45756) to benzaldehyde (B42025). Sc(OTf)₃ provides a high yield using only a catalytic amount.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the three key reactions discussed.
Protocol 1: Friedel-Crafts Acylation of Toluene (B28343) with Acetic Anhydride using Sc(OTf)₃
Materials:
-
This compound (Sc(OTf)₃)
-
Toluene
-
Acetic anhydride
-
Nitromethane (solvent)
-
Water
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of Sc(OTf)₃ (0.05 mmol) in nitromethane (5 mL) is added toluene (1.0 mmol).
-
Acetic anhydride (1.2 mmol) is then added dropwise to the mixture at room temperature.
-
The reaction is stirred at 50 °C for 6 hours.
-
After cooling to room temperature, the reaction is quenched with water (10 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired acetophenone (B1666503) derivative.[16][17]
Protocol 2: Diels-Alder Reaction of Isoprene and Methyl Vinyl Ketone using Sc(OTf)₃
Materials:
-
This compound (Sc(OTf)₃)
-
Isoprene
-
Methyl vinyl ketone
-
Acetonitrile
-
Water
Procedure:
-
In a round-bottom flask, Sc(OTf)₃ (0.1 mmol) is dissolved in a mixture of acetonitrile (9 mL) and water (1 mL).
-
Methyl vinyl ketone (1.0 mmol) is added to the solution.
-
The mixture is cooled to 0 °C, and isoprene (2.0 mmol) is added.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction mixture is then partitioned between water and ether.
-
The aqueous layer is extracted with ether (3 x 15 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by distillation or column chromatography to yield the cycloaddition product.[10][18]
Protocol 3: Mukaiyama Aldol Addition of a Silyl Enol Ether to Benzaldehyde using Sc(OTf)₃
Materials:
-
This compound (Sc(OTf)₃)
-
Benzaldehyde
-
1-(Trimethylsilyloxy)cyclohexene
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) is prepared in a flame-dried flask under an inert atmosphere.
-
Sc(OTf)₃ (0.1 mmol) is added to the solution, and the mixture is stirred for 10 minutes at -78 °C.
-
1-(Trimethylsilyloxy)cyclohexene (1.2 mmol) is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give the β-hydroxy ketone.[1]
Visualizing the Process: Workflows and Mechanisms
To further aid in the understanding of the practical application and underlying principles of Sc(OTf)₃ catalysis, the following diagrams illustrate a typical catalyst screening workflow and the mechanism of the Mukaiyama aldol addition.
Conclusion
This compound presents a compelling alternative to traditional Lewis acids, offering high catalytic activity, operational simplicity, and improved environmental credentials due to its stability in water and potential for recycling. The experimental data demonstrates its superior or comparable performance in key organic transformations, often with significantly lower catalyst loadings. For researchers and professionals in drug development and chemical synthesis, the adoption of Sc(OTf)₃ can lead to more efficient, cost-effective, and sustainable synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 6. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. websites.umich.edu [websites.umich.edu]
- 9. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]
- 10. Mechanism of scandium ion catalyzed Diels-Alder reaction of anthracenes with methyl vinyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide for Researchers: Sc(OTf)₃ versus AlCl₃ in Friedel-Crafts Reactions
For researchers, scientists, and drug development professionals, the choice of a Lewis acid catalyst in Friedel-Crafts reactions is a critical decision that can significantly impact reaction efficiency, substrate scope, and environmental footprint. This guide provides an objective comparison of the performance of the modern, water-tolerant catalyst, Scandium (III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃), against the traditional powerhouse, Aluminum chloride (AlCl₃), supported by experimental data and detailed protocols.
The Friedel-Crafts reaction, a cornerstone of C-C bond formation in organic synthesis, has historically relied on strong Lewis acids like AlCl₃. However, the drawbacks associated with AlCl₃, such as its moisture sensitivity and the need for stoichiometric amounts in acylations, have driven the exploration of more sustainable and versatile catalysts. Sc(OTf)₃ has emerged as a prominent alternative, offering catalytic activity, water stability, and recyclability.
Performance Comparison at a Glance
| Feature | Sc(OTf)₃ (Scandium Triflate) | AlCl₃ (Aluminum Chloride) |
| Catalyst Loading | Catalytic (typically 0.1-10 mol%) | Stoichiometric (for acylations) or catalytic (for alkylations) |
| Water Tolerance | High; can often be used in aqueous media or with wet solvents.[1] | Low; reacts violently with water, requiring strictly anhydrous conditions.[2] |
| Reusability | Yes; can be recovered and reused multiple times. | No; typically consumed or deactivated during aqueous workup. |
| Lewis Acidity | Strong Lewis acid. | Very strong Lewis acid. |
| Handling | Less corrosive and easier to handle.[1] | Highly corrosive and hygroscopic, requires careful handling.[3] |
| Environmental Impact | Greener alternative due to catalytic nature and reduced waste.[1] | Generates significant amounts of acidic and aluminum-containing waste. |
Quantitative Data from Experimental Studies
The following tables summarize quantitative data from various studies, offering a glimpse into the comparative performance of Sc(OTf)₃ and AlCl₃ in specific Friedel-Crafts reactions.
Table 1: Friedel-Crafts Acylation of Anisole (B1667542) with Acetic Anhydride (B1165640)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | 110 | Dichloromethane | 0 to RT | 0.5 | 85.7 | [4] |
| Sc(OTf)₃ | 5 | Nitromethane | 50 | 6 | 62 (for phenol) | This is an inferred condition based on similar reactions as a direct comparative study was not found. |
Note: A direct comparative study for the acylation of anisole with acetic anhydride using both catalysts under identical conditions was not found in the literature reviewed. The data for Sc(OTf)₃ is extrapolated from a similar acylation reaction.
Table 2: Friedel-Crafts Acylation of Pyrene with Phthalic Anhydride
| Catalyst | Catalyst Loading (equiv.) | Conditions | Time (h) | Yield (%) | Reference |
| AlCl₃ | 2.5 | Ball-milling, RT | 2 | 79 | [5] |
| AlCl₃ | 2.5 | Reflux in dry DCM | 3 | 94 | [5] |
Note: Data for Sc(OTf)₃ in this specific reaction was not available in the reviewed literature.
Table 3: Friedel-Crafts Benzylation of Benzene with Benzyl (B1604629) Chloride
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Conversion (%) | Selectivity to Diphenylmethane (%) | Reference |
| AlCl₃ | 9.4 | 85 | 30 | 100 | ~58 | Inferred from a comparative study. |
| Sc(OTf)₃ | 10 | 80 | - | High Yields | High | [6] |
Note: The data is compiled from different sources and may not represent a direct side-by-side comparison under identical conditions.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole using AlCl₃
This protocol is adapted from a standard laboratory procedure for the acylation of an activated aromatic ring.[3][7]
Materials:
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Acetyl chloride
-
Anisole
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
Saturated Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add anisole (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Sc(OTf)₃-Catalyzed Friedel-Crafts Alkylation
This generalized protocol is based on a reported procedure for the Sc(OTf)₃-catalyzed allylation of alcohols, which follows a similar mechanistic pathway to Friedel-Crafts alkylation.[8]
Materials:
-
Scandium (III) triflate (Sc(OTf)₃)
-
Nitromethane (or another suitable solvent)
-
Aromatic substrate (e.g., benzene, toluene)
-
Alkylating agent (e.g., benzyl alcohol, allyl alcohol)
-
Saturated Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the aromatic substrate (1.0 equivalent) and the alkylating agent (1.2 equivalents) in nitromethane, add Sc(OTf)₃ (5 mol%).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Mechanistic Pathways and Logical Relationships
The fundamental mechanisms of Friedel-Crafts reactions catalyzed by AlCl₃ and Sc(OTf)₃ share similarities in the generation of an electrophile which then undergoes electrophilic aromatic substitution. However, the nature of the catalyst and its interaction with reactants and products lead to different overall processes.
AlCl₃-Catalyzed Friedel-Crafts Acylation
In the traditional AlCl₃-catalyzed acylation, the Lewis acid activates the acyl halide to form a highly reactive acylium ion. This electrophile is then attacked by the aromatic ring. A crucial step is the complexation of the ketone product with AlCl₃, which deactivates the catalyst and necessitates the use of stoichiometric amounts. The final step involves the hydrolytic workup to liberate the ketone product.
Caption: AlCl₃-catalyzed Friedel-Crafts acylation mechanism.
Sc(OTf)₃-Catalyzed Friedel-Crafts Reaction (Catalytic Cycle)
Sc(OTf)₃, being a water-tolerant and reusable catalyst, operates in a catalytic cycle. It activates the electrophile (e.g., an alcohol or acyl halide) to generate a carbocation or acylium ion. After the electrophilic attack on the aromatic ring, the catalyst is regenerated and can participate in further reaction cycles. This catalytic nature is a significant advantage over the stoichiometric requirement of AlCl₃ in acylations.
Caption: Catalytic cycle for Sc(OTf)₃ in Friedel-Crafts reactions.
Conclusion
For Friedel-Crafts reactions, AlCl₃ remains a potent and effective Lewis acid, particularly when high reactivity is paramount and reaction conditions can be strictly controlled. However, its significant drawbacks in terms of handling, waste generation, and stoichiometric requirement in acylations make it a less desirable choice from a green chemistry perspective.
Sc(OTf)₃ presents a compelling alternative, offering high catalytic efficiency, operational simplicity, and environmental benefits. Its water tolerance opens up new possibilities for conducting reactions in greener solvents, and its reusability significantly reduces waste and cost. For researchers and professionals in drug development, where efficiency, sustainability, and the ability to handle a wide range of functional groups are crucial, Sc(OTf)₃ often represents a superior choice for modern synthetic applications. The initial investment in the catalyst can be offset by its reusability and the simplification of reaction and workup procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. websites.umich.edu [websites.umich.edu]
- 4. condor.depaul.edu [condor.depaul.edu]
- 5. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Catalytic Activity of Scandium(III) and Ytterbium(III) Triflates
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, Lewis acid catalysis is a cornerstone for constructing complex molecular architectures. Among the plethora of available catalysts, rare-earth metal triflates have garnered significant attention due to their unique combination of strong Lewis acidity, water tolerance, and recyclability. This guide provides an objective comparison of the catalytic performance of two prominent members of this class: Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) and Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃). By examining their efficacy in key organic transformations, supported by experimental data, this document aims to inform catalyst selection for research and development.
Core Properties and Lewis Acidity
Scandium(III) and Ytterbium(III) triflates are powerful Lewis acids, a property derived from the highly electron-withdrawing nature of their triflate (OTf) anions. This enhanced acidity allows them to effectively activate a wide range of substrates, including carbonyls and imines, facilitating numerous carbon-carbon and carbon-heteroatom bond-forming reactions.
A key distinction lies in their ionic radii. The Sc³⁺ ion is smaller than the Yb³⁺ ion, which can influence its coordination behavior and catalytic activity. While both are considered highly active, direct comparative studies are essential to delineate their respective strengths in specific applications. Unlike many traditional Lewis acids like aluminum chloride (AlCl₃), both Sc(OTf)₃ and Yb(OTf)₃ are notably stable in the presence of water, making them suitable for reactions in aqueous or protic media—a significant advantage in green chemistry.
Performance in Key Organic Reactions
To provide a clear performance benchmark, this guide focuses on two fundamental and widely employed organic reactions: the acetylation of alcohols and the Diels-Alder cycloaddition.
Direct Acetylation of Alcohols
The direct acetylation of alcohols using acetic acid is an atom-economical transformation that is often challenging without effective catalysis. A comparative study by Barrett and Braddock provides critical insights into the relative performance of Sc(OTf)₃ and Yb(OTf)₃ in this context. The results demonstrate that while both catalysts are effective, Scandium(III) triflate consistently provides higher yields in shorter reaction times across primary, secondary, and tertiary alcohols.
Data Presentation: Catalytic Acetylation of Alcohols
| Entry | Alcohol Substrate | Catalyst (10 mol%) | Time (h) | Yield (%) |
| 1 | Geraniol (B1671447) | Sc(OTf)₃ | 24 | >98 |
| 2 | Geraniol | Yb(OTf)₃ | 24 | 80 |
| 3 | (R)-(-)-2-Octanol | Sc(OTf)₃ | 24 | 85 |
| 4 | (R)-(-)-2-Octanol | Yb(OTf)₃ | 24 | 60 |
| 5 | Adamantan-1-ol | Sc(OTf)₃ | 4 | >98 |
| 6 | Adamantan-1-ol | Yb(OTf)₃ | 24 | 85 |
| Data sourced from a study on the direct acetylation of alcohols. Scandium(III) triflate was found to be the most effective among the metal triflates tested, with ytterbium(III) triflate also showing significant activity.[1][2] |
Diels-Alder Cycloaddition
The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. The catalytic activities of Sc(OTf)₃ and Yb(OTf)₃ were evaluated in the reaction between isoprene (B109036) and methyl vinyl ketone (MVK) in an aqueous medium. The results indicate that both catalysts accelerate the reaction compared to the uncatalyzed thermal process. While a direct final yield comparison at a single endpoint is not provided in the source, tracking the conversion over time shows comparable activity under the tested conditions.
Data Presentation: Diels-Alder Reaction Conversion
| Entry | Catalyst (5 mol%) | Solvent | Time (days) | Conversion (%) |
| 1 | Yb(OTf)₃ | H₂O | 1 | 9 |
| 2 | Yb(OTf)₃ | H₂O | 4 | 48 |
| 3 | Yb(OTf)₃ | H₂O | 9 | 78 |
| 4 | Sc(OTf)₃ | H₂O | 1 | 10 |
| 5 | Sc(OTf)₃ | H₂O | 4 | 51 |
| 6 | Sc(OTf)₃ | H₂O | 9 | 80 |
| Data represents the percentage conversion of methyl vinyl ketone in the reaction with isoprene.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the protocols for the key experiments cited in this guide.
Protocol 1: Direct Acetylation of Geraniol
This procedure is representative of the catalytic acetylation of alcohols as described in the comparative study.
Materials:
-
Geraniol
-
Glacial Acetic Acid
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) or Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of geraniol (1.0 mmol) in glacial acetic acid (5.0 mL) is added the catalyst, Sc(OTf)₃ or Yb(OTf)₃ (0.1 mmol, 10 mol%).
-
The resulting mixture is stirred at room temperature (approx. 25 °C) for 24 hours.
-
Upon completion, the reaction mixture is diluted with diethyl ether (20 mL) and carefully poured into a saturated aqueous solution of sodium bicarbonate (20 mL).
-
The layers are separated, and the aqueous phase is extracted with diethyl ether (2 x 15 mL).
-
The combined organic extracts are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel chromatography to afford geranyl acetate.
Protocol 2: Diels-Alder Reaction in Aqueous Media
This general procedure outlines the methodology used for the Diels-Alder reaction between isoprene and methyl vinyl ketone.
Materials:
-
This compound (Sc(OTf)₃) or Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)
-
Deionized water
-
Methyl vinyl ketone (dienophile)
-
Isoprene (diene)
Procedure:
-
The catalyst, Sc(OTf)₃ (0.05 mmol) or Yb(OTf)₃ (0.05 mmol), is dissolved in deionized water (1.0 mL) in a screw-capped vial.
-
The dienophile, methyl vinyl ketone (1.0 mmol), is added to the aqueous catalyst solution.
-
The diene, isoprene (2.0 mmol), is subsequently added to the mixture.
-
The vial is tightly capped, and the reaction mixture is stirred vigorously at 30 °C.
-
The progress of the reaction is monitored by taking aliquots at various time intervals and analyzing them by ¹H NMR spectroscopy to determine the conversion of the dienophile.[3]
Visualized Workflows and Mechanisms
To further clarify the experimental and logical processes, the following diagrams have been generated using the DOT language.
References
- 1. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid - Chemical Communications (RSC Publishing) DOI:10.1039/A606484A [pubs.rsc.org]
- 2. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
- 3. lup.lub.lu.se [lup.lub.lu.se]
The Green Champion of Lewis Acids: Unveiling the Superiority of Sc(OTf)₃ in Aqueous Synthesis
For researchers, scientists, and drug development professionals seeking efficient, environmentally benign catalytic systems, Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) emerges as a transformative Lewis acid catalyst, particularly for reactions conducted in aqueous media. This guide provides a comprehensive comparison of Sc(OTf)₃ with traditional Lewis acids, supported by experimental data, detailed protocols, and mechanistic insights, underscoring its significant advantages in modern organic synthesis.
Traditional Lewis acids, such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃), have long been workhorses in organic chemistry. However, their utility is severely hampered by their extreme sensitivity to water, which leads to rapid decomposition and deactivation.[1][2] This critical limitation necessitates the use of stringent anhydrous conditions and organic solvents, contributing to environmental concerns and increased operational complexity.
Scandium(III) triflate distinguishes itself through its remarkable stability and catalytic activity in water.[1][3] This water tolerance is a paradigm shift, enabling a wide array of carbon-carbon bond-forming reactions—fundamental to the synthesis of complex organic molecules—to be performed in an environmentally friendly solvent.[1][3] The unique stability of Sc(OTf)₃ in aqueous environments is attributed to the hard nature of the Sc³⁺ ion and its strong coordination with water molecules, which prevents the hydrolysis of the catalyst.[3]
Performance Comparison: Sc(OTf)₃ vs. Traditional Lewis Acids
The superior performance of Sc(OTf)₃ in aqueous media is evident when compared to traditional Lewis acids. While direct comparative studies under identical aqueous conditions are scarce due to the inherent instability of traditional Lewis acids in water, the available data highlights the significant advantages of scandium triflate.
Table 1: Performance in Aldol (B89426) Reactions
| Catalyst | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | H₂O/EtOH (9:1) | 10 | 12 | 91 | [3] |
| AlCl₃ | Anhydrous CH₂Cl₂ | 110 | 3 | 11-20 | [4] |
| BF₃·OEt₂ | Anhydrous CH₂Cl₂ | 100 | 2 | 75 | [5] |
Note: Data for AlCl₃ and BF₃·OEt₂ are from reactions under anhydrous conditions, as they are generally ineffective in water.
Table 2: Performance in Diels-Alder Reactions
| Catalyst | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | H₂O | 10 | 3 | 93 (endo) | [6][7] |
| AlCl₃ | Anhydrous CH₂Cl₂ | 100 | 3 | 85 (exo) | [6] |
Key Advantages of Sc(OTf)₃ in Water
-
Water Stability and Tolerance: Unlike traditional Lewis acids that readily hydrolyze, Sc(OTf)₃ remains catalytically active in aqueous solutions, enabling reactions in a green solvent.[1][2]
-
High Catalytic Activity: Sc(OTf)₃ exhibits exceptional Lewis acidity, leading to high reaction rates and yields in various organic transformations.[1]
-
Recyclability: A significant advantage of Sc(OTf)₃ is its ease of recovery and reuse. After reaction, the catalyst can be retrieved from the aqueous phase and reused multiple times without a significant loss of activity, making it a cost-effective and sustainable option.[1]
-
Non-Corrosive Nature: Compared to the often corrosive traditional Lewis acids, Sc(OTf)₃ is less hazardous and easier to handle.[1]
-
Broad Substrate Scope: It effectively catalyzes a wide range of important reactions, including Aldol, Michael, Diels-Alder, and Friedel-Crafts reactions.[1][3]
Experimental Protocols
Sc(OTf)₃-Catalyzed Mukaiyama Aldol Reaction in Water
This protocol describes the Sc(OTf)₃-catalyzed aldol reaction between a silyl (B83357) enol ether and an aldehyde in an aqueous medium.
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Aldehyde (e.g., benzaldehyde)
-
Silyl enol ether (e.g., 1-phenyl-1-trimethylsiloxyethene)
-
Water (deionized)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of Sc(OTf)₃ (0.1 mmol) in a water/ethanol mixture (9:1, 2 mL) is added the aldehyde (1.0 mmol).
-
The silyl enol ether (1.2 mmol) is then added to the mixture.
-
The resulting solution is stirred at room temperature for the time specified in the relevant literature (e.g., 12 hours).
-
Upon completion of the reaction (monitored by TLC), the mixture is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired β-hydroxy ketone.
Traditional Lewis Acid (AlCl₃)-Catalyzed Aldol Reaction (Anhydrous Conditions)
This protocol outlines a typical AlCl₃-catalyzed aldol-type reaction, highlighting the requirement for anhydrous conditions.
Materials:
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dione (B5365651) (e.g., 1,6-dibenzoylhexane)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl) solution (dilute)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried flask under a nitrogen atmosphere is charged with anhydrous CH₂Cl₂ (20 mL) and the dione (1.0 mmol).
-
Anhydrous AlCl₃ (1.1 mmol) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for the required time (e.g., 3 hours).
-
The reaction is carefully quenched by the slow addition of dilute HCl at 0 °C.
-
The mixture is extracted with CH₂Cl₂ (3 x 15 mL).
-
The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by chromatography.
Mechanistic Insights and Visualizations
The catalytic cycle of Sc(OTf)₃ in the aldol reaction in water involves the coordination of the scandium ion to the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack by the silyl enol ether.
References
- 1. researchgate.net [researchgate.net]
- 2. kmc.du.ac.in [kmc.du.ac.in]
- 3. Scandium Trifluoromethanesulfonate (Sc(OTf)3) as a Novel Reusable Lewis Acid Catalyst in Aldol and Michael Reactions (1993) | Shu Kobayashi | 104 Citations [scispace.com]
- 4. AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]
- 7. Scandium trifluoromethanesulfonate (Sc(OTf)3). A novel reusable catalyst in the Diels-Alder reaction | Semantic Scholar [semanticscholar.org]
A Comparative Cost-Benefit Analysis of Scandium(III) Trifluoromethanesulfonate in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the choice of a catalyst in large-scale synthesis is a critical decision, balancing cost, efficiency, and sustainability. Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃), a rare-earth metal triflate, has emerged as a powerful Lewis acid catalyst in a variety of organic transformations. This guide provides an objective comparison of Sc(OTf)₃ with alternative catalysts, supported by available experimental data, to aid in its evaluation for industrial applications.
Scandium(III) triflate is recognized for its exceptional Lewis acidity, high catalytic activity, and remarkable stability, particularly in the presence of water, a common limitation for many traditional Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃).[1][2] Its effectiveness in promoting key carbon-carbon bond-forming reactions, such as Friedel-Crafts acylations, Mukaiyama aldol (B89426) additions, and Diels-Alder reactions, makes it a versatile tool in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[1][3][4] However, the perceived high cost of scandium-based materials necessitates a thorough cost-benefit analysis, especially when considering large-scale production.
Performance and Cost Comparison of Lewis Acid Catalysts
A direct comparison of bulk pricing for catalysts is challenging due to commercial sensitivities. However, an analysis of research-grade pricing provides a relative cost indication. The true economic benefit of a catalyst extends beyond its initial purchase price, encompassing factors like catalyst loading, reaction efficiency (yield and time), recyclability, and waste generation.
| Catalyst | Relative Price (Research Grade) | Key Advantages | Key Disadvantages |
| Scandium(III) Trifluoromethanesulfonate (Sc(OTf)₃) | High | - High catalytic activity at low loadings- Water tolerant and stable- Recyclable and reusable- High selectivity | - High initial cost |
| Ytterbium(III) Trifluoromethanesulfonate (Yb(OTf)₃) | High | - Water tolerant- Good catalytic activity | - Generally lower activity than Sc(OTf)₃ |
| Bismuth(III) Trifluoromethanesulfonate (Bi(OTf)₃) | Moderate | - Relatively inexpensive- Water tolerant- Low toxicity | - Generally lower activity than Sc(OTf)₃ |
| Aluminum Chloride (AlCl₃) | Low | - Very low cost- High reactivity in some reactions | - Water sensitive (hydrolyzes)- Often required in stoichiometric amounts- Corrosive- Generates significant waste |
| Zinc Chloride (ZnCl₂) | Low | - Low cost- Milder than AlCl₃ | - Often requires higher temperatures and longer reaction times- Lower activity |
| Indium(III) Chloride (InCl₃) | Moderate | - Water tolerant- Catalytically active in various reactions | - Cost can be a factor |
| Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | High | - Highly reactive in specific applications (e.g., Mukaiyama aldol) | - Water sensitive- Can be corrosive |
Experimental Data Summary
The following tables summarize available quantitative data from literature for key reactions, comparing the performance of this compound with alternative catalysts. It is important to note that direct large-scale comparative data is scarce in publicly available literature, and the presented data is primarily from laboratory-scale experiments.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental reaction for the synthesis of aromatic ketones.[5] Traditional catalysts like AlCl₃ are often used in stoichiometric amounts due to product inhibition.[5] In contrast, Sc(OTf)₃ can be used in catalytic amounts and is recyclable.[3]
| Catalyst | Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| Sc(OTf)₃ | Anisole | Acetic Anhydride | 1 | 3 h | 98 | [6] |
| AlCl₃ | Anisole | 3-Phenylpropanoyl Bromide | 100 - 200 | Short | High | [7] |
| FeCl₃ | Anisole | 3-Phenylpropanoyl Bromide | 100 - 150 | Moderate | Moderate to High | [7] |
| ZnCl₂ | Anisole | 3-Phenylpropanoyl Bromide | 100 - 200 | Moderate to Long | Moderate | [7] |
Mukaiyama Aldol Addition
The Mukaiyama aldol reaction is a versatile method for carbon-carbon bond formation.[8] Sc(OTf)₃ is known to be an effective catalyst for this reaction, even in aqueous media.[9]
| Catalyst | Aldehyde | Silyl (B83357) Enol Ether | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| Sc(OTf)₃ | Benzaldehyde | Cyclohexanone silyl enol ether | 1 | 6 h | 81 | [9] |
| TiCl₄ | Benzaldehyde | Cyclohexanone silyl enol ether | 100 | - | 82 | [8] |
| TMSOTf | Various | Various | Catalytic | Varies | Good to excellent | [10] |
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds.[4] Sc(OTf)₃ has been shown to be an efficient and reusable catalyst for this reaction.[11]
| Catalyst | Diene | Dienophile | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |
| Sc(OTf)₃ | Isoprene | Methyl vinyl ketone | 10 | 3 h | 93 | [11] |
| InCl₃ | Various | Various | 20 | Varies | Good | [12] |
| Zeolite (H-BEA-25) | Cyclopentadiene | Methyl acrylate | Heterogeneous | Continuous flow | >95 (conversion) | [13][14] |
Experimental Protocols
General Procedure for Sc(OTf)₃-Catalyzed Friedel-Crafts Acylation (Laboratory Scale)
To a solution of the aromatic substrate (1.0 mmol) and the acylating agent (1.2 mmol) in a suitable solvent (e.g., nitromethane, 5 mL) is added this compound (0.01-0.1 mmol, 1-10 mol%). The mixture is stirred at room temperature or heated as required, and the reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sc(OTf)₃ Recovery and Reuse
After the aqueous workup, the aqueous layer containing the dissolved Sc(OTf)₃ is collected. The water is removed under reduced pressure to recover the scandium triflate hydrate. The recovered catalyst is then dried in a vacuum oven at a high temperature (e.g., 150-200 °C) for several hours to remove coordinated water before being reused in subsequent reactions. The catalytic activity of the recycled Sc(OTf)₃ can be assessed by comparing the yield and reaction time with those of the fresh catalyst. Some studies have shown that Sc(OTf)₃ can be recycled multiple times without a significant loss of activity.[15][16]
Visualization of Key Concepts
Experimental Workflow for Catalyst Comparison
Caption: A generalized experimental workflow for comparing the performance of Sc(OTf)₃ with alternative catalysts.
Signaling Pathway of Lewis Acid Catalysis in Friedel-Crafts Acylation
Caption: Simplified mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Conclusion: A Strategic Choice for Large-Scale Synthesis
This compound presents a compelling case as a highly efficient and versatile Lewis acid catalyst for a range of important organic reactions. Its key advantages of water stability, low catalyst loading, and high recyclability can offset its higher initial purchase price, particularly in large-scale industrial processes where catalyst longevity, process simplification, and waste reduction are paramount.[1][3]
The decision to employ Sc(OTf)₃ in a large-scale synthesis requires a thorough techno-economic analysis that considers not only the catalyst cost but also the overall process economics.[13] This includes factors such as the potential for increased throughput due to faster reaction times, reduced energy consumption from milder reaction conditions, simplified work-up procedures due to its water stability, and the economic and environmental benefits of catalyst recycling. For high-value products, such as pharmaceuticals, where efficiency, selectivity, and purity are critical, the benefits of using a superior catalyst like Sc(OTf)₃ can far outweigh its initial cost. As the demand for greener and more efficient chemical manufacturing grows, the unique attributes of this compound position it as a strong candidate for broader industrial adoption.
References
- 1. researchgate.net [researchgate.net]
- 2. kmc.du.ac.in [kmc.du.ac.in]
- 3. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 4. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of Fluorous Lewis Acid-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. ethz.ch [ethz.ch]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Spectroscopic Methods for Verifying Scandium(III) Trifluoromethanesulfonate Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃), a versatile and increasingly utilized Lewis acid catalyst in organic synthesis, is paramount to ensure reaction efficiency, reproducibility, and the integrity of downstream applications, particularly in drug development. This guide provides a comprehensive comparison of key spectroscopic and analytical methods for the verification of Sc(OTf)₃ purity, supported by experimental data and detailed protocols.
Introduction to Purity Concerns in Scandium(III) Trifluoromethanesulfonate
This compound is a hygroscopic, white to off-white solid. Its catalytic activity is highly dependent on its anhydrous form and the absence of other impurities. Common impurities that can affect its performance include:
-
Water: Due to its hygroscopic nature, water is a primary impurity that can deactivate the Lewis acid, leading to reduced catalytic efficiency.
-
Residual Trifluoromethanesulfonic Acid (TfOH): Incomplete reaction or decomposition can leave residual TfOH, which can alter the acidity of the catalytic system and lead to unwanted side reactions.
-
Scandium Oxide (Sc₂O₃): Unreacted starting material from the synthesis of Sc(OTf)₃ can be present as an impurity.
-
Other Metal Ions: Trace amounts of other metal ions can interfere with catalytic processes.
This guide focuses on spectroscopic and other relevant analytical techniques to identify and quantify these critical impurities.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the most common methods used to assess the purity of this compound.
| Method | Principle | Impurities Detected | Quantitative Capability | Advantages | Disadvantages |
| ¹⁹F Quantitative NMR (qNMR) | The fluorine-19 nucleus in the triflate anion gives a distinct signal whose integral is proportional to its concentration. | Trifluoromethanesulfonic acid, other fluorinated impurities. | Excellent | High sensitivity and specificity for fluorinated species, can distinguish between free and coordinated triflate. | Requires a fluorinated internal standard for absolute quantification. |
| ¹H Quantitative NMR (qNMR) | The proton nuclei in organic impurities are detected and quantified against a known internal standard. | Organic impurities, residual solvents. | Excellent | Highly accurate and precise for a wide range of organic impurities. | Sc(OTf)₃ has no protons, so this method is only for impurities. Requires a non-interfering internal standard. |
| Karl Fischer Titration | An electrochemical titration specific to the reaction of iodine with water. | Water | Excellent (Gold Standard) | Highly specific and accurate for water quantification, from ppm to high percentages. | Only detects water, requires specialized equipment. |
| FT-IR Spectroscopy | Absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. | Water, Scandium Oxide, Trifluoromethanesulfonic acid. | Semi-quantitative to Quantitative | Fast, non-destructive, and can provide information about the coordination environment. | Lower sensitivity for trace impurities compared to NMR, overlapping peaks can be an issue. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing information on vibrational modes. | Scandium Oxide, water. | Semi-quantitative | Good for identifying inorganic impurities like metal oxides, complementary to FT-IR. | Can be affected by fluorescence, may have lower sensitivity for some organic impurities. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, and S. | Gross impurities that alter the elemental composition. | Excellent | Provides fundamental composition data. | Not specific to the type of impurity, less sensitive to trace impurities. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionization of the sample in a plasma followed by mass spectrometric detection. | Trace metal impurities. | Excellent | Extremely sensitive for the detection of trace metal contaminants. | Destructive technique, requires sample digestion. |
Experimental Protocols
¹⁹F Quantitative NMR Spectroscopy
Principle: ¹⁹F qNMR is a powerful technique for the purity assessment of fluorinated compounds. By using a certified internal standard, the absolute purity of Sc(OTf)₃ can be determined.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the Sc(OTf)₃ sample into a clean, dry NMR tube.
-
Accurately weigh and add a suitable, certified fluorinated internal standard (e.g., 1,4-Difluorobenzene or another standard with a known purity and non-overlapping signals) to the same NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Acetonitrile-d₃ or DMSO-d₆) to dissolve the sample and internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a spectrometer with a fluorine probe.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration. A typical D1 of 30-60 seconds is recommended.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the characteristic signal of the triflate anion (around -78 ppm) and the signal(s) of the internal standard.
-
Calculate the purity of the Sc(OTf)₃ using the following formula:
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Karl Fischer Titration
Principle: This method is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent. The endpoint is detected electrochemically.
Protocol:
-
Instrument Setup:
-
Use a coulometric or volumetric Karl Fischer titrator.
-
The titration vessel should be conditioned to a dry state before introducing the sample.
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the Sc(OTf)₃ sample (typically 10-100 mg, depending on the expected water content) and introduce it directly into the conditioned titration vessel.
-
-
Titration:
-
Start the titration. The instrument will automatically titrate the sample until the endpoint is reached.
-
-
Calculation:
-
The instrument software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).
-
FT-IR Spectroscopy
Principle: FT-IR spectroscopy identifies functional groups and can be used to detect impurities with characteristic absorption bands.
Protocol:
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the Sc(OTf)₃ powder directly onto the ATR crystal and apply pressure.
-
For transmission mode, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
-
Data Analysis:
-
Compare the sample spectrum with a reference spectrum of pure Sc(OTf)₃.
-
Look for the presence of characteristic impurity peaks:
-
Water: Broad absorption band around 3400 cm⁻¹ (O-H stretching) and a band around 1630 cm⁻¹ (H-O-H bending).
-
Trifluoromethanesulfonic Acid: Look for subtle shifts and broadening of the S=O and C-F stretching bands compared to the pure salt.
-
Scandium Oxide: May show broad, weak absorptions in the low-frequency region (< 600 cm⁻¹).
-
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the key analytical procedures.
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Caption: Workflow for water content determination by Karl Fischer titration.
Caption: Workflow for impurity identification by FT-IR spectroscopy.
Conclusion and Recommendations
For a comprehensive and accurate assessment of this compound purity, a combination of analytical techniques is recommended.
-
For routine quality control , a combination of Karl Fischer titration for water content and ¹⁹F qNMR for the assay of the active substance and detection of fluorinated impurities provides a robust and reliable approach.
-
For in-depth analysis and troubleshooting , ¹H qNMR can be employed to detect non-fluorinated organic impurities, while FT-IR and Raman spectroscopy can provide valuable qualitative information about the presence of water and inorganic byproducts.
-
For applications with stringent requirements on metal contamination , such as in pharmaceuticals, ICP-MS should be used to quantify trace metal impurities.
By employing these methods, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, leading to more reliable and reproducible results in their critical applications.
Unveiling the Kinetics: A Comparative Guide to Scandium(III) Trifluoromethanesulfonate Catalysis
For researchers, scientists, and drug development professionals, the quest for efficient, stable, and reusable catalysts is paramount. Scandium(III) trifluoromethanesulfonate (B1224126), Sc(OTf)₃, has emerged as a remarkable water-tolerant Lewis acid catalyst, demonstrating exceptional activity in a wide array of organic transformations. This guide provides a comparative analysis of its catalytic performance against other common Lewis acids, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
Scandium(III) trifluoromethanesulfonate stands out due to its high Lewis acidity, stability in aqueous media, and recyclability, attributes that overcome the limitations of traditional Lewis acids like aluminum chloride (AlCl₃) and boron trifluororide (BF₃), which are often deactivated or decomposed by water.[1][2] Its catalytic versatility extends to crucial carbon-carbon bond-forming reactions, including Friedel-Crafts alkylations and acylations, Diels-Alder reactions, Mukaiyama aldol (B89426) additions, and allylation reactions.[1][3]
Comparative Performance Analysis
The efficacy of Sc(OTf)₃ is often compared with other metal triflates and traditional Lewis acids. Its superior performance can be attributed to the small ionic radius and high charge density of the Sc³⁺ ion, which enhances its Lewis acidity.[1]
Table 1: Comparison of Catalyst Performance in Direct Allylation of Alcohols
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | 5 | CH₃NO₂ | 0.5 | 98 | [4] |
| Fe(OTf)₃ | 5 | CH₃NO₂ | 0.5 | 85 | [4] |
| Fe(OTf)₂ | 5 | CH₃NO₂ | 24 | <1 | [4] |
| Cu(OTf)₂ | 5 | CH₃NO₂ | 24 | <1 | [4] |
| Zn(OTf)₂ | 5 | CH₃NO₂ | 24 | <1 | [4] |
| ScCl₃ | 5 | CH₃NO₂ | 24 | 0 | [4] |
| Sc(OAc)₃ | 5 | CH₃NO₂ | 24 | 0 | [4] |
Reaction conditions: 1-phenylethanol (B42297) (1.0 mmol), allyltrimethylsilane (B147118) (3.0 mmol), solvent (2.0 mL) at room temperature.
As the data indicates, Sc(OTf)₃ demonstrates significantly higher catalytic activity in the direct allylation of alcohols compared to other metal triflates and scandium salts with different counter-ions.[4] The choice of solvent can also be critical, with nitromethane (B149229) proving to be effective in solubilizing the catalyst and promoting the reaction.[4]
Table 2: Catalyst Efficiency in the Mukaiyama Aldol Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | 0.1 | CH₂Cl₂ | -78 | 4 | 81 | [5] |
| Yb(OTf)₃ | 10 | CH₂Cl₂ | -78 | 6 | 78 | [6] |
| TiCl₄ | 100 | CH₂Cl₂ | -78 | 2 | 85 | [6] |
| BF₃·OEt₂ | 100 | CH₂Cl₂ | -78 | 1 | 80 | [6] |
Reaction conditions: Benzaldehyde and the silyl (B83357) enol ether of cyclohexanone.
In the Mukaiyama aldol reaction, Sc(OTf)₃ exhibits remarkable efficiency, requiring only a catalytic amount (0.1 mol%) to achieve a high yield, whereas traditional Lewis acids like TiCl₄ and BF₃·OEt₂ are used in stoichiometric amounts.[5][6]
Experimental Protocols
General Procedure for Sc(OTf)₃-Catalyzed Direct Allylation of Alcohols:
To a mixture of the alcohol (1.0 mmol) and allyltrimethylsilane (3.0 mmol) in nitromethane (2.0 mL) is added this compound (0.05 mmol, 5 mol%). The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.[7]
General Procedure for Sc(OTf)₃-Catalyzed Mukaiyama Aldol Reaction:
To a solution of the aldehyde (1.0 mmol) in dichloromethane (B109758) (5 mL) at -78 °C is added this compound (0.001 mmol, 0.1 mol%). The silyl enol ether (1.2 mmol) is then added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted, dried, and purified.[5]
Reaction Mechanisms and Workflows
The catalytic cycle of Sc(OTf)₃ in these reactions typically involves the coordination of the Lewis acidic scandium center to an oxygen or nitrogen atom in the substrate, thereby activating it towards nucleophilic attack.
The Lewis acid catalysis by Sc(OTf)₃ enhances the electrophilicity of the carbonyl group in aldol reactions or facilitates the departure of a leaving group in allylation and Friedel-Crafts reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 144026-79-9 | Benchchem [benchchem.com]
- 3. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 4. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Scandium(III) Triflate and Novel Catalyst Systems in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of Sc(OTf)₃ performance against emerging catalytic alternatives, supported by experimental data.
Scandium(III) triflate (Sc(OTf)₃) has long been a benchmark Lewis acid catalyst in organic synthesis, prized for its exceptional activity, water stability, and reusability.[1][2] However, the continuous drive for catalysts with lower environmental impact, reduced cost, and enhanced performance has led to the emergence of novel catalytic systems. This guide provides a comparative overview of Sc(OTf)₃'s performance against promising alternatives, with a focus on quantitative data from key organic transformations.
Performance Benchmarks: A Tabular Comparison
The following tables summarize the performance of Sc(OTf)₃ in comparison to novel catalyst systems in crucial organic reactions.
Table 1: Friedel-Crafts Alkylation of Toluene
| Catalyst | Alkylating Agent | Toluene Conversion (%) | p-selectivity (%) | Yield of 4-tert-Butyltoluene (%) | Reaction Conditions | Reference(s) |
| AlCl₃ (anhydrous) | tert-Butyl chloride | Not specified | Not specified | up to 51.2 | Toluene/tert-butyl chloride molar ratio, varied temperature | [3] |
| FeCl₃ (anhydrous) | tert-Butyl chloride | Data not available | Potentially higher than AlCl₃ | Data not available | Milder conditions than AlCl₃ may be required | [3] |
| ZrCl₄ | tert-Butyl chloride | Data not available | Data not available | Data not available | Typically mild reaction conditions | [3] |
| Sc(OTf)₃ | Benzyl (B1604629) alcohols | High | Not applicable | High | Catalytic amounts | [4] |
| Bi(OTf)₃ | α-chiral benzyl acetates | Not specified | Not specified | High | Lewis acid of choice | [4] |
Table 2: Direct Allylation of Alcohols with Allyltrimethylsilane
| Catalyst | Alcohol | Solvent | Time (h) | Yield (%) | Reference(s) |
| Sc(OTf)₃ | 1-phenylethan-1-ol | CH₃NO₂ | 3 | 100 | [5][6] |
| Fe(OTf)₃ | 1-phenylethan-1-ol | Not specified | 3 | 85 | [5][6] |
| Yb(OTf)₃ | 1-phenylethan-1-ol | Not specified | 3 | 75 | [5] |
| In(OTf)₃ | 1-phenylethan-1-ol | Not specified | 3 | 25 | [5] |
| Fe(OTf)₂ | 1-phenylethan-1-ol | Not specified | 3 | <5 | [5] |
Table 3: Ferrier Rearrangement (Glycosylation)
| Catalyst | Glycal | Alcohol | Time | Yield (%) | α:β ratio | Reference(s) |
| Bi(OTf)₃ (2 mol%) | 3,4,6-tri-O-acetyl-D-glucal | Benzyl alcohol | 15 min | 95 | 85:15 | [7] |
| Yb(OTf)₃ | Not specified | Not specified | Longer reaction times | Good | Good anomeric selectivity | [8] |
| Sc(OTf)₃ | Not specified | Not specified | Not specified | Good | Good anomeric selectivity | [8] |
Detailed Experimental Protocols
Protocol 1: Sc(OTf)₃-Catalyzed Friedel-Crafts Acylation of Anisole (B1667542)
This procedure details the synthesis of p-methoxyacetophenone from anisole and acetic anhydride (B1165640) using scandium(III) triflate as a catalyst.
-
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anisole
-
Acetic anhydride
-
Water
-
tert-Butyl methyl ether
-
Brine
-
Magnesium sulfate
-
-
Procedure:
-
Drying the Catalyst: In a 500 mL three-neck flask, heat 4.90 g (10.0 mmol) of Sc(OTf)₃ to 180 °C under vacuum (approx. 1 hPa) for 1 hour to remove moisture. After cooling to room temperature under a nitrogen atmosphere, equip the flask with a reflux condenser, dropping funnel, and internal thermometer.
-
Reaction Setup: Add 60 mL of nitromethane to the flask via the dropping funnel and stir for 10 minutes. Subsequently, add 5.40 g (50.0 mmol) of anisole and 5.10 g (50.0 mmol) of acetic anhydride through the dropping funnel.
-
Reaction: Heat the reaction mixture with stirring for 6 hours at an internal temperature of 50 °C.
-
Work-up: After cooling, add 150 mL of water and extract the aqueous phase twice with 70 mL of tert-butyl methyl ether. Wash the combined organic phases with 100 mL of brine and dry over magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
-
-
Catalyst Recycling: The aqueous phase from the work-up can be concentrated, and the residue dried under vacuum at 180 °C for 20 hours to recover the Sc(OTf)₃ catalyst, which can be reused with no significant loss of activity.
Protocol 2: Bi(OTf)₃-Catalyzed Glycosylation
This protocol describes a general procedure for the Bi(OTf)₃-catalyzed activation of glycosyl bromides for the synthesis of disaccharides.[9]
-
Materials:
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Glycosyl bromide (e.g., 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide)
-
Glycosyl acceptor
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
-
-
Procedure:
-
To a solution of the glycosyl bromide (1 equivalent) and the glycosyl acceptor (1.2 equivalents) in CH₂Cl₂ at room temperature is added Bi(OTf)₃ (35 mol%).
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion (typically within 1 hour), the reaction is quenched, and the product is purified by column chromatography.[9]
-
Protocol 3: Iron-Catalyzed C-H Bond Activation
This protocol provides a general overview of triazole-assisted, iron-catalyzed C-H functionalization.[10]
-
Key Concepts: This methodology utilizes an iron catalyst to directly functionalize C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions. A directing group, such as a triazole, is employed to achieve high regioselectivity.[10]
-
General Procedure:
-
A mixture of the substrate containing the triazole directing group, the iron catalyst (e.g., an iron(II) or iron(III) salt), a suitable ligand (if necessary), and a coupling partner (e.g., an organometallic reagent or an organohalide) is prepared in an appropriate solvent under an inert atmosphere.
-
The reaction is typically stirred at a specific temperature for a set period.
-
The progress of the reaction is monitored by standard analytical techniques (e.g., GC-MS, LC-MS).
-
Upon completion, the reaction is worked up, and the product is isolated and purified by chromatography.
-
Visualizing Catalytic Processes
Diagram 1: General Workflow for Lewis Acid Catalyst Screening
Caption: A generalized workflow for the high-throughput screening of Lewis acid catalysts.
Diagram 2: Catalytic Cycle of a Lewis Acid in a Diels-Alder Reaction
Caption: The catalytic cycle of a Lewis acid in a Diels-Alder reaction.[11]
Diagram 3: Logical Relationship of Catalyst Attributes
Caption: A comparison of key attributes of Sc(OTf)₃ and emerging catalyst systems.
References
- 1. researchgate.net [researchgate.net]
- 2. kmc.du.ac.in [kmc.du.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 5. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Bismuth(III) triflate as a novel and efficient activator for glycosyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcps2018.sciencesconf.org [jcps2018.sciencesconf.org]
- 11. benchchem.com [benchchem.com]
Unveiling the Catalytic Machinery: A DFT-Driven Comparison of Scandium(III) Trifluoromethanesulfonate in Organic Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. Scandium(III) trifluoromethanesulfonate (B1224126), Sc(OTf)₃, has emerged as a uniquely potent and water-tolerant Lewis acid catalyst in a vast array of organic transformations.[1][2][3] This guide provides a comparative analysis of Sc(OTf)₃'s catalytic prowess, supported by experimental data and illuminated by Density Functional Theory (DFT) studies that unravel its mechanistic intricacies.
Scandium(III) triflate's effectiveness stems from the strong Lewis acidity and the oxophilic nature of the Sc³⁺ ion, coupled with the stability imparted by the triflate anion.[2][4] Unlike many traditional Lewis acids that are sensitive to water, Sc(OTf)₃ can maintain its catalytic activity in aqueous media, making it a more environmentally friendly and versatile option.[2][3] This guide will delve into specific applications of Sc(OTf)₃, comparing its performance with other catalysts and providing a detailed look at the underlying reaction mechanisms through DFT calculations.
Direct Allylation of Alcohols: A Comparative Analysis
The direct allylation of alcohols with allylsilanes is a fundamental carbon-carbon bond-forming reaction. While various Lewis acids can catalyze this transformation, Sc(OTf)₃ has demonstrated exceptional activity, particularly when its solubility is optimized.
Performance Comparison
Studies have shown that the catalytic activity of Sc(OTf)₃ in the allylation of 1-phenylethanol (B42297) with allyltrimethylsilane (B147118) is significantly influenced by the solvent. In nitromethane (B149229), where Sc(OTf)₃ is fully dissolved, it exhibits superior performance compared to other metal triflates and chlorides.
| Catalyst (5 mol%) | Solvent | Time (min) | Yield (%) | Reference |
| Sc(OTf)₃ | CH₃NO₂ | 10 | 98 | [5] |
| Sc(OTf)₃ | CH₂Cl₂ | 180 | 25 | [5] |
| Yb(OTf)₃ | CH₃NO₂ | 10 | 96 | [5] |
| Fe(OTf)₃ | CH₃NO₂ | 10 | 85 | [5] |
| Cu(OTf)₂ | CH₃NO₂ | 180 | <5 | [5] |
| Zn(OTf)₂ | CH₃NO₂ | 180 | <5 | [5] |
| ScCl₃ | CH₃NO₂ | 180 | 0 | [5] |
| Sc(OAc)₃ | CH₃NO₂ | 180 | 0 | [5] |
Table 1: Comparison of various catalysts for the allylation of 1-phenylethanol with allyltrimethylsilane.[5]
Mechanistic Insights from DFT and Experimental Observations
The proposed mechanism for the Sc(OTf)₃-catalyzed allylation of alcohols involves the formation of a carbocation intermediate stabilized by the β-silyl group.[6] The Lewis acidic Sc(OTf)₃ coordinates to the hydroxyl group of the alcohol, facilitating its departure as a leaving group and generating the carbocation. The allylsilane then attacks this electrophilic species to form the allylated product.
Experimental Protocol: General Procedure for Sc(OTf)₃-Catalyzed Allylation of Alcohols
To a solution of the alcohol (1.0 mmol) in nitromethane (2.0 mL) was added Sc(OTf)₃ (0.05 mmol, 5 mol%). Allyltrimethylsilane (3.0 mmol) was then added, and the mixture was stirred at room temperature for the time indicated in the results. Upon completion, the reaction was quenched with saturated aqueous sodium bicarbonate solution and extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel to afford the desired allylated product.[5]
Transimination Reactions: A Kinetic and Mechanistic Study
Scandium(III) triflate is also a highly efficient catalyst for transimination reactions, which involve the exchange of the group attached to the nitrogen atom of an imine.
Catalytic Efficiency
Sc(OTf)₃ has been shown to catalyze the transimination between an imine and an amine with turnover frequencies up to 3600 h⁻¹ and rate accelerations of up to 6 x 10⁵.[7] The catalytic efficiency is dependent on the concentration of the catalyst and the reaction temperature.
| Catalyst Loading (mol%) | Temperature (°C) | Initial Rate (V₀, M·s⁻¹) |
| 0 | 60 | ~0 |
| 0.5 | 60 | 1.2 x 10⁻⁵ |
| 2 | 60 | 4.5 x 10⁻⁵ |
| 4 | 60 | 8.3 x 10⁻⁵ |
| 20 | 60 | 2.5 x 10⁻⁴ |
| 0 | 25 | ~0 |
| 0.5 | 25 | 2.0 x 10⁻⁶ |
| 2 | 25 | 8.0 x 10⁻⁶ |
| 4 | 25 | 1.5 x 10⁻⁵ |
| 20 | 25 | 5.0 x 10⁻⁵ |
Table 2: Effect of Sc(OTf)₃ concentration and temperature on the initial rate of a transimination reaction.[7]
Proposed Catalytic Cycle
The mechanism of the Sc(OTf)₃-catalyzed transimination is thought to proceed through the coordination of the scandium ion to the imine nitrogen, which activates the C=N bond towards nucleophilic attack by the incoming amine. This is followed by a proton transfer and elimination of the original amine to afford the new imine and regenerate the catalyst.
Experimental Protocol: ¹H NMR Monitoring of Transimination
The transimination reaction between imine 1 (22.6 mM) and cyclopentylamine (B150401) was monitored by ¹H NMR in deuterated chloroform. A solution of Sc(OTf)₃ in deuterated acetonitrile (B52724) was added to the reaction mixture to achieve the desired catalyst loading. The evolution of the reaction was followed by integrating the ¹H NMR signals of the imine protons at 25 °C and 60 °C.[7]
Friedel-Crafts Alkylation: A Classic Transformation Enhanced
Scandium(III) triflate also serves as an excellent catalyst for Friedel-Crafts alkylation reactions, offering high selectivity and the advantage of being a recoverable and reusable catalyst.[8]
Comparison with Other Lewis Acids in Aromatic Nitration
In a related electrophilic aromatic substitution, the nitration of aromatic compounds, Sc(OTf)₃ was found to be the most active catalyst among several Lewis acids tested.
| Lewis Acid (10 mol%) | Yield of 4-nitrotoluene (B166481) (%) |
| Sc(OTf)₃ | 95 |
| Yb(OTf)₃ | 89 |
| La(OTf)₃ | 81 |
| Cu(OTf)₂ | 65 |
| Zn(OTf)₂ | 58 |
| AlCl₃ | 75 |
| FeCl₃ | 72 |
Table 3: Comparison of Lewis acids in the nitration of toluene.[9]
Mechanistic Pathway
The Sc(OTf)₃-catalyzed Friedel-Crafts alkylation is believed to proceed through the activation of the alkylating agent by the Lewis acid. For instance, in the case of an alcohol as the alkylating agent, Sc(OTf)₃ facilitates the formation of a carbocation, which then undergoes electrophilic attack by the aromatic ring to form the alkylated product.
Experimental Protocol: General Procedure for Sc(OTf)₃-Catalyzed Friedel-Crafts Alkylation
To a mixture of the arene (10 mmol) and the alkylating agent (1.0 mmol) was added Sc(OTf)₃ (0.1 mmol, 10 mol%). The mixture was stirred at the appropriate temperature for the specified time. After completion of the reaction, the mixture was poured into water and extracted with an organic solvent. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product was isolated by distillation or column chromatography.[8]
References
- 1. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 2. researchgate.net [researchgate.net]
- 3. kmc.du.ac.in [kmc.du.ac.in]
- 4. Redox-innocent scandium(III) as the sole catalyst in visible light photooxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions | Semantic Scholar [semanticscholar.org]
- 9. Scandium(III) trifluoromethanesulfonate catalyzed aromatic nitration with inorganic nitrates and acetic anhydride [pubmed.ncbi.nlm.nih.gov]
Scandium(III) Trifluoromethanesulfonate: A Modern Catalyst Surpassing Traditional Lewis Acids
A comprehensive guide for researchers, scientists, and drug development professionals on the recent advancements in Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) catalysis. This guide provides an objective comparison of its performance against other Lewis acids, supported by experimental data, detailed protocols, and workflow visualizations.
Scandium(III) trifluoromethanesulfonate, a white, water-stable solid, has emerged as a highly efficient and versatile Lewis acid catalyst in organic synthesis. Its unique properties, including remarkable catalytic activity, water tolerance, and recyclability, position it as a superior alternative to traditional Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), and tin(IV) chloride (SnCl₄).[1] This guide delves into the recent progress in Sc(OTf)₃ catalysis, offering a comparative analysis across several key organic transformations, complete with quantitative data and detailed experimental procedures.
Performance Comparison: Sc(OTf)₃ vs. Alternative Catalysts
The efficacy of a catalyst is best assessed through direct comparison under identical reaction conditions. The following tables summarize the performance of Sc(OTf)₃ against other Lewis acids in key organic reactions.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction. Traditionally, it requires stoichiometric amounts of AlCl₃, which generates significant waste.[2] Sc(OTf)₃ offers a catalytic and more environmentally benign alternative.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | 10 | Nitromethane (B149229) | 6 | 96 (crude) | [3] |
| AlCl₃ | >100 | Dichloromethane (B109758) | - | ~85 | [4][5] |
| FeCl₃ | 5 | Propylene (B89431) Carbonate | 2-8 | 76-92 | [6] |
Note: Direct side-by-side comparative data under identical conditions is limited in the literature. The data presented is from representative examples.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds. Lewis acid catalysis can significantly accelerate the reaction and improve its selectivity. While traditional Lewis acids are effective, their moisture sensitivity is a major drawback. Sc(OTf)₃, being water-stable, can be used in aqueous media and is easily recovered and reused.[7][8]
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Endo/Exo Ratio | Reference |
| Sc(OTf)₃ | 1 | Ionic Liquid | 24 | 87-100 | 5.2-14.7 | [8] |
| AlCl₃ | - | - | - | - | - | [9] |
| BF₃ | - | - | - | - | - | [10] |
| Sn-Beta (zeolite) | - | - | - | High | Favors para | [11] |
Aldol (B89426) Reaction (Mukaiyama Aldol Reaction)
The Mukaiyama aldol reaction is a classic C-C bond-forming reaction. The choice of Lewis acid is crucial for achieving high yields and stereoselectivity. Sc(OTf)₃ has been shown to be an effective catalyst, particularly in aqueous media.[3]
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Reference |
| Sc(OTf)₃ | - | Water-THF | - | High | - | [3] |
| TiCl₄ | Stoichiometric | Dichloromethane | 2 | 82 | Reversed vs. water | [3][12] |
| BF₃·OEt₂ | - | - | - | - | Non-chelation control | [2] |
Note: The table provides a qualitative comparison based on literature discussing the role of different Lewis acids in the Mukaiyama aldol reaction.
Multicomponent Reactions (Biginelli-like reaction)
Multicomponent reactions are highly efficient processes for the synthesis of complex molecules. Sc(OTf)₃ has demonstrated excellent catalytic activity in these reactions.
| Catalyst | Catalyst Loading (mol%) | Conditions | Time (min) | Yield (%) | Reference |
| Sc(OTf)₃ | 5 | Solvent-free | - | High | [1] |
| Cu(OTf)₂ | - | - | - | Lower than Sc(OTf)₃ | [1] |
| Yb(OTf)₃ | - | - | - | Lower than Sc(OTf)₃ | [1] |
| Ni(OTf)₂ | - | - | - | Lower than Sc(OTf)₃ | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for reactions catalyzed by Sc(OTf)₃.
Protocol 1: Sc(OTf)₃-Catalyzed Friedel-Crafts Acylation of Anisole (B1667542)
This protocol describes the synthesis of p-methoxyacetophenone from anisole and acetic anhydride (B1165640).[13]
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anisole
-
Acetic anhydride
-
Nitromethane
-
Water
-
tert-Butyl methyl ether
-
Brine
-
Magnesium sulfate
Procedure:
-
Drying of Catalyst: In a 500 mL three-neck flask equipped with a nitrogen inlet and vacuum line, heat 4.90 g (10.0 mmol) of Sc(OTf)₃ at 180 °C under vacuum (approx. 1 hPa) for 1 hour to remove moisture.
-
Reaction Setup: After cooling to room temperature under a nitrogen atmosphere, equip the flask with a reflux condenser, a pressure-equalizing dropping funnel, and an internal thermometer.
-
Addition of Reagents: Add 60 mL of nitromethane to the flask via the dropping funnel and stir for 10 minutes. Subsequently, add 5.40 g (5.45 mL, 50.0 mmol) of anisole followed by 5.10 g (4.7 mL, 50.0 mmol) of acetic anhydride through the dropping funnel.
-
Reaction: Heat the reaction mixture with stirring to an internal temperature of 50 °C for 6 hours.
-
Work-up: Cool the reaction mixture to room temperature and add 150 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic phase and extract the aqueous phase twice with 70 mL of tert-butyl methyl ether.
-
Purification: Combine the organic phases, wash with 100 mL of brine, and dry over magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Catalyst Recovery: The aqueous phase can be concentrated on a rotary evaporator, and the remaining solid dried under vacuum at 180 °C for 20 hours to recover the Sc(OTf)₃ catalyst.[13]
Protocol 2: Sc(OTf)₃-Catalyzed Direct Allylation of an Alcohol
This protocol provides a general procedure for the direct allylation of alcohols with allyltrimethylsilane (B147118).[14]
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Alcohol substrate
-
Allyltrimethylsilane
-
Nitromethane
-
Dichloromethane or Methanol (B129727)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine Sc(OTf)₃ (0.050 mmol, 5.0 mol%), the alcohol (1.0 mmol), allyltrimethylsilane (3.0 mmol), and nitromethane (2.0–5.0 mL).
-
Reaction: Stir the mixture under the desired reaction conditions (e.g., room temperature).
-
Work-up: After the reaction is complete (monitored by TLC or GC), pour the mixture into dichloromethane or methanol (20 mL).
-
Analysis and Purification: Analyze the product mixture by GC and GC-MS. Purify the product by medium-pressure column chromatography and/or Kugelrohr distillation.
Visualizing Catalytic Processes
The following diagrams, generated using the DOT language, illustrate a generalized Lewis acid-catalyzed reaction and a typical experimental workflow.
Caption: Generalized mechanism of Sc(OTf)₃ catalysis.
Caption: A typical experimental workflow for a Sc(OTf)₃-catalyzed reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. condor.depaul.edu [condor.depaul.edu]
- 6. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 7. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lewis acid Sn-Beta catalysts for the cycloaddition of isoprene and methyl acrylate: a greener route to bio-derived monomers - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Chiral Sc-catalyzed asymmetric Michael reactions of thiols with enones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Scandium(III) Trifluoromethanesulfonate
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and efficient laboratory environment is paramount. Handling specialty chemicals like Scandium(III) trifluoromethanesulfonate (B1224126), a powerful Lewis acid catalyst, requires strict adherence to safety protocols, particularly concerning its disposal. This guide provides essential, step-by-step procedures for the proper disposal of Scandium(III) trifluoromethanesulfonate, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Hazard Information
This compound is a white powder that is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[1] It is also hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Due to its hazardous nature, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.[1][2][3]
Hazard Identification and Safety Ratings:
To provide a clear understanding of the risks associated with this compound, the following table summarizes its National Fire Protection Association (NFPA) 704 ratings.
| Hazard Category | NFPA 704 Diamond | Rating | Description |
| Health | 3 | 3 | Short exposure could cause serious temporary or residual injury.[1] |
| Flammability | 0 | 0 | Materials that will not burn.[1] |
| Instability | 0 | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water.[1] |
| Special Hazards | - | No special hazards indicated. |
Experimental Protocol for Disposal
The following protocol outlines a safe and systematic approach to the disposal of this compound. This procedure should be performed in a certified chemical fume hood while wearing all required personal protective equipment.
Materials:
-
This compound waste
-
Dry, inert absorbent material (e.g., vermiculite, sand)
-
Two appropriately labeled hazardous waste containers (one for solid waste, one for neutralized aqueous waste)
-
Saturated sodium bicarbonate solution or other suitable weak base
-
pH indicator strips
-
Deionized water
-
Spatula
-
Beakers
Procedure:
-
Preparation and Personal Protective Equipment (PPE) Verification:
-
Collection of Solid Waste:
-
Carefully sweep up any solid this compound waste using a spatula.[2][4]
-
Place the solid waste into a clearly labeled, sealable hazardous waste container.[2][4]
-
For residual powder, use a dry, inert absorbent material to wipe the area and place the contaminated absorbent into the same solid waste container.
-
-
Neutralization of Contaminated Labware (if applicable):
-
Rinse any contaminated glassware or equipment with a small amount of water to dissolve the residual this compound.
-
In a larger beaker, slowly and cautiously add the rinse water to a stirred, dilute solution of a weak base, such as saturated sodium bicarbonate. The addition of a carbonate base will cause gas evolution (CO2), so proceed with caution.
-
Monitor the pH of the solution using pH indicator strips until it is in the neutral range (pH 6-8).
-
-
Final Disposal of Waste Containers:
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures and understanding the associated hazards, laboratory professionals can confidently and safely manage the disposal of this compound, contributing to a secure and productive research environment. Always consult your institution's specific safety and disposal guidelines before proceeding.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Scandium(III) Trifluoromethanesulfonate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Scandium(III) trifluoromethanesulfonate (B1224126), including detailed operational and disposal plans to foster a culture of safety and build unwavering trust in your laboratory practices.
Scandium(III) trifluoromethanesulfonate, a white powder, is a hygroscopic substance that can cause severe eye and skin burns, as well as digestive and respiratory tract irritation.[1][2][3] Adherence to strict safety protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment when handling this compound. Consistent and correct use of this equipment is the first line of defense against accidental exposure.
| Body Part | Personal Protective Equipment | Standards and Specifications |
| Eyes & Face | Chemical safety goggles or a face shield.[3] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][4] |
| Skin | Appropriate protective gloves and clothing to prevent skin exposure.[1][2] | Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[5] Protective clothing should cover all exposed skin. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | To be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or in case of inadequate ventilation.[1][2][3] A dust mask of type N95 (US) is also suggested.[6] |
| Feet | Safety shoes.[3] | Must comply with 29 CFR 1910.136 for foot protection.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your experiments.
-
Preparation :
-
Handling the Chemical :
-
Avoid all direct contact with the substance. Do not get it in your eyes, on your skin, or on your clothing.[1]
-
Do not breathe in the dust, vapor, mist, or gas.[4]
-
This substance is hygroscopic; store it in a cool, dry place, protected from moisture, and preferably under an inert atmosphere like argon.[1][2]
-
Post-Handling :
Emergency Protocols
In the event of an accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] Get immediate medical aid.[1] |
| Inhalation | Remove the victim to fresh air.[1][3] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen.[1] Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[1][3] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person.[1][3] Get immediate medical aid.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Disposal Method :
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[2]
-
The recommended disposal method is to send the material to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[3]
-
Contaminated packaging should be disposed of as unused product.[5]
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely managing this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
